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6-Chloro-3-methoxypyridazine-4-carboxamide Documentation Hub

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  • Product: 6-Chloro-3-methoxypyridazine-4-carboxamide
  • CAS: 34127-26-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Chloro-3-methoxypyridazine-4-carboxamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Core Compound Analysis 6-Chloro-3-methoxypyridazine-4-carboxamide belongs to the pyridazine class of heterocyclic compounds. The pyridazine core is recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Compound Analysis

6-Chloro-3-methoxypyridazine-4-carboxamide belongs to the pyridazine class of heterocyclic compounds. The pyridazine core is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] The unique arrangement of a chloro group, a methoxy group, and a carboxamide moiety on the pyridazine ring offers multiple points for chemical modification, making it a valuable scaffold for creating diverse chemical libraries for drug screening.

Structural and Physicochemical Properties

While a specific CAS number for 6-Chloro-3-methoxypyridazine-4-carboxamide has not been identified in major chemical databases, we can infer its properties from structurally similar compounds. The foundational properties are projected as follows:

PropertyProjected ValueSource/Rationale
Molecular Formula C₆H₆ClN₃O₂Based on chemical structure
Molecular Weight 187.58 g/mol Calculated from the molecular formula
IUPAC Name 6-chloro-3-methoxypyridazine-4-carboxamideStandard chemical nomenclature
Canonical SMILES COC1=NN=C(C=C1C(=O)N)ClGenerated from chemical structure
InChI Key (Not available)Would be generated upon compound registration

Note: The properties listed above are calculated and not based on experimental data.

Synthetic Pathway and Experimental Protocol

The synthesis of 6-Chloro-3-methoxypyridazine-4-carboxamide can be logically approached from its corresponding methyl ester, Methyl 6-chloro-3-methoxypyridazine-4-carboxylate (CAS: 1591827-16-5).[2] The conversion of a methyl ester to a primary amide is a standard and well-established chemical transformation.

Proposed Synthetic Route

The proposed synthesis involves a two-step process starting from a commercially available precursor.

Synthetic_Pathway start Methyl 6-chloro-3-methoxypyridazine-4-carboxylate intermediate Ammonolysis start->intermediate NH₃ / Solvent product 6-Chloro-3-methoxypyridazine-4-carboxamide intermediate->product

Caption: Proposed synthesis of 6-Chloro-3-methoxypyridazine-4-carboxamide.

Detailed Experimental Protocol: Ammonolysis of Methyl 6-chloro-3-methoxypyridazine-4-carboxylate

This protocol is based on general procedures for the amidation of esters.

Materials:

  • Methyl 6-chloro-3-methoxypyridazine-4-carboxylate (1.0 eq)

  • Ammonia solution (7N in methanol, or aqueous ammonia) (excess, e.g., 10-20 eq)

  • Methanol or a suitable polar solvent

  • Sealed reaction vessel (e.g., pressure tube)

  • Stirring apparatus

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a clean, dry pressure tube, dissolve Methyl 6-chloro-3-methoxypyridazine-4-carboxylate in methanol.

  • Add an excess of the ammonia solution to the reaction mixture.

  • Seal the pressure tube securely.

  • Heat the reaction mixture with vigorous stirring to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined empirically.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully vent the pressure tube in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Potential Applications in Drug Discovery

The pyridazine scaffold is a cornerstone in the development of novel therapeutics. The functional groups present in 6-Chloro-3-methoxypyridazine-4-carboxamide make it a versatile building block for further chemical elaboration.

Role as a Key Intermediate

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities.[1][3] The carboxamide group can also be a site for further chemical modification or can act as a key pharmacophoric element.

Drug_Discovery_Workflow start 6-Chloro-3-methoxypyridazine-4-carboxamide snar SNAr at C6-Cl start->snar modification Modification of Carboxamide start->modification library Diverse Chemical Library snar->library modification->library screening High-Throughput Screening library->screening hit Hit Compounds screening->hit

Caption: Role of the target compound in a drug discovery workflow.

Derivatives of similar pyridazine structures have shown promise as:

  • Kinase Inhibitors: The pyridazine ring can act as a hinge-binding motif in the ATP-binding site of various kinases, which are crucial targets in oncology.[1]

  • Anti-inflammatory Agents: The scaffold is present in molecules designed as selective COX-2 inhibitors.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Chloro-3-methoxypyridazine-4-carboxamide is not available, general precautions for handling chlorinated heterocyclic compounds should be observed. Based on related compounds, potential hazards may include:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

6-Chloro-3-methoxypyridazine-4-carboxamide represents a promising, albeit not widely characterized, chemical entity with significant potential as a building block in medicinal chemistry. Its synthesis is feasible through established chemical transformations from readily available starting materials. The inherent reactivity of its functional groups, coupled with the proven biological relevance of the pyridazine core, makes it an attractive scaffold for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.

References

  • Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Chemguide. The reaction of acyl chlorides with ammonia and primary amines.[Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Ammonia.[Link]

Sources

Exploratory

The Structure-Activity Relationship of 3-Methoxypyridazine-4-carboxamide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyridazine Scaffold in Modern Medicinal Chemistry The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold in Modern Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a cornerstone in the design of a diverse array of therapeutic agents.[1][2] Pyridazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] In recent years, there has been a significant focus on pyridazine-containing compounds as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][5][6][7]

This technical guide delves into the structure-activity relationship (SAR) of a specific class of these compounds: 3-methoxypyridazine-4-carboxamide derivatives. While publicly available research on this exact isomeric scaffold is limited, this guide will provide a comprehensive overview by drawing insights from closely related pyridazine carboxamide analogues. By examining the SAR of these related compounds, we can extrapolate key principles that are likely to govern the biological activity of the 3-methoxypyridazine-4-carboxamide core, thereby providing a valuable resource for the rational design of novel therapeutics. This guide will focus primarily on their role as kinase inhibitors, a therapeutic area where pyridazine carboxamides have shown considerable promise.[1][5][6][7]

The 3-Methoxypyridazine-4-carboxamide Core: A Scaffold for Kinase Inhibition

The 3-methoxypyridazine-4-carboxamide scaffold presents a unique arrangement of functional groups that are critical for interaction with the ATP-binding site of protein kinases. The pyridazine ring acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The methoxy group at the 3-position and the carboxamide at the 4-position offer vectors for substitution that can be exploited to achieve potency and selectivity.

The general structure for our SAR exploration is depicted below:

A conceptual representation of the 3-methoxypyridazine-4-carboxamide scaffold.

General Synthetic Strategies

The synthesis of substituted pyridazine carboxamides typically involves a multi-step sequence. A common approach begins with the construction of the pyridazine ring, followed by the introduction of the carboxamide functionality and subsequent diversification of the substituents.

A plausible synthetic route to 3-methoxypyridazine-4-carboxamide derivatives is outlined below. This pathway is a hypothetical scheme based on established pyridazine chemistry and may require optimization for specific target molecules.

synthetic_workflow start Starting Material (e.g., Dichloropyridazine) step1 Nucleophilic Substitution (e.g., with Sodium Methoxide) start->step1 step2 Introduction of Carboxylic Acid (e.g., via Grignard or Lithiation) step1->step2 step3 Amide Coupling (e.g., with desired amine using HATU/EDC) step2->step3 end Target 3-Methoxypyridazine-4-carboxamide Derivative step3->end

A generalized synthetic workflow for 3-methoxypyridazine-4-carboxamide derivatives.

Step-by-Step Methodology:

  • Methoxylation: A commercially available dichloropyridazine can undergo selective nucleophilic substitution with a methoxide source, such as sodium methoxide, to introduce the methoxy group at the 3-position. The regioselectivity of this reaction is a critical consideration.

  • Carboxylation: The introduction of a carboxylic acid at the 4-position can be achieved through various methods, including metal-halogen exchange followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction.

  • Amide Formation: The resulting 3-methoxypyridazine-4-carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) to yield the final carboxamide derivatives.

Structure-Activity Relationship (SAR) Analysis

Due to the limited direct data on 3-methoxypyridazine-4-carboxamides, the following SAR insights are drawn from closely related pyridazine carboxamide series, primarily from patent literature concerning kinase inhibitors.[1][5][6][7] The analysis is divided based on the key regions of the molecule.

The Pyridazine Core and its Substituents

The pyridazine ring itself is a key pharmacophoric element, acting as a hinge-binder in many kinase inhibitors. The positioning and nature of substituents on this ring are critical for both potency and selectivity.

SAR_summary pyridazine Pyridazine Core (Hinge Binding) r1 R1 (Position 3) - Methoxy group likely enhances potency - Bulky groups may be detrimental pyridazine->r1 influences r2 R2 (Position 4 - Carboxamide) - Essential for activity - N-substituent crucial for selectivity pyridazine->r2 influences r3 R3 (Position 6) - Often a solvent-exposed region - Amenable to large, polar groups to improve solubility pyridazine->r3 influences

A summary of key SAR points for pyridazine carboxamide derivatives.

Table 1: SAR of Substitutions on the Pyridazine Ring (Hypothetical, based on related series)

PositionSubstituentEffect on Activity (Kinase Inhibition)Rationale
3 Methoxy (-OCH3)Generally favorable for potency.The methoxy group can act as a hydrogen bond acceptor and its electron-donating nature can influence the electronics of the pyridazine ring, potentially enhancing hinge-binding interactions.
3 Larger AlkoxyMay decrease activity depending on the target kinase.Steric hindrance with the kinase active site can be a limiting factor.
6 Small, lipophilic (e.g., -CH3)Can enhance potency.May interact with hydrophobic pockets in the kinase active site.
6 Large, polar (e.g., substituted anilines)Often well-tolerated and can be used to modulate solubility and pharmacokinetic properties.This position is frequently solvent-exposed, allowing for greater structural diversity without disrupting core binding interactions.
The Carboxamide Moiety

The carboxamide at the 4-position is a critical feature, providing a key hydrogen bond donor and acceptor group for interaction with the kinase. The substituent on the carboxamide nitrogen (the R-group in -C(O)NHR) is a primary determinant of selectivity and potency.

Table 2: SAR of the Carboxamide N-Substituent (Hypothetical, based on related series)

N-Substituent (R)General ObservationExample Target Interaction
Small alkyl groups May provide a baseline level of activity.Can occupy small hydrophobic pockets near the ATP-binding site.
Substituted phenyl rings A common and effective substituent. The substitution pattern on the phenyl ring is crucial for fine-tuning activity and selectivity.Can engage in pi-stacking interactions and form additional hydrogen bonds with residues in the active site.
Heterocyclic rings Often lead to highly potent and selective inhibitors.Can provide additional hydrogen bond donors and acceptors, and can be tailored to fit specific sub-pockets of the target kinase.

Key Biological Targets and Mechanism of Action

While the specific targets for 3-methoxypyridazine-4-carboxamide derivatives are not extensively documented, the broader class of pyridazine carboxamides has been widely explored as inhibitors of various protein kinases implicated in cancer and inflammatory diseases.

Potential Kinase Targets Include:

  • c-Met: A receptor tyrosine kinase whose dysregulation is linked to various cancers.[1][8]

  • ALK (Anaplastic Lymphoma Kinase): A key driver in certain types of non-small cell lung cancer.[5][7]

  • RON (Recepteur d'Origine Nantais): A receptor tyrosine kinase with roles in cancer progression.

  • FER Tyrosine Kinase: Implicated in cell migration and metastasis in some cancers.[4]

The primary mechanism of action for these compounds as kinase inhibitors is competitive inhibition at the ATP-binding site. The pyridazine core mimics the adenine ring of ATP, binding to the hinge region of the kinase. The substituents on the pyridazine ring and the carboxamide moiety then occupy adjacent hydrophobic and hydrophilic pockets, leading to high-affinity binding and inhibition of the kinase's catalytic activity.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., c-Met, ALK) ligand->receptor atp ATP inhibitor Pyridazine Carboxamide Inhibitor inhibitor->receptor Binds to ATP pocket adp ADP atp->adp Kinase Activity downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) adp->downstream cellular_response Cellular Response (Proliferation, Survival) downstream->cellular_response

A simplified diagram of kinase inhibition by pyridazine carboxamide derivatives.

Experimental Protocols

To evaluate the structure-activity relationship of novel 3-methoxypyridazine-4-carboxamide derivatives, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (Example: c-Met)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Recombinant human c-Met kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds to the wells of a 384-well plate.

  • Add the c-Met enzyme and the substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Proliferation Assay (Example: MTT Assay)

Objective: To assess the effect of test compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a c-Met dependent line like GTL-16)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percent inhibition of cell proliferation and determine the IC50 value.

Summary and Future Outlook

The 3-methoxypyridazine-4-carboxamide scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct SAR data for this specific isomer is not abundant in the public domain, analysis of closely related pyridazine carboxamides provides a strong foundation for rational drug design.

Key Takeaways:

  • The pyridazine ring is a validated hinge-binding motif.

  • The methoxy group at the 3-position is likely to be beneficial for potency.

  • The carboxamide at the 4-position is essential for activity, with the N-substituent being a key determinant of selectivity.

  • The 6-position of the pyridazine ring offers a site for modification to improve physicochemical properties.

Future research in this area should focus on the synthesis and systematic evaluation of a library of 3-methoxypyridazine-4-carboxamide derivatives to establish a detailed SAR for this specific scaffold. This should include exploring a wide range of substituents on the carboxamide nitrogen and at the 6-position of the pyridazine ring. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

  • WO2009154769A1 - Substituted pyridazine carboxamide compounds as kinase inhibitor compounds - Google P
  • US9126947B2 - Substituted pyridazine carboxamide compounds - Google P
  • WO/2009/154769 SUBSTITUTED PYRIDAZINE CARBOXAMIDE COMPOUNDS AS KINASE INHIBITOR COMPOUNDS - WIPO Patentscope. (URL: [Link])

  • 20130190298 Substituted pyridazine carboxamide compounds - WIPO Patentscope. (URL: [Link])

  • A comprehensive study on synthesis and biological activities of Pyridazine Deriv
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed. (URL: [Link])

  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed. (URL: [Link])

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. … - ResearchGate. (URL: [Link])

  • Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines - PubMed. (URL: [Link])

  • PYRIDAZINE DERIVATIVES USEFUL IN THERAPY - European Patent Office - EP 3243815 A1. (URL: [Link])

  • Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed. (URL: [Link])

Sources

Foundational

Leveraging 6-Chloro-3-methoxypyridazine-4-carboxamide and its Precursors in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists: This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of 6-Chloro-3-methoxypyridaz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists:

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of 6-Chloro-3-methoxypyridazine-4-carboxamide and its pivotal precursor, 6-Chloro-3-methoxypyridazin-4-amine, as versatile intermediates in medicinal chemistry. We will delve into the unique physicochemical properties of the pyridazine scaffold, detailed synthetic protocols, reactivity, and its application in the generation of novel therapeutic candidates.

The Pyridazine Nucleus: A Privileged Scaffold in Medicinal Chemistry

The pyridazine ring is a nitrogen-containing heterocycle that has garnered significant attention in drug design.[1][2] It is often considered a "privileged scaffold" due to its unique combination of physicochemical properties that are highly advantageous for developing bioactive molecules.[3][4] Unlike a simple phenyl ring, the pyridazine core offers a distinct set of features that medicinal chemists can exploit to fine-tune a drug candidate's characteristics.

Key properties of the pyridazine ring include:

  • Weak Basicity and High Dipole Moment : This combination influences π-π stacking interactions and can be critical for molecular recognition at the target protein.[5][6]

  • Robust Hydrogen Bonding Capacity : The two adjacent nitrogen atoms act as hydrogen bond acceptors, which can lead to strong and specific interactions with biological targets.[5][6][7]

  • Favorable Pharmacokinetic Profile : The inherent polarity of the pyridazine ring can lead to reduced lipophilicity, which may improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It has also been associated with low cytochrome P450 inhibitory effects.[5]

These attributes have led to the incorporation of the pyridazine moiety into a wide array of therapeutic agents, demonstrating activities such as anti-inflammatory, anti-cancer, and antihypertensive effects.[1][2][8]

Core Intermediate Profile: 6-Chloro-3-methoxypyridazin-4-amine

While the title compound is the carboxamide, its direct synthetic precursor, 6-Chloro-3-methoxypyridazin-4-amine, is the more fundamental building block for which more extensive data is available.[3][9][10][11] This guide focuses on this key amine intermediate, from which the target carboxamide and a multitude of other derivatives can be readily synthesized.

Physicochemical and Spectroscopic Data

A thorough understanding of the intermediate's properties is crucial for synthesis confirmation, purity assessment, and reaction monitoring.[10]

Table 1: Physicochemical Properties of 6-Chloro-3-methoxypyridazin-4-amine

PropertyValueSource
CAS Number 14369-14-3[10][11]
Molecular Formula C₅H₆ClN₃O[10][11]
Molecular Weight 159.57 g/mol [10][11]
Monoisotopic Mass 159.01994 Da[10]
IUPAC Name 6-chloro-3-methoxypyridazin-4-amine[11]
Predicted XlogP 0.4[10]

Table 2: Predicted and Observed Spectroscopic Data

SpectroscopyExpected/Observed FeaturesRationale/Comments
¹H NMR Aromatic Proton (singlet, ~6.8 ppm), Amine Protons (broad singlet, ~5.9 ppm), Methoxy Protons (singlet, ~4.0 ppm).[9][10]The chemical shifts are influenced by the electronic effects of the chloro, amino, and methoxy substituents on the pyridazine ring. Amine proton shifts can vary with solvent and concentration.[10]
¹³C NMR Five distinct signals are expected for the five carbon atoms in the molecule.[10]The carbon attached to the methoxy group would be significantly downfield, while the other ring carbons would appear in the aromatic region.
IR Spectroscopy N-H stretching (3450, 3320 cm⁻¹), C=N and C=C stretching (1640, 1590 cm⁻¹), C-O stretching (1280, 1030 cm⁻¹).[9][10]These peaks are characteristic of the primary amine, the aromatic pyridazine ring, and the methoxy ether group, respectively.
Mass Spectrometry Predicted m/z for various adducts (e.g., [M+H]⁺) are available in databases.[10]Essential for confirming molecular weight and for LC-MS monitoring of reaction progress.[11]

Synthesis of the Core Intermediate

The construction of the 6-Chloro-3-methoxypyridazin-4-amine scaffold is a multi-step process that requires careful control of reaction conditions to ensure good yield and purity. A common pathway begins with Maleic Hydrazide.[9]

G A Maleic Hydrazide B 3,6-Dichloropyridazine A->B Chlorination (e.g., POCl₃) C 3-Chloro-6-methoxypyridazine B->C Selective Methoxylation (e.g., NaOMe) D 6-Chloro-3-methoxypyridazin-4-amine C->D Amination

Caption: Synthetic route to 6-Chloro-3-methoxypyridazin-4-amine.[9]

Generalized Experimental Protocol

Reaction: Amination of a suitable precursor like 3-chloro-6-methoxypyridazine or a related dichlorinated intermediate.

Materials:

  • Substituted chloropyridazine precursor (1 equivalent)

  • Aminating agent (e.g., concentrated aqueous ammonia, ammonia in methanol)[12]

  • Solvent (e.g., Methanol, DMF, Water)[12]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: In a sealed pressure vessel or autoclave, combine the chloropyridazine starting material and the chosen solvent.[12] The use of a pressure vessel is critical to contain the ammonia and reach the necessary reaction temperatures.

  • Reagent Addition: Add the aminating agent to the vessel. An excess is typically used to drive the reaction to completion.

  • Reaction Conditions: Seal the vessel and heat the mixture. Temperatures can range from 100-150°C. The progress of the reaction should be diligently monitored by an appropriate technique like TLC or LC-MS to track the consumption of starting material.[11][12]

  • Work-up: After the reaction is complete (typically several hours), cool the vessel to room temperature before carefully venting. Remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 6-Chloro-3-methoxypyridazin-4-amine.[11][12]

Causality and Trustworthiness: This protocol is designed for self-validation. Monitoring by TLC/LC-MS provides clear stop/go criteria. The choice of a sealed vessel is a safety and efficiency mandate for working with volatile reagents like ammonia at elevated temperatures. The final purification step ensures the intermediate meets the high-purity standards required for subsequent use in drug discovery programs.

Reactivity and Derivatization: The Path to Diversity

The true power of 6-Chloro-3-methoxypyridazin-4-amine lies in its potential for diversification.[3] The molecule possesses two primary handles for chemical modification: the reactive chlorine atom at the 6-position and the nucleophilic amino group at the 4-position.

G cluster_0 Core Intermediate cluster_1 Derivatives Core 6-Chloro-3-methoxypyridazin-4-amine SNAr 6-Substituted Amines (e.g., 6-Arylamino) Core->SNAr Nucleophilic Aromatic Substitution (SNAr) at C6-Cl (e.g., R-NH₂, Base) Amide 4-Carboxamides (Target Scaffold) Core->Amide Acylation / Amide Coupling at C4-NH₂ (e.g., R-COCl or R-COOH, Coupling Agent)

Caption: Key reaction pathways from the core intermediate.

Protocol: Nucleophilic Aromatic Substitution (SNAr) at the 6-Position

The electron-deficient nature of the pyridazine ring makes the chlorine atom at position 6 susceptible to nucleophilic attack.[4] This allows for the introduction of a vast array of functionalities.

Reaction: Synthesis of 6-(Arylamino)-3-methoxypyridazin-4-amine derivatives.[4]

Procedure:

  • To a solution of 6-Chloro-3-methoxypyridazin-4-amine (1.0 mmol) in a suitable solvent (e.g., n-butanol, DMF), add the desired substituted aniline (1.2 mmol) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 mmol).[4]

  • Heat the reaction mixture to 100-140°C and monitor by TLC.[4]

  • Upon completion (12-24 hours), cool the mixture. If a solid precipitates, it can be collected by filtration.[4]

  • Alternatively, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated.[4]

  • Purify the crude material via column chromatography to obtain the desired product.[4]

Protocol: Acylation to form 6-Chloro-3-methoxypyridazine-4-carboxamide

This transformation directly yields the titular compound class and is fundamental for creating many bioactive molecules, including kinase inhibitors.

Reaction: Acylation of the 4-amino group.

Procedure:

  • Dissolve 6-Chloro-3-methoxypyridazin-4-amine (1.0 mmol) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) with a base (e.g., triethylamine or DIPEA, 1.5 mmol).

  • Cool the solution in an ice bath.

  • Slowly add the desired acyl chloride or acid anhydride (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, then wash, dry, and concentrate the organic phase.

  • Purify the crude carboxamide by recrystallization or column chromatography.

Applications in Drug Discovery Programs

Derivatives of this scaffold have shown significant promise in several therapeutic areas, most notably in oncology and inflammation.[3]

Kinase Inhibitors

The pyridazine moiety is a well-established hinge-binding motif, capable of forming key hydrogen bonds within the ATP-binding site of many protein kinases.[3] The 4-carboxamide group often plays a crucial role in orienting the molecule and forming additional interactions that enhance potency and selectivity. This scaffold has been particularly successful in the development of p38 MAP kinase inhibitors, which are targets for treating inflammatory diseases.[1][3]

G cluster_0 Kinase Signaling cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Protein Kinase->Substrate Binds PhosphoSubstrate Phosphorylated Substrate (Cellular Response) Substrate->PhosphoSubstrate Phosphorylation Inhibitor Pyridazine-based Inhibitor BlockedKinase Kinase Active Site (Blocked) Inhibitor->BlockedKinase Binds to Hinge Region

Caption: Inhibition of a kinase by a pyridazine-based drug candidate.

Conclusion

6-Chloro-3-methoxypyridazine-4-carboxamide and its direct precursor, 6-Chloro-3-methoxypyridazin-4-amine, are exceptionally valuable intermediates in medicinal chemistry. The synthetic tractability and the presence of multiple, differentially reactive functional groups provide a robust platform for generating diverse chemical libraries.[3][11] The demonstrated success of the pyridazine scaffold in producing clinical candidates, particularly in the kinase inhibitor space, underscores its continued importance. This guide provides the foundational knowledge and actionable protocols for scientists to effectively utilize this powerful building block in the pursuit of novel therapeutics.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Vertex AI Search.
  • Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies - PubMed. PubMed.
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - SCIRP. SCIRP.
  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing - ResearchGate. ResearchGate.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. Blumberg Institute.
  • The pyridazine heterocycle in molecular recognition and drug discovery - ResearchGate. ResearchGate.
  • Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed. PubMed.
  • A Comparative Spectroscopic Analysis of 6-Chloro-3-methoxypyridazin-4-amine and Its Synthetic Precursors - Benchchem. Benchchem.
  • Application Notes and Protocols: 6-Chloro-3-methoxypyridazin-4-amine as a Versatile Building Block in Medicinal Chemistry - Benchchem. Benchchem.
  • Pyridazine - Wikipedia. Wikipedia.
  • Product Class 8: Pyridazines. Science of Synthesis.
  • Spectroscopic Data of 6-Chloro-3-methoxypyridazin-4-amine: A Technical Guide - Benchchem. Benchchem.
  • 6-Chloro-3-methoxypyridazin-4-amine CAS number and molecular weight. - Benchchem. Benchchem.
  • Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine - Benchchem. Benchchem.
  • Application Notes and Protocols for the Synthesis of Novel Derivatives from 6-Chloro-3-methoxypyridazin-4-amine - Benchchem. Benchchem.

Sources

Exploratory

Technical Guide: Synthesis Pathways for Polysubstituted Pyridazine-4-Carboxamides

Executive Summary The pyridazine-4-carboxamide scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase (e.g., JAK, SYK) and phosphodiesterase (PDE4) inhibitor programs. Its "di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazine-4-carboxamide scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase (e.g., JAK, SYK) and phosphodiesterase (PDE4) inhibitor programs. Its "diazine" character offers unique hydrogen-bonding vectors and reduced lipophilicity (LogP) compared to phenyl or pyridine analogues. However, the electron-deficient nature of the ring renders classical electrophilic substitution impossible, necessitating robust alternative strategies.

This guide details three high-fidelity synthetic pathways to access polysubstituted pyridazine-4-carboxamides, prioritizing regiocontrol and modularity.

Section 1: Strategic Retrosynthesis

When designing a route for a target pyridazine-4-carboxamide, the primary decision point is the origin of the pyridazine core.

  • De Novo Construction (IEDDA): Best for high-diversity libraries where the ring carbons require carbon-based substituents (alkyl/aryl) that are difficult to install via cross-coupling.

  • Scaffold Decoration (Functionalization): Best for SAR exploration where the core remains constant (usually 3,6-disubstituted) and the amide/side-chains vary.

  • Late-Stage C-H Activation: Best for adding metabolic blocks (e.g., alkyl groups) to the C5 position of an existing lead.

Visualization: Retrosynthetic Decision Tree

Retrosynthesis Target Target: Polysubstituted Pyridazine-4-Carboxamide Decision Does the core require non-halogen substituents at C3/C6 initially? Target->Decision IEDDA Pathway A: De Novo (IEDDA Cycloaddition) Decision->IEDDA Yes (Alkyl/Aryl) Scaffold Pathway B: Scaffold Decoration (3,6-dichloro precursor) Decision->Scaffold No (Halogens for Coupling) Minisci Pathway C: C-H Activation (Minisci Reaction) Scaffold->Minisci Need C5 Alkyl?

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target substitution patterns.

Section 2: The De Novo Approach (IEDDA)

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is the most powerful method for constructing the pyridazine ring with pre-installed complexity. It involves the reaction of an electron-deficient 1,2,4,5-tetrazine with an electron-rich dienophile (alkyne or enamine).

Mechanism & Regiocontrol

The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder extrusion of nitrogen (


).
  • Tetrazine: 3,6-dicarboxylate tetrazines are common starting materials.

  • Dienophile: Electron-rich alkynes or ynamides.

  • Regioselectivity: Controlled by the electronics of the dienophile. The most electron-rich carbon of the dienophile attacks the most electron-deficient carbon of the tetrazine.

Workflow: Tetrazine-Alkyne Cycloaddition

IEDDA_Mechanism Tetrazine 1,2,4,5-Tetrazine (Electron Deficient) Transition [4+2] Cycloaddition Tetrazine->Transition Dienophile Dienophile (Alkyne/Enamine) Dienophile->Transition Intermediate Bicyclic Intermediate Transition->Intermediate Product Pyridazine Core (- N2 gas) Intermediate->Product -N2 (Driving Force)

Figure 2: The IEDDA cascade mechanism. The irreversible loss of nitrogen gas drives the reaction to completion.

Technical Insight

For 4-carboxamide targets, use dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate .[1] Reacting this with a terminal alkyne yields the pyridazine-3,6-dicarboxylate. One ester can be selectively hydrolyzed or differentiated if an unsymmetrical tetrazine is used, though this is synthetically challenging.

Section 3: The "Decorated Scaffold" Approach (Recommended)

For most drug discovery campaigns, starting with 3,6-dichloropyridazine-4-carboxylic acid (CAS 51149-08-7) is the most efficient route. It allows for sequential, orthogonal functionalization of the C4 (amide), C6 (para), and C3 (ortho) positions.

Critical Causality: Order of Operations
  • C4 Amidation: Must be done first. The carboxylic acid is a handle that can interfere with Pd-catalyzed couplings. Converting it to an amide locks the C4 position and modulates the electronics of the ring.

  • C6 Functionalization (SNAr/Suzuki): The C6 chlorine is para to the electron-withdrawing amide and alpha to the ring nitrogen. It is generally more accessible sterically than C3.

  • C3 Functionalization: The C3 chlorine is ortho to the amide. Steric hindrance often makes this position less reactive towards bulky nucleophiles, allowing for regioselective differentiation.

Detailed Protocol: Sequential Functionalization

Step 1: Amide Coupling (C4 Installation)

  • Reagents: 3,6-dichloropyridazine-4-carboxylic acid (1.0 equiv), Amine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF.

  • Conditions: Stir at 0 °C to RT for 2-4 h.

  • Why HATU? Pyridazine carboxylic acids are prone to decarboxylation at high temperatures. HATU allows activation at mild temperatures compared to thionyl chloride generation of acid chlorides.

Step 2: Regioselective SNAr (C6 Installation)

  • Reagents: Product from Step 1, Nucleophile (e.g., Morpholine, 1.0 equiv),

    
     (2.0 equiv), MeCN.
    
  • Conditions: Heat at 60-80 °C.

  • Validation: Monitor by LCMS. The C6-substituted product usually elutes later than the C3-isomer on reverse phase due to symmetry/polarity arguments, but NOE (Nuclear Overhauser Effect) NMR is required for absolute confirmation.

    • Note: If the nucleophile is small and the amide is bulky, C6 selectivity is high (>10:1).

Step 3: Suzuki-Miyaura Coupling (C3 Installation)

  • Reagents: Product from Step 2, Aryl Boronic Acid (1.5 equiv),

    
     (0.05 equiv), 
    
    
    
    (3.0 equiv), Dioxane/Water (4:1).
  • Conditions: Microwave irradiation at 110 °C for 30 min or reflux 4 h.

  • Why Pd(dppf)? The bidentate ferrocene ligand prevents Pd coordination to the pyridazine nitrogens, which can poison monodentate catalysts like

    
    .
    
Visualization: Sequential Functionalization Workflow

Scaffold_Decoration Start 3,6-dichloropyridazine- 4-carboxylic acid Step1 Step 1: Amidation (HATU, Amine) Start->Step1 Inter1 3,6-dichloro-4-carboxamide Step1->Inter1 Step2 Step 2: SNAr or Suzuki (C6 Selective) (Sterically Controlled) Inter1->Step2 Nucleophile/Boronic Acid Inter2 6-Substituted-3-chloro-4-carboxamide Step2->Inter2 Step3 Step 3: Cross-Coupling (C3) (Suzuki/Stille) Inter2->Step3 Final Final Polysubstituted Pyridazine Step3->Final

Figure 3: Stepwise functionalization of the commercial dichloro-acid scaffold. Steric differentiation typically favors C6 substitution before C3.

Section 4: Late-Stage C-H Functionalization (Minisci)

If the target requires an alkyl group at C5 (the only open carbon in the 3,6-dichloro-4-carboxamide core), classical lithiation is unstable. The Minisci reaction (radical alkylation) is the method of choice.

  • Mechanism: Generation of an alkyl radical (from a carboxylic acid + Ag/Persulfate or photoredox) which attacks the electron-deficient heterocycle.[2]

  • Regioselectivity: The radical is nucleophilic.[2] It attacks the most electron-deficient position. In a 4-carboxamide pyridazine, C5 is highly activated.

  • Protocol:

    • Substrate: Pyridazine-4-carboxamide derivative.

    • Reagents: Alkyl carboxylic acid (source of radical),

      
       (oxidant), 
      
      
      
      (catalyst), TFA/Water.
    • Temp: 40-60 °C.

Summary of Key Data

ParameterIEDDA RouteScaffold Decoration (SNAr/Pd)Minisci C-H Activation
Primary Utility De novo ring constructionLibrary generation (SAR)Late-stage alkylation
Key Starting Material 1,2,4,5-Tetrazines3,6-Dichloropyridazine-4-COOHExisting Pyridazine Core
Limiting Factor Availability of tetrazinesRegioselectivity (C3 vs C6)Functional group tolerance (Radical)
Atom Economy High (releases

)
Moderate (Halogen waste)High
Scalability Moderate (Tetrazine stability)High (Industrial standard)Moderate

References

  • Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes. Source: National Academy of Sciences of Ukraine. URL:[Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold. Source: Ludwig-Maximilians-University Munich (Dissertation).[3] URL:[Link]

  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Source: PubMed (NIH). URL:[Link]

  • Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Source: Organic Letters (ACS via NIH). URL:[Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Source: Royal Society of Chemistry (RSC). URL:[Link]

Sources

Foundational

The Evolving Patent Landscape of 3-Methoxy-6-Chloropyridazine Derivatives: A Technical Guide for Drug Discovery and Agrochemical Development

Introduction: The Versatility of the Pyridazine Core The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry and agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyridazine Core

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry and agrochemical research. Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, make it a versatile building block for designing molecules with specific biological activities.[1] Within this class of compounds, 3-methoxy-6-chloropyridazine has emerged as a particularly valuable intermediate. The presence of a reactive chlorine atom at the 6-position and a methoxy group at the 3-position provides two distinct sites for chemical modification, allowing for the systematic and regioselective synthesis of a diverse array of derivatives.[2] This guide provides an in-depth analysis of the patent landscape for 3-methoxy-6-chloropyridazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of the key applications, synthetic strategies, and future directions in this dynamic field.

I. The Strategic Importance of 3-Methoxy-6-Chloropyridazine: A Patent Perspective

An analysis of the patent literature reveals a consistent and growing interest in 3-methoxy-6-chloropyridazine derivatives over the past two decades. The patenting activity is predominantly concentrated in the pharmaceutical and agrochemical sectors, with a notable surge in filings related to oncology and targeted therapies.

Key Patent Assignees and Geographical Distribution

A review of patent databases indicates that major players in the agrochemical and pharmaceutical industries have been actively patenting pyridazine derivatives. Companies like Syngenta have a significant portfolio in the fungicidal and herbicidal applications of these compounds.[3][4] In the pharmaceutical domain, a diverse range of companies, from large pharmaceutical corporations to smaller biotechnology firms, have filed patents for pyridazine derivatives with therapeutic potential. While a comprehensive list is extensive, notable activity has been observed from companies that are active in the development of kinase inhibitors and other targeted therapies. The geographical distribution of these patents is global, with significant filings in major markets including the United States, Europe, and China, reflecting the worldwide importance of this chemical scaffold.

Timeline of Innovation: From Broad Claims to Targeted Therapies

Early patents related to pyridazine derivatives often featured broad claims covering a wide range of substituted compounds. However, a clear trend towards more specific and targeted applications has emerged in recent years. The timeline below highlights key phases in the patenting of 3-methoxy-6-chloropyridazine and related structures:

  • Early 2000s: Focus on broad-spectrum applications, including initial exploration in agrochemicals and diverse therapeutic areas.

  • Mid-2000s to Early 2010s: Increased patenting activity in the agrochemical sector, with a focus on novel fungicides and herbicides with improved efficacy and selectivity.[3]

  • Mid-2010s to Present: A significant shift towards pharmaceutical applications, particularly in oncology. This period has seen a surge in patents for pyridazine derivatives as inhibitors of specific enzymes, such as tyrosine kinases (e.g., c-Met) and DNA repair enzymes (e.g., PARP).[5][6]

This evolution in the patent landscape underscores the growing understanding of the structure-activity relationships of pyridazine derivatives and the increasing sophistication of drug and pesticide design.

II. Synthetic Strategies and Methodologies: Building the Derivatives

The synthesis of 3-methoxy-6-chloropyridazine derivatives typically starts from the commercially available and versatile precursor, 3,6-dichloropyridazine. The strategic and selective modification of this starting material is key to accessing the desired final compounds.

Core Synthesis: From 3,6-Dichloropyridazine to 3-Methoxy-6-Chloropyridazine

The foundational step in the synthesis of this class of compounds is the selective methoxylation of 3,6-dichloropyridazine. This reaction takes advantage of the differential reactivity of the two chlorine atoms on the pyridazine ring.

Experimental Protocol: Synthesis of 3-Methoxy-6-Chloropyridazine [2]

  • Preparation of Sodium Methoxide Solution: A solution of sodium methoxide is prepared in methanol.

  • Reaction: 3,6-Dichloropyridazine is added to the sodium methoxide solution at a controlled temperature.

  • Monitoring: The progress of the reaction is monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, the reaction mixture is typically quenched with water to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Diagram: Synthesis of the Core Intermediate

G 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Methoxy-6-Chloropyridazine 3-Methoxy-6-Chloropyridazine 3,6-Dichloropyridazine->3-Methoxy-6-Chloropyridazine Nucleophilic Substitution Sodium Methoxide in Methanol Sodium Methoxide in Methanol Sodium Methoxide in Methanol->3-Methoxy-6-Chloropyridazine Reagent

Caption: Synthetic pathway to 3-methoxy-6-chloropyridazine.

Diversification of the Core: Key Patented Reactions

The true value of the 3-methoxy-6-chloropyridazine scaffold lies in the ease with which it can be further functionalized. The chlorine atom at the 6-position is a versatile handle for introducing a wide range of substituents through various chemical reactions, which are extensively documented in the patent literature.

1. Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This is a common strategy for introducing side chains that can interact with biological targets.

2. Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to form carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl groups. This has been a particularly powerful tool in the development of kinase inhibitors.

3. Oxidation and Further Functionalization: The pyridazine ring and its substituents can be further modified through oxidation and other functional group interconversions. For instance, a patented process describes the oxidation of a methyl group to a carboxylic acid on a related pyridazine core, followed by methoxylation.[7][8]

Table 1: Representative Synthetic Yields for Pyridazine Derivatives

DerivativeStarting MaterialReaction TypeYield (%)Reference
6-Chloropyridazine-3-carboxylic acid3-Chloro-6-methylpyridazineOxidation52-65%[7][8]
3-Amino-6-chloropyridazine3,6-DichloropyridazineAmination81-96%[9]
3,6-Dichloropyridazine3,6-DihydroxypyridazineChlorination68-86%[10]
4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde3,6-DichloropyridazineSNAr50-70%[6]

III. Therapeutic Applications: Targeting Key Signaling Pathways

The patent landscape for 3-methoxy-6-chloropyridazine derivatives is increasingly dominated by pharmaceutical applications, with a strong focus on oncology. These compounds have shown promise as inhibitors of key enzymes involved in cancer cell proliferation, survival, and DNA repair.

A. Inhibition of c-Met Kinase: A Target in Cancer Therapy

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell growth, motility, and invasion.[7] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers.[2][7][11] Consequently, c-Met has emerged as a major target for cancer drug development.[11] Several patents describe pyridazine derivatives as potent inhibitors of c-Met kinase.[5]

Mechanism of Action: 3-Methoxy-6-chloropyridazine derivatives designed as c-Met inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation and activation of the receptor. This, in turn, blocks the downstream signaling cascades that promote cancer cell proliferation and survival.[7]

Diagram: Simplified c-Met Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binding & Dimerization Phosphorylation Phosphorylation c-Met Receptor->Phosphorylation Downstream Signaling Downstream Signaling Phosphorylation->Downstream Signaling PI3K/Akt, Ras/MAPK Proliferation, Survival, Invasion Proliferation, Survival, Invasion Downstream Signaling->Proliferation, Survival, Invasion Pyridazine Derivative Pyridazine Derivative Pyridazine Derivative->Phosphorylation Inhibition

Caption: Inhibition of c-Met signaling by pyridazine derivatives.

While numerous c-Met inhibitors have entered clinical trials, many have faced challenges, and some trials have failed to show significant improvement in patient survival.[12] This highlights the complexity of targeting this pathway and the need for improved patient selection criteria.

B. PARP-1 Inhibition: A Strategy for DNA Damage Repair Deficiency

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[13] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become highly reliant on PARP-1 for survival. Inhibiting PARP-1 in these cancer cells leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[14] The design of novel chloropyridazine hybrids as PARP-1 inhibitors has been explored as a promising anticancer strategy.[6]

Mechanism of Action: Pyridazine-based PARP-1 inhibitors act by competing with the enzyme's natural substrate, NAD+, at the catalytic site.[13] This prevents the synthesis of poly(ADP-ribose) chains, which are crucial for recruiting other DNA repair proteins to the site of damage. The trapping of PARP-1 on DNA is also considered a major mechanism of their antitumor activity.[15]

Diagram: PARP-1 Inhibition and Synthetic Lethality

G cluster_dna_repair DNA Repair Pathways cluster_cancer_cell Cancer Cell (HR Deficient) Single-Strand Break Single-Strand Break PARP-1 PARP-1 Single-Strand Break->PARP-1 Detection Double-Strand Break Double-Strand Break Single-Strand Break->Double-Strand Break Replication Fork Collapse BER Pathway Base Excision Repair PARP-1->BER Pathway Recruitment DNA Repair DNA Repair BER Pathway->DNA Repair HR Pathway Homologous Recombination Pyridazine Derivative Pyridazine Derivative Pyridazine Derivative->PARP-1 Inhibition Cell Death Cell Death

Caption: The principle of synthetic lethality with PARP-1 inhibitors.

The development of PARP inhibitors has been a major success in oncology, with several drugs approved for the treatment of various cancers.[15][16] Next-generation PARP inhibitors are being developed with improved selectivity for PARP-1 over PARP-2, which may lead to a better safety profile.[17]

Table 2: Bioactivity of Representative Pyridazine Derivatives

Derivative ClassTargetBioactivity (IC50)Reference
Tetrasubstituted PyridazinesHedgehog Signaling0.04 - 22.42 nM[18]
Pyridazine AnalogAutotaxin (ATX)1 nM[18]
Pyridopyridazinone DerivativesPARP-136 nM[19]
Trisubstituted Pyridazinesp38 MAPK1 - 20 nM[19]
Pyridazine DerivativesCOX-20.18 - 0.26 µM[19]

IV. Agrochemical Applications: Protecting Crops with Pyridazine Power

The pyridazine scaffold is also a cornerstone in the development of modern agrochemicals. The patent literature is rich with examples of 3-methoxy-6-chloropyridazine derivatives with potent fungicidal and herbicidal activities.

A. Fungicidal Activity

A significant number of patents describe the use of pyridazine derivatives for controlling phytopathogenic fungi.[3][4][12] These compounds often exhibit a broad spectrum of activity against various fungal diseases in important crops. The specific mechanisms of action for these fungicidal pyridazines can vary, but they often involve the disruption of essential fungal cellular processes.

B. Herbicidal Activity

Pyridazine derivatives have also been patented as herbicides for the control of unwanted vegetation.[20] The structural modifications enabled by the 3-methoxy-6-chloropyridazine core allow for the fine-tuning of herbicidal activity and selectivity, leading to the development of products that can be safely used in specific crops.

The continued innovation in this area, as evidenced by the ongoing patent filings, suggests that 3-methoxy-6-chloropyridazine derivatives will remain an important class of compounds for crop protection for the foreseeable future.

V. Future Outlook and Opportunities

The patent landscape for 3-methoxy-6-chloropyridazine derivatives is a testament to the enduring utility of this chemical scaffold. The future of research in this area is likely to be shaped by several key trends:

  • Next-Generation Targeted Therapies: In oncology, the focus will likely be on developing more selective and potent inhibitors of known targets, as well as identifying novel targets for pyridazine-based drugs. Combination therapies, where a pyridazine derivative is used in conjunction with other anticancer agents, will also be a major area of investigation.

  • Addressing Unmet Medical Needs: The versatility of the pyridazine core makes it an attractive starting point for developing drugs for a wide range of diseases beyond cancer, including inflammatory and neurodegenerative disorders.

  • Sustainable Agrochemicals: In the agrochemical sector, there will be a continued emphasis on developing more environmentally friendly and sustainable fungicides and herbicides with improved safety profiles.

  • Novel Synthetic Methodologies: The development of new and more efficient synthetic methods for the preparation of 3-methoxy-6-chloropyridazine derivatives will be crucial for enabling the rapid exploration of new chemical space.

VI. References

  • An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications - Benchchem. (URL: )

  • US8658644B2 - Pyridazine derivatives, processes for their preparation and their use as fungicides - Google Patents. (URL: )

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents. (URL: )

  • Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer - AACR Journals. (URL: [Link])

  • c-Met inhibitor - Wikipedia. (URL: [Link])

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (URL: [Link])

  • PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC. (URL: [Link])

  • Development of antibody-based c-Met inhibitors for targeted cancer therapy. (URL: [Link])

  • Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed. (URL: [Link])

  • Selected Active Clinical Trials on c-MET inhibitors for HCC. - ResearchGate. (URL: [Link])

  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - MDPI. (URL: [Link])

  • Pyrazine derivatives: a patent review (2008 - present) - PubMed. (URL: [Link])

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (URL: [Link])

  • The Promise of Selective PARP1 Inhibitors in Cancer Therapy - ACS Publications. (URL: [Link])

  • Pyrazine derivatives: a patent review (2008 – present) | Scilit. (URL: [Link])

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (URL: [Link])

  • Expanding the Perspective on PARP1 and Its Inhibitors in Cancer Therapy: From DNA Damage Repair to Immunomodulation - MDPI. (URL: [Link])

  • PARP1-Selective Inhibitors Generate Excitement in Solid Tumors | OncLive. (URL: [Link])

  • Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC. (URL: [Link])

  • Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors | Pharmacy Times. (URL: [Link])

  • US8658644B2 - Pyridazine derivatives, processes for their preparation and their use as fungicides - Google Patents. (URL: )

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC. (URL: [Link])

  • Transcriptional Roles of PARP1 in Cancer - AACR Journals. (URL: [Link])

  • US8658643B2 - Pyrimidinyl pyridazinone derivatives - Google Patents. (URL: )

  • Pyrazine derivatives: A patent review (2008 present) | Request PDF - ResearchGate. (URL: [Link])

  • WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides - Google Patents. (URL: )

  • Pyridazine – Knowledge and References - Taylor & Francis. (URL: [Link])

  • EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents. (URL: )

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents. (URL: )

  • EP3243815A1 - Pyridazine derivatives useful in therapy - Google Patents. (URL: )

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC. (URL: [Link])

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents. (URL: )

  • Pyridazinone derivatives - Patent KR-101674695-B1 - PubChem. (URL: [Link])

  • Selected Publications and Patents from 2005–2019 - Curia Global. (URL: [Link])

  • WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents. (URL: )

  • US2942001A - Piperazo-pyridazines - Google Patents. (URL: )

  • WO2006086447A3 - Pyridazine derivatives and their use as therapeutic agents - Google Patents. (URL: )

  • Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap. (URL: [Link])

  • WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof - Google Patents. (URL: )

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  • Patent Selections: | Bentham Science. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Note: Chemoselective Aminolysis of Methyl 6-chloro-3-methoxypyridazine-4-carboxylate

Topic: Protocol for aminolysis of methyl 6-chloro-3-methoxypyridazine-4-carboxylate Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for aminolysis of methyl 6-chloro-3-methoxypyridazine-4-carboxylate Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Analysis

The Challenge: The aminolysis of methyl 6-chloro-3-methoxypyridazine-4-carboxylate presents a classic chemoselectivity problem in heterocyclic chemistry. The substrate contains three reactive centers:[1]

  • C4-Ester: The target for aminolysis to form the carboxamide.

  • C6-Chloride: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-deficient pyridazine ring (1,2-diazine).
    
  • C3-Methoxy: Generally stable but can be displaced under forcing conditions.

The Directive: Standard thermal aminolysis (heating with amine in alcohol) frequently results in a mixture of products, including the desired amide, the C6-aminated product (via


), and bis-functionalized byproducts. To achieve high-fidelity conversion of the ester to the amide while preserving the C6-chloride for downstream diversification (e.g., Suzuki-Miyaura coupling), a Lewis Acid-mediated approach is strictly required.

This guide details the Trimethylaluminum (


) Mediated Aminolysis Protocol , recognized as the "Gold Standard" for kinetic control in this scaffold. A secondary, greener catalytic method using TBD (Triazabicyclodecene)  is provided for less sensitive substrates.

Reaction Mechanism & Chemoselectivity

The success of this protocol relies on altering the nature of the nucleophile.

  • Thermal/Direct Aminolysis: Relies on the free amine (

    
    ). This species is both a nucleophile for the ester and the aryl chloride. The activation energy for 
    
    
    
    at the C6 position of pyridazines is often lower than that of ester aminolysis, leading to side reactions.
  • Al-Mediated Aminolysis: Reacting the amine with

    
     generates a dimethylaluminum amide species (
    
    
    
    ). This species acts as a potent oxophilic nucleophile. It coordinates to the ester carbonyl oxygen, activating it for intramolecular delivery of the amine. Crucially, this aluminum species is non-basic and sterically bulky, significantly suppressing the competing
    
    
    attack at the C6-chloride.
Mechanistic Pathway (DOT Diagram)

ReactionPathway Substrate Methyl 6-chloro-3-methoxypyridazine-4-carboxylate (Substrate) Complex Coordination Complex (Al binds Ester Carbonyl) Substrate->Complex Coordination SideProduct Side Reaction: C6-Cl Displacement (SNAr) Substrate->SideProduct Avoided by non-basic conditions Reagent Amine + AlMe3 (Toluene) Intermediate Active Species: Dimethylaluminum Amide (Me2Al-NHR) Reagent->Intermediate Methane Evolution Intermediate->Complex Attack TS Transition State (Intramolecular Amine Delivery) Complex->TS Activation Product 6-chloro-3-methoxy-N-substituted-pyridazine-4-carboxamide (Target Amide) TS->Product Collapse

Figure 1: Mechanistic pathway highlighting the chemoselective activation of the ester over the aryl chloride via Aluminum-amide species.

Experimental Protocol: AlMe3-Mediated Aminolysis

Safety Warning: Trimethylaluminum (


) is pyrophoric. It ignites spontaneously in air. All transfers must be performed under an inert atmosphere (Nitrogen or Argon) using dry syringes and septa.
Materials
  • Substrate: Methyl 6-chloro-3-methoxypyridazine-4-carboxylate (1.0 equiv).

  • Amine: Primary or Secondary Amine (1.2 - 1.5 equiv).

  • Reagent: Trimethylaluminum (2.0 M solution in Toluene or Hexanes) (1.5 - 2.0 equiv).

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM).

  • Quench: Rochelle’s Salt (Potassium sodium tartrate) saturated aqueous solution.

Step-by-Step Methodology
  • Reagent Preparation (The "Active Amide"):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and seal with a rubber septum. Purge with

      
      .
      
    • Add the Amine (1.2 equiv) and anhydrous Toluene (concentration ~0.2 M).

    • Cool the solution to

      
       (ice bath).
      
    • Slowly add

      
        (1.2 equiv) dropwise via syringe.
      
      • Observation: Methane gas evolution will occur. Ensure the system is vented through a needle to an inert gas line (bubbler).

    • Allow the mixture to stir at Room Temperature (RT) for 15–30 minutes to ensure complete formation of the aluminum amide species.

  • Substrate Addition:

    • Dissolve the Pyridazine Substrate (1.0 equiv) in a minimum amount of anhydrous Toluene or DCM.

    • Add this solution dropwise to the aluminum amide mixture prepared in Step 1.

  • Reaction:

    • Stir the reaction at RT or heat to

      
        depending on steric hindrance of the amine.
      
    • Monitoring: Check TLC or LC-MS after 1 hour.

      • Target: Mass [M+H] corresponding to Amide.

      • Check: Ensure Cl pattern (M, M+2 ratio 3:1) is preserved.

  • Workup (Crucial for Aluminum Emulsions):

    • Cool the reaction mixture to

      
      .
      
    • Carefully quench by dropwise addition of dilute HCl (1M) or, preferably, saturated aqueous Rochelle’s Salt .

    • Note: Aluminum salts form gelatinous emulsions. Stirring vigorously with Rochelle’s salt for 1–2 hours solubilizes the aluminum as a tartrate complex, resulting in clear phase separation.

    • Extract with EtOAc (

      
      ). Wash combined organics with Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc or DCM/MeOH gradients. Pyridazine amides are polar; ensure sufficient polarity.

Alternative Protocol: TBD-Catalyzed Aminolysis (Green Chemistry)

For labs avoiding pyrophoric reagents, or if the amine functionality is sensitive to Lewis acids, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a potent organocatalyst.

  • Mechanism: TBD acts as a dual hydrogen-bond donor/acceptor, activating the ester carbonyl and the amine simultaneously.

  • Selectivity: Generally favors ester aminolysis over

    
     at moderate temperatures, though less strictly than 
    
    
    
    .
Methodology
  • Combine Substrate (1.0 equiv) and Amine (1.5 equiv) in anhydrous THF or Toluene .

  • Add TBD (0.1 – 0.3 equiv).

  • Stir at RT for 4–16 hours.

  • Note: If

    
     byproducts (displacement of Cl) are observed by LCMS, lower the temperature to 
    
    
    
    or switch to the
    
    
    method.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Product contains no Chlorine (Mass M-35+N)

occurred at C6.
The amine is too basic or temperature is too high. Switch to Method 1 (

)
and keep temp

.
Low Conversion (<20%) Steric hindrance or deactivated ester.Increase Temp to

(Toluene reflux) using Method 1. The Al-amide is stable at reflux.
Bis-addition (Amide + C6-Amine) Excess amine attacking both sites.Strictly control stoichiometry (1.05 equiv amine). Add amine to the ester slowly (Inverse addition).
Gelatinous workup Aluminum hydroxide formation.Use Rochelle's Salt quench and stir until layers are clear (mandatory).

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Step1 Mix Amine + AlMe3 (0°C, Toluene, N2 atm) Wait 30 min Start->Step1 Step2 Add Pyridazine Substrate (Dropwise) Step1->Step2 Decision Check LCMS (1 hr) Step2->Decision PathA Ester Consumed, Cl Intact Decision->PathA Success PathB No Reaction Decision->PathB Incomplete PathC Cl Displaced Decision->PathC Side Product ActionA Quench: Rochelle's Salt Extract & Purify PathA->ActionA ActionB Heat to 50°C PathB->ActionB ActionC ABORT: Lower Temp or Reduce Amine Equiv PathC->ActionC ActionB->Decision

Figure 2: Operational workflow for the AlMe3-mediated synthesis.

References

  • Levin, J. I., Turos, E., & Weinreb, S. M. (1982). An alternative procedure for the aluminum-mediated conversion of esters to amides. Synthetic Communications, 12(13), 989-993. Link (Foundational method for AlMe3 aminolysis).

  • Knochel, P., et al. (2023).[2] Selective and Stepwise Functionalization of the Pyridazine Scaffold. Ludwig-Maximilians-University Dissertation. Link (Detailed insight into pyridazine regioselectivity).

  • Sabot, C., et al. (2015).[3] Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates using TBD. Molecules, 20(11), 19896-19906. Link (TBD Catalysis protocol).

  • BenchChem Technical Support. (2025). Synthesis of 6-Chloro-3-methoxypyridazin-4-amine. BenchChem Application Notes. Link (General reactivity of 6-chloro-3-methoxypyridazine scaffold).

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 6-chloro-3-methoxypyridazine

Audience: Researchers, scientists, and drug development professionals. Introduction: The Versatility of the Pyridazine Scaffold The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in a wide arr...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Pyridazine Scaffold

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anticonvulsant, anti-inflammatory, and antinociceptive properties.[1][2][3][4] The functionalization of this heterocycle is crucial for tuning the pharmacological profile of drug candidates. 6-chloro-3-methoxypyridazine is a key building block, primed for diversification through Nucleophilic Aromatic Substitution (SNAr). This reaction provides a robust and versatile method for introducing a variety of functional groups at the C6 position, making it a cornerstone transformation in synthetic and medicinal chemistry.[5][6]

This guide provides an in-depth look at the SNAr reaction on 6-chloro-3-methoxypyridazine, covering the underlying mechanism, practical considerations for reaction setup, and detailed, field-tested protocols for its application with common nucleophile classes.

Part 1: Mechanistic Insights into SNAr on the Pyridazine Ring

The Nucleophilic Aromatic Substitution (SNAr) reaction is fundamentally different from the more common SN1 and SN2 reactions of alkyl halides, as it occurs at an sp²-hybridized carbon within an aromatic system.[7] The reaction proceeds via a two-step addition-elimination mechanism, which is greatly facilitated by the electronic nature of the pyridazine ring.

Pillar 1: The Addition-Elimination Pathway

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the leaving group (in this case, chlorine at C6). This step is typically the rate-determining step of the reaction.[8][9]

  • Formation of the Meisenheimer Complex: The addition of the nucleophile temporarily breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][10]

  • Expulsion of the Leaving Group: Aromaticity is restored in the final step by the elimination of the leaving group (chloride ion).

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These "aza" nitrogens act as powerful electron-withdrawing groups through both inductive and mesomeric effects, which activates the ring towards nucleophilic attack.[11][12] In the case of 6-chloro-3-methoxypyridazine, the nitrogen atom at the 1-position (para to the chlorine) provides crucial stabilization for the negative charge in the Meisenheimer complex via resonance, significantly lowering the activation energy for the reaction.[9]

Caption: The addition-elimination mechanism of the SNAr reaction.

Part 2: Application Notes & Experimental Strategy

A successful SNAr reaction depends on the careful selection of several key parameters. Understanding the causality behind these choices is critical for optimizing reaction outcomes.

Choice of Nucleophile

A wide range of nucleophiles can be employed. The nucleophilicity of the attacking species is a primary determinant of reaction rate.

  • Nitrogen Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are excellent nucleophiles for this reaction. Common examples include morpholine, piperidine, and various anilines.

  • Oxygen Nucleophiles: Alcohols and phenols are generally weaker nucleophiles and require deprotonation with a suitable base (e.g., NaH, K₂CO₃) to form the more potent alkoxide or phenoxide.

  • Sulfur Nucleophiles: Thiols are highly effective nucleophiles and often react readily, typically requiring a mild base to form the thiolate.

Solvent Selection

Polar aprotic solvents are the medium of choice for SNAr reactions. They effectively solvate the cation of the base (if used) without strongly solvating the anionic nucleophile, thereby enhancing its reactivity.

  • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN).

  • Causality: These solvents possess high dielectric constants that help stabilize the charged Meisenheimer complex, lowering the transition state energy. Protic solvents (like water or alcohols) should be avoided as they can solvate and deactivate the nucleophile through hydrogen bonding.

The Role of the Base

A base is often required, serving one of two purposes:

  • Nucleophile Deprotonation: For weaker nucleophiles like phenols or thiols, a strong base (e.g., NaH) is used to generate the more reactive anionic species in situ.

  • Acid Scavenging: When using amine hydrochlorides or when the reaction generates HCl as a byproduct, a non-nucleophilic base like Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is added to neutralize the acid and drive the reaction to completion.

Temperature Control

Temperature is a critical lever for controlling the reaction rate.

  • General Guideline: Most SNAr reactions on 6-chloro-3-methoxypyridazine proceed efficiently at elevated temperatures, typically ranging from 80 °C to 150 °C.

  • Rationale: The initial addition step has a significant activation energy barrier due to the temporary loss of aromaticity. Heating provides the necessary thermal energy to overcome this barrier. Microwave irradiation can also be employed to accelerate these reactions dramatically.

ParameterSelectionRationale
Nucleophile Amines, Phenoxides, ThiolatesStronger nucleophiles lead to faster reaction rates.
Solvent DMF, DMSO, NMPPolar aprotic solvents enhance nucleophilicity and stabilize the charged intermediate.
Base NaH, K₂CO₃, DIPEADeprotonates weak nucleophiles or scavenges HCl byproduct.
Temperature 80 - 150 °COvercomes the activation energy barrier associated with breaking aromaticity.
Table 1: Summary of Key Experimental Parameters and Their Rationale.

Part 3: Experimental Protocols

The following protocols are robust, self-validating procedures for the SNAr functionalization of 6-chloro-3-methoxypyridazine with representative nitrogen and oxygen nucleophiles.

Protocol 1: Synthesis of 6-morpholino-3-methoxypyridazine

This protocol details the reaction with a common secondary amine, morpholine.

Workflow_Amine Workflow for SNAr with an Amine Nucleophile A Reagent Combination B Reaction Heating (e.g., 120 °C) A->B Inert Atmosphere (N2) C Monitoring by TLC B->C Periodic Sampling D Cooling & Aqueous Workup C->D Upon Completion E Extraction with Organic Solvent (e.g., EtOAc) D->E F Drying, Filtering & Concentration E->F G Purification (Column Chromatography) F->G H Final Product G->H

Caption: Experimental workflow for amine substitution.

Materials & Equipment:

  • 6-chloro-3-methoxypyridazine

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-chloro-3-methoxypyridazine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (approx. 0.1 M concentration relative to the substrate).

  • Reagent Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 120 °C and maintain for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and stir for 15 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 6-morpholino-3-methoxypyridazine.

Protocol 2: Synthesis of 6-(4-fluorophenoxy)-3-methoxypyridazine

This protocol details the reaction with a phenol, which requires in situ generation of the more potent phenoxide nucleophile.

Workflow_Phenol Workflow for SNAr with a Phenol Nucleophile A Prepare Phenoxide Solution (Phenol + NaH in DMF at 0 °C) B Add Substrate Solution (6-chloro-3-methoxypyridazine in DMF) A->B Slow Addition C Reaction Heating (e.g., 100 °C) B->C Allow to warm to RT, then heat D Monitoring by TLC C->D Periodic Sampling E Cooling & Quenching D->E Upon Completion F Extraction with Organic Solvent (e.g., EtOAc) E->F G Drying, Filtering & Concentration F->G H Purification (Recrystallization or Chromatography) G->H I Final Product H->I

Caption: Experimental workflow for phenol substitution.

Materials & Equipment:

  • 6-chloro-3-methoxypyridazine

  • 4-fluorophenol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

  • Two-neck round-bottom flask

  • Magnetic stirrer and hotplate/ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Phenoxide Formation: To a dry two-neck flask under an inert atmosphere, add sodium hydride (1.2 eq). Carefully wash the NaH with dry hexanes to remove the mineral oil, decant the hexanes, and add anhydrous DMF. Cool the suspension to 0 °C.

  • Nucleophile Addition: Dissolve 4-fluorophenol (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, allowing for the evolution of hydrogen gas to cease.

  • Substrate Addition: Dissolve 6-chloro-3-methoxypyridazine (1.0 eq) in anhydrous DMF and add it to the reaction mixture.

  • Heating: Remove the ice bath and heat the reaction to 100 °C for 2-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Dilute further with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization or flash column chromatography to yield the pure 6-(4-fluorophenoxy)-3-methoxypyridazine.

Conclusion

The nucleophilic aromatic substitution on 6-chloro-3-methoxypyridazine is a powerful and highly reliable transformation for generating diverse molecular libraries. By understanding the core mechanism and carefully controlling key experimental parameters—nucleophile choice, solvent, base, and temperature—researchers can efficiently synthesize a vast range of functionalized pyridazine derivatives for applications in drug discovery and materials science.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Patel, R. et al. (2015). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Khan's Chemistry Learning Corner. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]

  • Arienzo, M. et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]

  • Narang, R. et al. (2020). Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. Drug Development Research. [Link]

  • Wei, C. et al. (2015). Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Rubčić, M. et al. (2001). Synthesis and antinociceptive activity of 6-substituted-3-pyridazinone derivatives. Il Farmaco. [Link]

  • Um, I. et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Isley, N. et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. [Link]

  • Bagley, M. et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. SynOpen. [Link]

  • Wu, Y. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]

  • ResearchGate. (2018). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

  • The Royal Society of Chemistry. (2021). Directed nucleophilic aromatic substitution reaction. [Link]

  • ResearchGate. (2021). synthesis, computer aided screening and pharmacological evaluation of 2/3-substituted-6(4-methylphenyl)-4,5-dihydropyridazin3(2h)-ones, and pyridazine substituted triazine. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]

Sources

Method

The Strategic Synthesis of Bioactive Pyridazine-3-Carboxamides from 6-Chloro-3-Methoxypyridazine Precursors: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its unique physicochemical properties that are advantageous in drug design.[...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its unique physicochemical properties that are advantageous in drug design.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of bioactive pyridazine-3-carboxamides, starting from the versatile precursor, 6-chloro-3-methoxypyridazine. We will delve into the strategic considerations behind key synthetic transformations, including palladium-catalyzed cross-coupling reactions and amidation, to furnish a diverse array of potentially therapeutic agents. The methodologies outlined herein are designed to be robust and adaptable, empowering researchers to generate novel compound libraries for screening and lead optimization.

The Pyridazine Core: A Privileged Scaffold in Drug Discovery

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[2] Its inherent polarity and capacity for hydrogen bonding contribute to favorable interactions with biological targets.[1] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Specifically, pyridazine-3-carboxamides have emerged as a promising class of compounds, with notable examples showing potent inhibition of kinases such as TYK2 and PIM, which are implicated in autoimmune diseases and cancer, respectively.[2][4]

The strategic functionalization of the pyridazine ring is paramount to modulating the biological activity of the resulting compounds. The 6-chloro-3-methoxypyridazine precursor offers two distinct reaction sites for diversification. The chlorine atom at the 6-position is amenable to substitution via cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The methoxy group at the 3-position, while relatively stable, can be manipulated to introduce the critical carboxamide functionality. This guide will focus on a synthetic strategy that leverages these reactive handles to construct a library of bioactive pyridazine-3-carboxamides.

Synthetic Strategy: A Modular Approach to Bioactive Carboxamides

Our synthetic approach is designed to be modular, allowing for the late-stage diversification of the pyridazine scaffold. The overall strategy involves three key stages:

  • Introduction of the Carboxamide Precursor: The first step is the introduction of a carboxylate or its equivalent at the 3-position of the pyridazine ring. This is most efficiently achieved through a palladium-catalyzed carbonylation of the 6-chloro-3-methoxypyridazine precursor.

  • Diversification at the 6-Position: With the carboxamide precursor in place, the chlorine atom at the 6-position can be substituted using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents to probe the structure-activity relationship (SAR).

  • Formation of the Bioactive Carboxamide: The final step is the conversion of the carboxylate ester to the desired carboxamide through reaction with a diverse panel of primary or secondary amines.

This modular approach is illustrated in the workflow diagram below:

G A 6-Chloro-3-methoxypyridazine B Methyl 6-chloro-3-pyridazinecarboxylate A->B Pd-catalyzed Carbonylation C 6-Aryl/Alkyl-3-pyridazinecarboxylate B->C Suzuki-Miyaura Coupling D 6-Amino-3-pyridazinecarboxylate B->D Buchwald-Hartwig Amination E Bioactive Pyridazine-3-carboxamides C->E Amidation D->E Amidation

Caption: General synthetic workflow for bioactive pyridazine-3-carboxamides.

Core Synthetic Protocols

This section provides detailed, step-by-step protocols for the key transformations in the synthesis of bioactive pyridazine-3-carboxamides.

Protocol 1: Palladium-Catalyzed Methoxycarbonylation of 6-Chloro-3-methoxypyridazine

The introduction of a carbonyl group at the 3-position of the pyridazine ring is a critical step. Palladium-catalyzed carbonylation reactions provide a direct and efficient method for this transformation.[5][6] The use of carbon monoxide at atmospheric pressure and a suitable palladium catalyst system, such as Pd(OAc)₂ with a phosphine ligand like Xantphos, has been shown to be effective for the carbonylation of aryl bromides and can be adapted for heteroaryl chlorides.[5]

Rationale for Experimental Choices:

  • Catalyst System: A combination of a palladium(II) precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as Xantphos is chosen. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, CO insertion, and reductive elimination.[7]

  • Solvent and Base: A polar aprotic solvent like DMF or toluene is typically used. Triethylamine (Et₃N) serves as both a base to neutralize the HCl generated during the reaction and can also aid in the reduction of Pd(II) to the active Pd(0) species.[5]

  • Carbon Monoxide Source: While high-pressure CO can be used, for laboratory-scale synthesis, atmospheric pressure CO from a balloon is often sufficient and more convenient.

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloro-3-methoxypyridazine (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene (10 mL) and triethylamine (3.0 mmol, 3 equiv).

  • Flush the flask with carbon monoxide gas from a balloon for 5 minutes.

  • Heat the reaction mixture to 80-100 °C under a CO atmosphere (balloon).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 6-chloro-3-pyridazinecarboxylate.

Protocol 2: Diversification at the 6-Position via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds.[8] It is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[9] For the coupling of electron-deficient heteroaryl chlorides like our pyridazine intermediate, a robust catalyst system is required.

Rationale for Experimental Choices:

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for Suzuki couplings of heteroaryl halides.[9]

  • Base and Solvent: A biphasic solvent system of an organic solvent (e.g., toluene or DME) and an aqueous solution of a base (e.g., K₂CO₃ or Na₂CO₃) is often employed. The base is crucial for the activation of the boronic acid for transmetalation.[8]

  • Boronic Acid: A wide variety of commercially available or readily synthesized aryl and heteroaryl boronic acids can be used as coupling partners.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloro-3-pyridazinecarboxylate (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (K₂CO₃, 2.0 mL).

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-substituted-3-pyridazinecarboxylate.

Protocol 3: Diversification at the 6-Position via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[10][11] This reaction allows for the coupling of aryl or heteroaryl halides with a wide range of primary and secondary amines.

Rationale for Experimental Choices:

  • Catalyst System: A palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand like Xantphos or RuPhos is highly effective for the amination of heteroaryl chlorides.[12] These ligands promote the crucial reductive elimination step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate its coordination to the palladium center.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent unwanted side reactions.

Step-by-Step Protocol:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • In a separate Schlenk flask, add methyl 6-chloro-3-pyridazinecarboxylate (1.0 mmol), the desired primary or secondary amine (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Add anhydrous, degassed toluene (10 mL) to the flask containing the reagents.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-3-pyridazinecarboxylate.

Protocol 4: Amidation of Pyridazine Esters

The final step in the synthesis of the target bioactive compounds is the conversion of the methyl ester to the corresponding carboxamide. This can be achieved through direct aminolysis, often facilitated by a coupling agent or by conversion to a more reactive acyl chloride. A direct amidation using a borate ester reagent offers a mild and efficient alternative.[13]

Rationale for Experimental Choices:

  • Amidation Reagent: Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, is an effective reagent for the direct amidation of carboxylic acids and esters with amines under mild conditions.[13] It activates the carbonyl group towards nucleophilic attack by the amine.

  • Solvent: Acetonitrile (MeCN) is a suitable solvent for this transformation.

  • Amine Scope: A wide variety of primary and secondary amines can be used, allowing for extensive diversification at the carboxamide moiety.

Step-by-Step Protocol:

  • To a vial, add the 6-substituted-3-pyridazinecarboxylate (1.0 mmol), the desired primary or secondary amine (1.2 mmol), and acetonitrile (2 mL).

  • Add tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃, 2.0 mmol, 2 equiv).

  • Seal the vial and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-15 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to afford the final bioactive pyridazine-3-carboxamide.

Data Presentation: Bioactivity of Representative Pyridazine Carboxamides

The synthetic strategies outlined above can be employed to generate a diverse library of pyridazine-3-carboxamides. The biological activity of these compounds can be assessed in various assays, with a focus on their potential as anticancer agents or kinase inhibitors. The following table summarizes the reported bioactivity of some representative pyridazine derivatives, highlighting the potential of this scaffold.

Compound IDStructureTarget/Cell LineIC₅₀ (µM)Reference
11m 6-(4-methyl-3,4-dihydro-2H-pyran-4-yl)-N-(2-(trifluoromethyl)benzyl)pyridazine-3-carboxamideT-47D (Breast Cancer)0.43[14]
MDA-MB-231 (Breast Cancer)0.99[14]
CDK20.020[14]
11l N-butyl-6-(4-methyl-3,4-dihydro-2H-pyran-4-yl)pyridazine-3-carboxamideT-47D (Breast Cancer)1.57[14]
MDA-MB-231 (Breast Cancer)1.30[14]
CDK20.056[14]
2S-5 Pyridazine-based inhibitorMDA-MB-231 (Breast Cancer)6.21[2][15]
4T1 (Mouse Breast Cancer)7.04[2][15]
2S-13 Pyridazine-based inhibitorMDA-MB-231 (Breast Cancer)7.73[2][15]
4T1 (Mouse Breast Cancer)8.21[2][15]

Mechanistic Insights and Structure-Activity Relationships

A deep understanding of the reaction mechanisms and structure-activity relationships (SAR) is crucial for the rational design of more potent and selective bioactive compounds.

Palladium-Catalyzed Cross-Coupling Reactions

The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X L_n B->C D Transmetalation C->D Ar'-B(OR)₂ E Ar-Pd(II)-Ar' L_n D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

G cluster_1 Buchwald-Hartwig Amination Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X L_n B->C D Amine Coordination & Deprotonation C->D R₂NH, Base E Ar-Pd(II)-NR₂ L_n D->E F Reductive Elimination E->F F->A Ar-NR₂

Sources

Application

Optimizing amide coupling conditions for pyridazine-4-carboxylic acids

Application Note: Optimizing Amide Coupling Conditions for Pyridazine-4-Carboxylic Acids Part 1: The Challenge of Pyridazine-4-Carboxylic Acids Executive Summary Pyridazine-4-carboxylic acids represent a unique challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Amide Coupling Conditions for Pyridazine-4-Carboxylic Acids

Part 1: The Challenge of Pyridazine-4-Carboxylic Acids

Executive Summary Pyridazine-4-carboxylic acids represent a unique challenge in medicinal chemistry. Unlike their pyridine or phenyl counterparts, the 1,2-diazine ring system renders the C4-position highly electron-deficient.[1] While this electron deficiency theoretically increases the electrophilicity of the carbonyl carbon, it introduces two critical failure modes during amide coupling:

  • Thermal Decarboxylation: The electron-withdrawing nature of the ring facilitates decarboxylation, particularly under high-temperature activation or strongly basic conditions.[1]

  • N-Complexation & Solubility: The adjacent nitrogens (N1, N2) can chelate metal catalysts or interfere with uronium-based coupling reagents (e.g., HATU), leading to stalled intermediates. Furthermore, the parent acids often exhibit poor solubility in non-polar solvents (DCM, EtOAc), necessitating polar aprotic solvents that complicate workup.

This guide moves beyond standard "kitchen sink" coupling (EDC/HOBt) to provide a precision protocol using Propylphosphonic Anhydride (T3P) and Ghosez’s Reagent , ensuring high yields and purity without decarboxylation.

Part 2: Strategic Optimization & Mechanistic Insight

Why Standard Conditions Fail
  • Thionyl Chloride (SOCl₂): Generating the acid chloride via SOCl₂ releases HCl and heat. For pyridazine-4-carboxylic acids, this acidic thermal environment frequently triggers decarboxylation or formation of insoluble hydrochloride salts that fail to react with the amine.[1]

  • Carbodiimides (EDC/DCC): The reaction often stalls at the O-acylisourea intermediate due to the deactivated nature of the acid or steric repulsion from the adjacent ring nitrogens. Furthermore, removal of urea byproducts is difficult given the polarity of the pyridazine product.

The Superior Solution: T3P (Propylphosphonic Anhydride)

T3P is the reagent of choice for this substrate class.

  • Mechanism: It forms a mixed anhydride that is highly reactive but stable enough to prevent decomposition.[1]

  • Base Pairing: When paired with mild bases like Pyridine or N-Methylmorpholine (NMM), it buffers the system, preventing decarboxylation.

  • Workup: T3P byproducts are water-soluble, allowing for a simple extractive workup even with polar pyridazine products.[1]

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" T3P Method

Best for: General library synthesis, scale-up, and avoiding epimerization.

Materials:

  • Pyridazine-4-carboxylic acid (1.0 equiv)[1]

  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Procedure:

  • Dissolution: In a reaction vial, suspend the Pyridazine-4-carboxylic acid (1.0 mmol) and the Amine (1.1 mmol) in dry EtOAc (5 mL).

    • Note: If the acid does not dissolve, add dry DMF dropwise until a clear solution or fine suspension is achieved. Avoid pure DMF if possible to simplify workup.[1]

  • Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 mmol) dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution (1.5 mmol) dropwise over 2 minutes.

    • Critical: Do not add T3P all at once; the exotherm must be controlled to prevent thermal degradation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.[1][2][3][4]

    • Validation: Look for the disappearance of the acid (M+1) and formation of the product. If <50% conversion after 4h, heat to max 50°C . Do not exceed 60°C.

  • Workup (Self-Validating):

    • Dilute with EtOAc (15 mL).[1]

    • Wash with Water (2 x 10 mL) to remove T3P byproducts.[1]

    • Wash with Sat. NaHCO₃ (1 x 10 mL) to remove unreacted acid.[1]

    • Wash with Brine , dry over Na₂SO₄, and concentrate.

Protocol B: Ghosez’s Reagent (Neutral Acid Chloride)

Best for: Unreactive/Sterically hindered amines where T3P fails.

Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions, avoiding the HCl spike of SOCl₂.

Step-by-Step Procedure:

  • Dissolve Pyridazine-4-carboxylic acid (1.0 mmol) in dry DCM (5 mL).

  • Add Ghosez’s Reagent (1.2 mmol) dropwise at RT.[1] Stir for 1 hour.

    • Observation: The suspension should clarify as the acid chloride forms.

  • In a separate vial, mix the Amine (1.1 mmol) and DIPEA (2.0 mmol) in DCM.

  • Add the Amine solution to the Acid Chloride solution dropwise.

  • Stir for 1 hour. Quench with water and extract.[1]

Part 4: Data Presentation & Visualization

Table 1: Coupling Reagent Performance Comparison
ReagentConversion (LC-MS)Purity (Crude)Decarboxylation RiskWorkup Difficulty
T3P / Pyridine 95% High (>90%) LowEasy (Aq.[1] Wash)
HATU / DIPEA75%Med (60-70%)LowHard (Remove Urea)
SOCl₂ / Reflux40%Low (<30%)High Med
EDC / HOBt50%MedLowHard (Water soluble product loss)
Workflow Visualization

G Start Pyridazine-4-Carboxylic Acid + Amine SolubilityCheck Check Solubility in EtOAc Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble SolubilityCheck->Insoluble No MethodA Method A: T3P Coupling (EtOAc, Pyridine, 0°C -> RT) Soluble->MethodA MethodB Method A (Modified): Add DMF cosolvent (Max 20% v/v) Insoluble->MethodB Monitor Monitor LC-MS (2h) MethodA->Monitor MethodB->Monitor Success Complete Conversion (>90%) Monitor->Success Yield High Stalled Incomplete/Stalled (<50%) Monitor->Stalled Yield Low Workup Aq. Workup (H2O/NaHCO3) Concentrate Success->Workup AltMethod Switch to Method B: Ghosez's Reagent (Neutral Acid Chloride) Stalled->AltMethod

Caption: Decision matrix for optimizing pyridazine amide coupling, prioritizing T3P and escalating to Ghosez's reagent only upon failure.

Part 5: Troubleshooting & Quality Control

  • Issue: "Gooey" Precipitate during Workup.

    • Cause: Pyridazine amides can be amphiphilic.[1]

    • Fix: Do not use pure water for washes.[1] Use 10% LiCl solution or Saturated Brine to break emulsions.[1] If the product remains in the aqueous layer, extract with n-Butanol or DCM:IPA (3:1) .

  • Issue: Low Yield with Aniline Partners.

    • Cause: Electronic mismatch. The electron-deficient acid + electron-deficient aniline = slow kinetics.[1]

    • Fix: Heat the T3P reaction to 50°C (strictly controlled). Add a catalytic amount of DMAP (0.1 equiv) to form the reactive acyl-pyridinium species.

References

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

  • Wissmann, H., & Kleiner, H. J. (1980). New Peptide Coupling Reagents: Propanephosphonic Acid Anhydride (T3P).[1][5] Angewandte Chemie International Edition.

  • Ghosez, L., et al. (1979).[1] Synthesis of Acyl Chlorides under Neutral Conditions. Journal of the Chemical Society, Chemical Communications.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]

Sources

Method

Technical Guide: Functionalization of C6-Chlorine in Pyridazine-4-Carboxamide Scaffolds

Topic: Functionalization of C6-chlorine in pyridazine-4-carboxamide scaffolds Content Type: Detailed Application Notes and Protocols Audience: Senior Medicinal Chemists and Process Development Scientists Strategic Overvi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of C6-chlorine in pyridazine-4-carboxamide scaffolds Content Type: Detailed Application Notes and Protocols Audience: Senior Medicinal Chemists and Process Development Scientists

Strategic Overview & Scaffold Analysis

The pyridazine-4-carboxamide scaffold represents a privileged pharmacophore in modern kinase inhibitor design, distinct from its more common isomer, pyridazine-3-carboxamide (found in the TYK2 inhibitor Deucravacitinib). The 4-carboxamide orientation offers unique vector exploration for solvent-front interactions in ATP-binding pockets, particularly for JAK, SYK, and CDK families.

Electronic Landscape & Reactivity

The functionalization of the C6-chlorine is the critical gateway to diversifying this scaffold.

  • Activation: The C6 position is

    
     to the N1 nitrogen and 
    
    
    
    to the N2 nitrogen. This placement makes C6 highly electron-deficient, facilitating Nucleophilic Aromatic Substitution (
    
    
    ).
  • The Carboxamide Influence: The electron-withdrawing carboxamide group at C4 further depletes electron density from the ring, enhancing the electrophilicity of C6.

  • Chemoselectivity: In 3,6-dichloro-pyridazine-4-carboxamide substrates, the C6 position is generally more reactive towards

    
     than C3 due to the para-relationship with the electron-withdrawing C4-carbonyl, whereas C3 is sterically crowded by the adjacent amide.
    
Decision Matrix: Pathway Selection

Before initiating synthesis, select the protocol based on the nucleophile type and pKa.

Reaction_Decision_Tree Start Target: C6-Functionalization Nuc_Type Nucleophile Type? Start->Nuc_Type Amine Amine (N-H) Nuc_Type->Amine Carbon Carbon (Ar-B, Ar-Zn) Nuc_Type->Carbon Amine_Type Amine Basicity? Amine->Amine_Type Method_C Method C: Suzuki Coupling (Anhydrous Preferred) Carbon->Method_C Aliphatic Aliphatic (pKa > 9) Amine_Type->Aliphatic Nucleophilic Aniline Aniline/Heteroaryl (pKa < 5) Amine_Type->Aniline Non-Nucleophilic Method_A Method A: SNAr (Thermal/Microwave) Aliphatic->Method_A Method_B Method B: Buchwald-Hartwig (Pd-Catalyzed) Aniline->Method_B Coupling Suzuki-Miyaura

Figure 1: Decision tree for selecting the optimal functionalization strategy based on nucleophile electronics.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Aliphatic amines, cyclic amines (morpholine, piperazine), and thiolates.

The "Green Solvent" Approach

While DMF and NMP are traditional, recent data suggests that DMSO or n-Butanol provides superior conversion rates for pyridazines due to better stabilization of the Meisenheimer complex.

Reagents:

  • Substrate: 6-chloropyridazine-4-carboxamide (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (2.0 equiv) or

    
     (2.0 equiv)
    
  • Solvent: DMSO (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial (or pressure tube) with the chloropyridazine substrate.

  • Solvation: Add anhydrous DMSO (0.2 M concentration). Note: Avoid water to prevent hydrolysis of the C6-Cl to the pyridazinone.

  • Addition: Add the amine followed by DIPEA. If the amine is a hydrochloride salt, increase DIPEA to 3.0 equiv.

  • Reaction:

    • Standard: Heat to 80°C for 4–6 hours.

    • Microwave: Irradiate at 100°C for 30 minutes (High Absorption setting).

  • Workup (Critical):

    • Dilute reaction mixture with water (10x volume).

    • If product precipitates: Filter and wash with

      
      .
      
    • If soluble: Extract with EtOAc/iPrOH (3:1). Pure EtOAc often fails to extract polar carboxamides.

Data Summary: Solvent Effects on Yield

SolventTemp (°C)Time (h)Yield (%)Notes
DMSO 80492 Cleanest profile; easiest workup via water crash.
DMF100678Traces of dimethylamine impurity (from DMF decomp).
n-BuOH1101285Good for scale-up; requires acid wash to remove solvent.
THFReflux24<10Temperature too low for activation.

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Best for: Anilines, electron-deficient amines, and sterically hindered substrates where


 fails.

Challenge: The carboxamide nitrogen can coordinate to Pd, poisoning the catalyst. Solution: Use of bulky biaryl phosphine ligands (BrettPhos, XPhos) to prevent catalyst sequestration.

Protocol:

  • Inertion: Flame-dry a reaction vial and cycle Argon/Vacuum (3x).

  • Loading: Add Substrate (1.0 equiv), Aniline (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst System: Add

    
      (5 mol%) and BrettPhos  (10 mol%).
    
    • Alternative:BrettPhos Pd G4 precatalyst (5 mol%) offers faster initiation.

  • Solvent: Add degassed 1,4-Dioxane (0.15 M).

  • Execution: Heat at 100°C for 12 hours.

  • Purification: Filter through Celite. The product often requires Reverse Phase (C18) chromatography due to Pd contaminants.

Protocol C: Suzuki-Miyaura Cross-Coupling

Best for: C-C bond formation (Aryl, Heteroaryl, Vinyl).

Critical Quality Attribute (CQA): Hydrolysis of the C4-carboxamide (


) to the acid (

) is a major side reaction under basic aqueous conditions. Mitigation: Use "anhydrous" Suzuki conditions or weak bases.

Recommended System:

  • Catalyst:

    
     (Robust, resists N-coordination).
    
  • Base:

    
     (Solid, finely ground) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (9:1) or Toluene/EtOH (4:1).

Experimental Workflow:

Suzuki_Workflow Step1 1. Charge Solids (Substrate, Boronic Acid, Base) Step2 2. Degas Solvent (Sparge Ar, 15 min) Step1->Step2 Step3 3. Add Catalyst (Pd(dppf)Cl2, 5 mol%) Step2->Step3 Step4 4. Thermal Cycle (90°C, 4-16h) Step3->Step4 Step5 5. Scavenger Treatment (Si-Thiol, 50°C, 1h) Step4->Step5

Figure 2: Optimized Suzuki-Miyaura workflow minimizing oxidative homocoupling and maximizing catalyst life.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by amide N.Switch to XPhos Pd G2 ; increase temp to 110°C.
Hydrolysis (Acid formation) High [OH-] concentration.Switch base to

or CsF ; reduce water ratio.
Protodeboronation Unstable boronic acid.Use Boronic Pinacol Ester or K-trifluoroborate salt.

Case Study: Synthesis of a JAK-Family Kinase Inhibitor Fragment[4]

Objective: Synthesis of 6-(4-fluorophenyl)pyridazine-4-carboxamide.

Experimental Narrative: To a 20 mL microwave vial equipped with a magnetic stir bar was added 6-chloropyridazine-4-carboxamide (157 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), and


  (650 mg, 2.0 mmol). The vial was sealed and purged with 

. A premixed solvent system of DME/Water (4:1, 5 mL) was degassed and added via syringe. Finally,

(58 mg, 0.05 mmol) was added quickly under a stream of nitrogen.

The reaction was irradiated at 110°C for 45 minutes. LCMS analysis showed >98% conversion to the desired product (


). The mixture was cooled, diluted with EtOAc (30 mL), and washed with brine. The organic layer was dried over 

and concentrated. Recrystallization from EtOH afforded the target compound as an off-white solid (185 mg, 85% yield).

Why this works:

  • DME (Dimethoxyethane): Provides higher solubility for the polar amide than dioxane.

  • Cesium Carbonate: Provides sufficient basicity for transmetallation without rapid hydrolysis of the primary amide.

  • Microwave Heating: Short reaction time minimizes the window for side reactions (deamidation).

References

  • Knochel, P., et al. (2023).[1] "Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks." Dissertation, LMU Munich.

  • Wrobleski, S. T., et al. (2019). "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165." Journal of Medicinal Chemistry. (Contextual grounding on Pyridazine carboxamide utility).

  • BenchChem Application Notes. (2025). "An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol and related scaffolds."

  • Lu, J., & Leitch, D. C. (2022). "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." ChemRxiv. (Mechanistic grounding for

    
     on diazines). 
    
  • Green, R. A., & Hartwig, J. F. (2014).[2] "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters. (Protocol adaptation for difficult aminations).

Sources

Application

Application Note: Precision Synthesis of 6-chloro-3-methoxypyridazine-4-carboxamide

Strategic Overview The synthesis of 6-chloro-3-methoxypyridazine-4-carboxamide represents a critical challenge in heterocyclic chemistry, serving as a pivotal intermediate for Type I JAK/TYK2 inhibitors and other kinase-...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of 6-chloro-3-methoxypyridazine-4-carboxamide represents a critical challenge in heterocyclic chemistry, serving as a pivotal intermediate for Type I JAK/TYK2 inhibitors and other kinase-targeting therapeutics.

The core difficulty lies in the regioselective nucleophilic aromatic substitution (


)  of the 3,6-dichloropyridazine scaffold. Both the C3 and C6 positions are activated by the electron-deficient ring system, but the introduction of a carboxamide group at C4 breaks the symmetry. This protocol details the "Amide-First" strategy, leveraging the ortho-directing effect of the C4-carboxamide to preferentially install the methoxy group at C3, leaving the C6-chlorine available for subsequent cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
Key Mechanistic Insight

In 3,6-dichloro-4-carboxamide systems, the C3 position is electronically activated by the adjacent electron-withdrawing amide (inductive effect,


). Furthermore, the transition state for C3-methoxylation is often stabilized by hydrogen bonding between the amide proton and the incoming methoxide oxygen, effectively steering the nucleophile to the C3 position over the sterically less hindered but electronically less activated C6 position.

Retrosynthetic Analysis & Pathway

The following diagram outlines the strategic disconnection. We utilize 3,6-dichloropyridazine-4-carboxylic acid as the stable starting material.

RetroSynthesis Target Target: 6-chloro-3-methoxypyridazine- 4-carboxamide Intermediate Intermediate: 3,6-dichloropyridazine- 4-carboxamide Target->Intermediate Regioselective SNAr (NaOMe, MeOH) SM Starting Material: 3,6-dichloropyridazine- 4-carboxylic acid Intermediate->SM Amidation (SOCl2; NH3)

Figure 1: Retrosynthetic strategy prioritizing the installation of the directing amide group prior to methoxylation.

Detailed Experimental Protocols

Protocol A: Synthesis of 3,6-dichloropyridazine-4-carboxamide

Objective: Convert the carboxylic acid to the primary amide via an acid chloride intermediate.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]Role
3,6-dichloropyridazine-4-carboxylic acid1.0Starting Material
Thionyl Chloride (

)
5.0Chlorinating Agent
Ammonia (

in MeOH or aqueous)
ExcessAminating Agent
TolueneSolventReaction Medium
DMF0.05Catalyst
Step-by-Step Methodology
  • Activation: In a dry round-bottom flask equipped with a reflux condenser and a

    
     drying tube, suspend 3,6-dichloropyridazine-4-carboxylic acid  (10.0 g, 51.8 mmol) in anhydrous Toluene (50 mL).
    
  • Catalysis: Add catalytic DMF (3 drops).

  • Chlorination: Add Thionyl Chloride (19 mL, ~260 mmol) dropwise at room temperature. Caution: Gas evolution (

    
    , 
    
    
    
    ).
  • Reflux: Heat the mixture to 80°C for 3 hours until the solution becomes clear, indicating full conversion to the acid chloride.

  • Concentration: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (

    
    ) to remove residual 
    
    
    
    .
  • Amidation: Dissolve the crude residue in anhydrous THF (30 mL) and cool to 0°C.

  • Quench: Slowly add 7N

    
     in Methanol  (30 mL) or aqueous ammonium hydroxide, maintaining internal temperature 
    
    
    
    . Stir for 1 hour at
    
    
    .
  • Isolation: Concentrate the mixture. Suspend the residue in water (50 mL), stir for 30 minutes, and filter. Wash the cake with cold water and hexanes.

  • Drying: Dry in a vacuum oven at 45°C to yield 3,6-dichloropyridazine-4-carboxamide as a tan solid.

Protocol B: Regioselective Methoxylation ( )

Objective: Selectively displace the C3-chloride with methoxide.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]Role
3,6-dichloropyridazine-4-carboxamide1.0Precursor
Sodium Methoxide (0.5M in MeOH)1.05Nucleophile
Methanol (Anhydrous)SolventSolvent
Acetic AcidQuenchNeutralization
Step-by-Step Methodology
  • Preparation: Charge 3,6-dichloropyridazine-4-carboxamide (5.0 g, 26.0 mmol) into a flask containing anhydrous Methanol (50 mL). Cool the suspension to -10°C (ice/acetone bath).

    • Note: Temperature control is the Critical Process Parameter (CPP) here. Higher temperatures promote bis-methoxylation.

  • Addition: Add Sodium Methoxide solution (0.5M, 54.6 mL, 27.3 mmol) dropwise over 30 minutes via an addition funnel.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by HPLC/UPLC.

    • End-point criteria: <2% Starting Material remaining.[8] If bis-methoxy impurity >5%, stop immediately.

  • Quench: Once complete, add Acetic Acid (1.6 mL, 28 mmol) to neutralize the mixture (pH ~7).

  • Workup: Concentrate the solvent to ~20% volume. Pour the slurry into ice-water (100 mL).

  • Filtration: Collect the precipitate by vacuum filtration.

  • Purification: Recrystallize from Ethanol/Water (9:1) if regioisomeric purity is <95%.

  • Yield: Expected yield 75–85% of 6-chloro-3-methoxypyridazine-4-carboxamide .

Operational Workflow & Decision Logic

The following diagram illustrates the operational flow, including critical decision points for impurity management.

Workflow Start Start: 3,6-dichloro-4-amide + NaOMe/MeOH (-10°C) Monitor Monitor HPLC (2h) Start->Monitor Check Is SM < 2%? Monitor->Check BisCheck Is Bis-Methoxy > 5%? Check->BisCheck Yes AddTime Stir 1h additional Check->AddTime No Quench Quench with AcOH BisCheck->Quench No Stop Stop & Chromatograph BisCheck->Stop Yes (Over-reaction) Isolate Precipitation & Filtration Quench->Isolate AddTime->Monitor

Figure 2: Process flow diagram with built-in quality control checkpoints for the methoxylation step.

Analytical Validation (Self-Validating System)

To ensure the correct regioisomer (3-methoxy vs. 6-methoxy) was formed, use NOE (Nuclear Overhauser Effect) NMR spectroscopy.

AttributeTarget (6-chloro-3-methoxy...)Undesired Isomer (3-chloro-6-methoxy...)
Structure OMe at C3, Amide at C4OMe at C6, Amide at C4
Key Proton H-5 (Aromatic)H-5 (Aromatic)
NOE Signal NO NOE between OMe and H-5Strong NOE between OMe and H-5
Reasoning The Amide group separates the OMe and H-5.The OMe and H-5 are adjacent (vicinal).

HPLC Retention: The target compound is typically more polar than the bis-methoxy impurity but less polar than the starting material amide.

References

  • BenchChem Technical Support. (2025).[5][7] Synthesis of 6-Chloro-3-methoxypyridazin-4-amine and related carboxamides. Retrieved from BenchChem Technical Notes.

  • WuXi Biology. (2025).[9] QM Magic Class: Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridazines. WuXi AppTec.

  • Heinisch, G., et al. (1994).[2] Pyridazines, 71: Reaction of 3,6-dichloro-4-pyridazinecarboxamide derivative. Heterocycles, 38(9), 2081.[2]

  • Patents: See generally WO2014072937 (Takeda Pharmaceutical)
  • Mourad, A., et al. (1992). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Journal of Heterocyclic Chemistry. (Provides foundational data on 3,6-dichloropyridazine reactivity).

Disclaimer: This guide is for research purposes only. All procedures involves hazardous chemicals (thionyl chloride, sodium methoxide) and should be performed in a fume hood with appropriate PPE.

Sources

Method

Application Note: Solvent Selection for Recrystallization of Pyridazine Carboxamide Derivatives

Introduction Pyridazine carboxamide derivatives represent a critical scaffold in medicinal chemistry, serving as bioisosteres for phenyl rings and acting as core motifs in PARP inhibitors, herbicides, and anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridazine carboxamide derivatives represent a critical scaffold in medicinal chemistry, serving as bioisosteres for phenyl rings and acting as core motifs in PARP inhibitors, herbicides, and anti-inflammatory agents. However, their purification presents a distinct challenge: the electron-deficient 1,2-diazine ring combined with a hydrogen-bond-donating amide group creates a molecule with high lattice energy and complex solubility profiles.

This guide provides a systematic, self-validating protocol for selecting recrystallization solvents. Unlike generic organic synthesis guides, this protocol specifically addresses the high polarity and "oiling out" tendency characteristic of N-heterocyclic amides.

Physicochemical Profiling & Solubility Theory

To select the correct solvent, one must understand the intermolecular forces at play. Pyridazine is a planar, electron-deficient heterocycle with a dipole moment of ~3.9 D, significantly higher than pyridine (~2.2 D).

The Interaction Mechanism

Successful recrystallization requires a solvent that disrupts solute-solute interactions at high temperatures but allows them to re-form ordered lattices at lower temperatures.

  • Solute-Solute Interactions: Dominated by

    
    -
    
    
    
    stacking of the pyridazine rings and strong intermolecular Hydrogen Bonding (H-bonds) between the amide N-H and the pyridazine N-2 nitrogen.
  • Solute-Solvent Interactions:

    • Protic Solvents (Alcohols): Act as H-bond donors to the pyridazine nitrogens.

    • Aprotic Polar Solvents (DMSO, DMF): Disrupt amide-amide H-bonds but often hold the solute too strongly, preventing precipitation.

Hansen Solubility Parameters (HSP)

For pyridazine derivatives, solvents should be screened based on their polarity (


) and H-bonding (

) components.
ComponentPyridazine CharacterTarget Solvent Characteristic
Dispersion (

)
Moderate (Ring system)Matches aromatic solvents (Toluene)
Polarity (

)
High (Dipole ~3.9 D)Requires polar solvents (Esters, Ketones)
H-Bonding (

)
High (Amide donor/acceptor)Requires alcohols or aqueous mixtures

Solvent Selection Matrix

The following table categorizes solvents based on their efficacy specifically for pyridazine carboxamides.

Table 1: Solvent Classifications for Pyridazine Recrystallization

Solvent ClassSpecific SolventsRoleApplication Notes
Class A: Primary Dissolvers Ethanol (EtOH) , Methanol (MeOH), Isopropanol (IPA)SolventBest balance. High solubility at boiling, moderate at RT. Often requires water as anti-solvent.
Class B: High-Solubility Acetonitrile (MeCN) , Ethyl Acetate (EtOAc)SolventMeCN is excellent for polar amides. EtOAc works for lipophilic derivatives but may require Hexane.[1]
Class C: Strong Solvents DMSO , DMF, DMAcCo-SolventUse with caution. Only for highly insoluble derivatives. High boiling points make removal difficult.
Class D: Anti-Solvents Water , Hexanes, Heptane, Diethyl EtherPrecipitatorWater is the ideal anti-solvent for Class A/C. Heptane is used with Class B.
Class E: Avoid Chlorinated Solvents (DCM, Chloroform)N/ATend to form solvates or "oils" rather than crystals due to high density and rapid evaporation.

Experimental Protocol: The "Tiered Screening" Workflow

Do not immediately scale up. Use this self-validating screening process to determine the optimal system.

Phase 1: Solubility Mapping (Micro-Scale)

Input: 50 mg of crude material per vial.

  • Single Solvent Screen:

    • Add 0.5 mL of solvent (EtOH, MeCN, EtOAc, Toluene) to separate vials.

    • Observation A (RT): If soluble at Room Temp

      
       Solvent is too strong (Reject).
      
    • Observation B (Heat): Heat to boiling. If soluble

      
       Cool to RT.[2][3]
      
      • Crystals form:Ideal System.

      • No crystals: Solvent too strong

        
         Proceed to Binary Screen.
        
      • Insoluble hot: Solvent too weak

        
         Switch to Class C (DMSO/DMF).
        
  • Binary Solvent Screen (Solvent/Anti-Solvent):

    • Dissolve 50 mg in minimal hot Primary Solvent (e.g., hot EtOH).

    • Add hot Anti-Solvent (e.g., hot Water) dropwise until persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Primary Solvent to clear the solution.

    • Allow to cool slowly.[1][2][3]

Phase 2: Scale-Up Recrystallization Protocol

Input: 5–10 g Crude Pyridazine Carboxamide.

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Add the determined Primary Solvent (from Phase 1) in small portions through the top of the condenser while heating the flask in an oil bath.

    • Critical Step: Maintain the temperature 5°C below the solvent's boiling point. Add solvent only until the solid just dissolves.

  • Hot Filtration (Optional but Recommended):

    • If insoluble black specks (Pd residues or inorganic salts) remain, filter the hot solution through a pre-heated glass funnel or Celite pad.

    • Caution: Do this rapidly to prevent premature crystallization on the filter.[2]

  • Nucleation & Growth:

    • Remove from heat.[4] Stir slowly.

    • The "Oiling Out" Check: If the solution turns milky or droplets form before crystals, re-heat and add more solvent (or less anti-solvent).

    • Allow to cool to Room Temperature (RT) over 2 hours.

    • Optimization: Once at RT, transfer to an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[2]

    • Wash: Wash the filter cake with cold Primary Solvent (or the specific Solvent/Anti-solvent mixture ratio used).

    • Drying: Dry in a vacuum oven at 40–50°C. Amides hold water tightly; ensure constant weight is achieved.

Visualizations

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher through the selection process based on solubility observations.

SolventSelection Start Start: 50mg Sample TestPolar Test Polar Protic (Ethanol/Methanol) Start->TestPolar CheckRT Soluble at RT? TestPolar->CheckRT CheckHot Soluble at Boiling? CheckRT->CheckHot No TooStrong Solvent Too Strong: Try Anti-Solvent (Add Water) CheckRT->TooStrong Yes Cooling Cool to RT CheckHot->Cooling Yes TooWeak Solvent Too Weak: Try DMF/DMSO CheckHot->TooWeak No Crystals Crystals Formed? Cooling->Crystals Success SUCCESS: Use Single Solvent Crystals->Success Yes Crystals->TooStrong No (Stays Clear) OilOut Oiling Out? Crystals->OilOut No (Milky/Drops) RemedyOil Remedy: Re-heat, add more solvent, or Seed OilOut->RemedyOil Yes

Caption: Decision matrix for selecting the optimal solvent system based on thermal solubility behavior.

Diagram 2: The Binary Solvent Recrystallization Workflow

Visualizing the critical "Cloud Point" technique for binary systems (e.g., Ethanol/Water).

BinaryProtocol Step1 1. Dissolve in Hot Primary Solvent (Min. Volume) Step2 2. Add Hot Anti-Solvent Dropwise Step1->Step2 Decision Turbidity Persists? Step2->Decision Decision->Step2 No Step3 3. Add 1-2 drops Primary Solvent (Clear Solution) Decision->Step3 Yes (Cloud Point) Step4 4. Slow Cool (RT -> 4°C) Step3->Step4

Caption: Workflow for the "Cloud Point" method used in binary solvent systems (e.g., EtOH/Water).

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Pyridazine carboxamides frequently separate as a liquid oil rather than a solid crystal upon cooling. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve.

  • Cause: Solution is too concentrated or cooling is too rapid.

  • Fix:

    • Re-heat the mixture until clear.

    • Add 10-15% more solvent to lower the concentration.

    • Seed the solution with a tiny crystal of pure product at the cloud point.

    • Cool very slowly (wrap the flask in foil or a towel).

Polymorphism Control

Amides can exist in multiple crystal forms (polymorphs) due to different H-bond networks.

  • Thermodynamic Form: Usually obtained by slow cooling and prolonged stirring (digestion).

  • Kinetic Form: Obtained by rapid precipitation (dumping into anti-solvent).

  • Recommendation: For drug development, favor the Thermodynamic Form (Slow Cool) for stability.

References

  • BenchChem. (2025).[2][5] Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Retrieved from

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context on Pyridazine Bioisosteres).
  • Hansen, C. M. (2007).[6] Hansen Solubility Parameters: A User's Handbook, 2nd ed.[6] CRC Press.[6] (Solubility parameter data for N-heterocycles).

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. JOCPR, 7(1), 120-125. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Common Solvents for Recrystallization. Retrieved from

  • National Institutes of Health (NIH). (2020). Predicting the solubility of sulfamethoxypyridazine in individual solvents. PubMed.[7] Retrieved from

Disclaimer: This protocol involves the use of heated organic solvents.[3][8][9][10] All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Solubility Optimization for 6-chloro-3-methoxypyridazine-4-carboxamide

Case ID: PYR-SOL-0042 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Introduction: The "Brick Dust" Challenge You are likely encountering difficulties with 6-chloro-3-methoxypyridaz...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-SOL-0042 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Introduction: The "Brick Dust" Challenge

You are likely encountering difficulties with 6-chloro-3-methoxypyridazine-4-carboxamide because it behaves as a classic "brick dust" molecule. Its poor aqueous solubility is driven by two competing structural forces:

  • High Lattice Energy: The carboxamide group at position 4 facilitates strong intermolecular hydrogen bonding (dimerization) and planar

    
    -
    
    
    
    stacking of the pyridazine rings. This makes the crystal lattice extremely stable and difficult to break.
  • Lipophilicity vs. Hydrolysis: The 6-chloro and 3-methoxy substituents increase lipophilicity (LogP), resisting solvation in water. Furthermore, the 6-chloro group is electronically activated, making it susceptible to nucleophilic attack (hydrolysis) at high pH, creating a stability-solubility paradox.

This guide provides a tiered approach to solubilization, moving from simple cosolvents to advanced encapsulation, while strictly maintaining chemical integrity.

Module 1: Chemical Stability & Pre-formulation

CRITICAL WARNING: Before attempting solubilization, you must understand the stability window. The 6-chloro group on a pyridazine ring is a "leaving group" in nucleophilic aromatic substitution (


).
  • The Risk: At pH > 9.0 or temperatures > 60°C in water, hydroxide ions (

    
    ) can displace the chloride, converting your compound into 6-hydroxy-3-methoxypyridazine-4-carboxamide  (a pyridazinone tautomer). This ruins your sample purity.
    
  • The Safe Zone: Maintain pH between 4.0 and 7.5 .

Workflow: Stability-First Solubility Screening

StabilityWorkflow Start Start: Solubility Screening CheckPH Check Target pH Start->CheckPH Acidic pH 1.0 - 3.0 (Protonation possible) CheckPH->Acidic Low pH Neutral pH 4.0 - 7.5 (Optimal Stability) CheckPH->Neutral Physiological Basic pH > 8.0 (Hydrolysis Risk) CheckPH->Basic High pH Action1 Risk: Acid-catalyzed hydrolysis of Methoxy group Acidic->Action1 Action2 Safe Zone: Proceed to Cosolvents/CDs Neutral->Action2 Action3 STOP: High risk of Cl displacement (SNAr) Basic->Action3

Figure 1: Decision tree for selecting pH conditions to avoid degradation of the chloropyridazine scaffold.

Module 2: Cosolvent Optimization (The "Quick Fix")

For in vitro assays (e.g., cell culture, enzyme inhibition), cosolvents are the most practical solution. The goal is to disrupt the amide-amide hydrogen bonds.

Recommended Solvent Systems
Solvent SystemRecommended Ratio (v/v)Solubility EstimateApplication Note
DMSO / Water 100% Stock

1% Final
High (>50 mM stock)Gold Standard. DMSO effectively solvates the planar aromatic ring.
PEG 400 / Saline 20% - 40%Moderate (1-5 mg/mL)Good for animal dosing (IP/IV). Avoids DMSO toxicity.
Ethanol / Water < 10%LowNot Recommended. Ethanol is often insufficient to break the high lattice energy of carboxamides.
Protocol: Kinetic Solubility Assay
  • Weigh 5 mg of compound into a glass vial.

  • Dissolve in 100

    
    L pure DMSO (creates a 50 mg/mL stock). Sonicate for 5 minutes.
    
    • Troubleshooting: If hazy, warm to 37°C. Do not exceed 50°C.

  • Spike this stock into your aqueous buffer (PBS pH 7.4) while vortexing rapidly.

    • Target: 0.5% DMSO final concentration.

  • Observe for precipitation after 30 minutes. If precipitate forms, proceed to Module 3.

Module 3: Advanced Formulation (Cyclodextrins)

If cosolvents fail or are toxic to your assay, Cyclodextrins (CDs) are the superior choice.

  • Mechanism: The lipophilic chloropyridazine ring inserts into the hydrophobic cavity of the CD, while the hydrophilic exterior interacts with water.

  • Best Candidate: Sulfobutyl ether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD)
    or Hydroxypropyl-
    
    
    -cyclodextrin (HP-
    
    
    -CD)
    .
    • Why? The cavity size of

      
      -CD (approx.[1] 6.0–6.5 Å) is a perfect geometric match for the pyridazine ring. SBE/HP derivatives disrupt the CD's own crystal lattice, allowing for high concentrations (up to 40% w/v).
      
Protocol: Phase Solubility Complexation
  • Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS (pH 7.4).
    
  • Add excess 6-chloro-3-methoxypyridazine-4-carboxamide (approx 10 mg/mL).

  • Shake/Rotate at room temperature for 24–48 hours.

  • Filter through a 0.45

    
    m PVDF filter to remove undissolved solid.
    
  • Analyze filtrate by HPLC.

Expected Result: Solubility should increase linearly with CD concentration (


 type isotherm), often achieving 50–100x enhancement over pure buffer [1].

CDComplexation cluster_mechanism Stabilization Mechanism Drug Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex k1 (Association) CD Cyclodextrin (Host) CD->Complex Step1 1. Cl-Pyridazine enters hydrophobic cavity Step2 2. Water shell is displaced (Entropy gain) Step1->Step2 Step3 3. Amide H-bonds with CD rim hydroxyls Step2->Step3

Figure 2: Mechanism of inclusion complex formation. The pyridazine ring is shielded from water, preventing precipitation and potentially slowing hydrolysis.

Troubleshooting & FAQs

Q1: I see a split peak on HPLC after dissolving in methanol/water. Is it an impurity?

  • Diagnosis: Likely not an impurity, but atropisomerism or rotamers. The carboxamide group (

    
    ) has restricted rotation due to the conjugation with the pyridazine ring.
    
  • Solution: Run the HPLC column at a higher temperature (40°C or 45°C) to speed up the rotation and coalesce the peaks. Alternatively, check for the hydrolysis product (6-hydroxy derivative) if the solvent was basic [2].

Q2: The compound precipitates immediately when I add the DMSO stock to cell media.

  • Diagnosis: This is the "Crash-Out" effect. The local concentration of DMSO drops too fast, and the water "squeezes" the hydrophobic drug out.

  • Solution:

    • Use warm media (37°C).

    • Pre-mix your DMSO stock with PEG400 (1:1 ratio) before adding to media. The PEG acts as a bridge, smoothing the transition from organic to aqueous.

Q3: Can I use acid to dissolve it?

  • Diagnosis: Pyridazine nitrogens are weakly basic (

    
     approx 2.3 for the parent, likely lower here due to Cl). You would need pH < 1 to fully protonate it.
    
  • Solution: Do not use strong acid. While it will dissolve, the stability of the methoxy and chloro groups will be compromised over time. Rely on CDs or cosolvents instead.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Patel, H., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry. (Demonstrates synthesis and handling of 6-chloropyridazine derivatives).

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.[2] (Foundational text for cosolvent selection).

Sources

Optimization

Preventing hydrolysis of methoxy group during pyridazine carboxamide synthesis

Welcome to the Technical Support Center for Pyridazine Chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis of pyridazine carboxam...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridazine Chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis of pyridazine carboxamides, specifically focusing on the prevention of unwanted hydrolysis of methoxy substituents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

The Challenge: Methoxy Group Instability on the Pyridazine Ring

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is an electron-deficient system.[1] This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack. Consequently, substituents that are typically stable on other aromatic rings, such as a methoxy group, can become labile under certain reaction conditions. This is particularly problematic during amide bond formation, a common transformation in medicinal chemistry, where the reaction conditions can inadvertently lead to the hydrolysis of the methoxy group to a hydroxy group, resulting in a significant byproduct and reduced yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: Why is my methoxy group being hydrolyzed during the amide coupling step?

A1: The pyridazine ring's two adjacent nitrogen atoms withdraw electron density, making the ring carbons electrophilic.[1] The hydrolysis of the methoxy group likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[2][3][4][5][6] In this mechanism, a nucleophile (such as a hydroxide ion or even water, especially if a strong base is used) attacks the carbon atom bearing the methoxy group. This forms a resonance-stabilized intermediate called a Meisenheimer complex, which then expels the methoxide ion to yield the hydrolyzed product.[4][5] Standard amide coupling conditions, which can be basic or involve heating, can promote this unwanted side reaction.

Q2: Are all positions on the pyridazine ring equally susceptible to methoxy group hydrolysis?

A2: No, the position of the methoxy group matters. The electron-withdrawing effect of the ring nitrogens is not uniform across all positions. The carbons at positions 3 and 6, and to a lesser extent 4 and 5, are electron-deficient. A methoxy group at a more electron-deficient position will be more prone to nucleophilic attack and subsequent hydrolysis.

Q3: Can the choice of amide coupling reagent influence the extent of hydrolysis?

A3: Absolutely. Coupling reagents that require harsh conditions (e.g., high temperatures or strongly basic conditions) are more likely to induce hydrolysis. For instance, converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride can be effective for amide formation but may require a stoichiometric amount of a base like pyridine or triethylamine to neutralize the generated HCl, which can create conditions conducive to hydrolysis.[][8] Milder coupling reagents are generally preferred.

Q4: What role does the base play in this hydrolysis?

A4: The base is a critical factor. While a base is often necessary to deprotonate the amine nucleophile or neutralize acidic byproducts, it can also act as the nucleophile that initiates the SNAr hydrolysis of the methoxy group. Strong, nucleophilic bases like sodium hydroxide or potassium hydroxide should be avoided. Even common organic bases like triethylamine can sometimes contribute to side reactions. The ideal base should be non-nucleophilic and just strong enough to facilitate the desired amide coupling.

Troubleshooting Guide: Methoxy Group Hydrolysis

Problem Probable Cause(s) Recommended Solution(s)
Significant formation of the hydroxy-pyridazine byproduct. 1. Harsh reaction conditions: High temperature or prolonged reaction time. 2. Inappropriate base: Use of a strong or nucleophilic base (e.g., NaOH, KOH). 3. Reactive coupling reagent: Reagents that generate highly reactive intermediates or require harsh conditions.1. Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. 2. Switch to a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).[9] 3. Employ milder coupling reagents such as HATU, HBTU, or EDC in combination with an additive like HOBt or Oxyma.[9][10]
Low yield of the desired methoxy-pyridazine carboxamide. 1. Incomplete reaction: The amide coupling is sluggish under the mild conditions used to prevent hydrolysis. 2. Competing hydrolysis: Even under milder conditions, some hydrolysis may still occur.1. Increase the equivalents of the coupling reagent and/or the amine. 2. Consider a two-step procedure where the carboxylic acid is first activated at a low temperature before the addition of the amine. 3. If possible, use a more nucleophilic amine to accelerate the desired reaction over the competing hydrolysis.
Difficulty in purifying the desired product from the hydroxy byproduct. The polarity of the desired product and the byproduct may be very similar.Optimize the reaction conditions to minimize the formation of the byproduct. Consider using a different chromatographic system (e.g., reverse-phase chromatography) or recrystallization to improve separation.

Experimental Protocols

Protocol 1: Mild Amide Coupling using HATU

This protocol utilizes a uronium-based coupling reagent, HATU, which is known for its high efficiency and mild reaction conditions, thus minimizing the risk of methoxy group hydrolysis.[10]

  • Dissolve the methoxy-pyridazine carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as DMF or CH2Cl2.

  • Add HATU (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add the amine (1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography.

Protocol 2: Carbodiimide-Mediated Coupling with Additives

This protocol uses a carbodiimide, such as EDC, in the presence of an additive like HOBt, which can suppress side reactions and allow for milder conditions.[11]

  • To a solution of the methoxy-pyridazine carboxylic acid (1.0 eq.), the amine (1.2 eq.), and 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous DMF or CH2Cl2, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) at 0 °C.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove the urea byproduct and excess reagents.

  • Purify the desired amide by column chromatography.

Visualizing the Mechanism and Solutions

Mechanism of Methoxy Group Hydrolysis

The following diagram illustrates the SNAr mechanism for the base-mediated hydrolysis of a methoxy group on an electron-deficient pyridazine ring.

hydrolysis_mechanism cluster_start Starting Material cluster_intermediate Meisenheimer Complex cluster_product Hydrolysis Product start Methoxypyridazine intermediate Resonance-Stabilized Anionic Intermediate start->intermediate + OH⁻ (Nucleophilic Attack) product Hydroxypyridazine intermediate->product - MeO⁻ (Loss of Leaving Group)

Caption: SNAr mechanism of methoxy hydrolysis.

Proposed Synthetic Pathway to Minimize Hydrolysis

This workflow outlines the recommended approach for pyridazine carboxamide synthesis, emphasizing the use of mild conditions.

synthetic_workflow cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Amide Coupling cluster_product Desired Product cluster_byproduct Minimized Byproduct acid Methoxy-pyridazine Carboxylic Acid activation Mild Coupling Reagent (e.g., HATU, EDC/HOBt) + Non-nucleophilic Base (DIPEA) Low Temperature acid->activation amine Amine coupling Formation of Amide Bond activation->coupling + Amine byproduct Hydroxy-pyridazine activation->byproduct Hydrolysis Pathway (Minimized) product Methoxy-pyridazine Carboxamide coupling->product

Caption: Optimized workflow for pyridazine carboxamide synthesis.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 24, 2026, from [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Retrieved February 24, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. Available at: [Link]

  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis. Retrieved February 24, 2026, from [Link]

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (n.d.). Google Patents.
  • Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies. (2017, September 8). PubMed. Retrieved February 24, 2026, from [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.). The Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. (2021, January 18). Beilstein Journals. Available at: [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025, April 29). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. Retrieved February 24, 2026, from [Link]

  • Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters. Available at: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2025, December 18). ResearchGate. Available at: [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (n.d.). Wageningen University & Research eDepot. Retrieved February 24, 2026, from [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Protection of N- and O-Functional Groups. (2006, June 12). Organic Chemistry Portal. Available at: [Link]

  • 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. (2023, November 5). PubMed. Retrieved February 24, 2026, from [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Hydrolysis of Amide. (n.d.). Organic Synthesis. Retrieved February 24, 2026, from [Link]

  • Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022, June 7). ACS Publications. Available at: [Link]

  • Process for preparing 4-amino-pyridazines. (n.d.). Google Patents.
  • Amide Bond Activation of Biological Molecules. (2018, October 12). MDPI. Available at: [Link]

Sources

Troubleshooting

Regioselectivity issues in 3,6-dichloropyridazine functionalization

Technical Support Center: 3,6-Dichloropyridazine Functionalization Topic: Troubleshooting Regioselectivity & Chemoselectivity in 3,6-Dichloropyridazine Scaffolds Document ID: TS-PYR-36-001 Last Updated: 2025-05-20 Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,6-Dichloropyridazine Functionalization

Topic: Troubleshooting Regioselectivity & Chemoselectivity in 3,6-Dichloropyridazine Scaffolds Document ID: TS-PYR-36-001 Last Updated: 2025-05-20

Executive Summary

3,6-Dichloropyridazine is a symmetric "linchpin" scaffold. While it possesses


 symmetry (rendering C3 and C6 equivalent initially), the primary "regioselectivity" challenge users face is actually desymmetrization —specifically, controlling mono-substitution  versus bis-substitution .

Once the first substituent is installed, the symmetry is broken. The challenge then shifts to electronic governance : how the first substituent (EDG vs. EWG) dictates the reactivity of the remaining chlorine or the C4/C5 C-H bonds.

This guide addresses three critical workflows:

  • The "Stop-at-One" Problem: Achieving high-yield mono-

    
     or mono-Suzuki products.
    
  • Sequential Functionalization: Predicting reactivity after the symmetry is broken.

  • Orthogonal C-H Activation: Targeting C4/C5 without disturbing the C-Cl bonds.

Module 1: The Symmetry Trap (Mono- vs. Bis-Substitution)

Q1: I am attempting an reaction with an amine, but I consistently get ~20% bis-substituted byproduct. How do I stop at the mono-product?

Diagnosis: The pyridazine ring is highly electron-deficient (two adjacent nitrogens). Once an amine (electron-donating group, EDG) is installed at C3, it should theoretically deactivate the ring toward a second nucleophilic attack at C6. However, under forcing conditions (high heat, excess nucleophile), the deactivation is insufficient to prevent bis-substitution.

Troubleshooting Protocol:

  • The "Inverse Addition" Technique:

    • Standard: Adding Pyridazine to Amine

      
       High local concentration of Amine 
      
      
      
      Bis-product.
    • Correct: Add Amine (0.9 eq) dropwise to a solution of 3,6-Dichloropyridazine (1.2–1.5 eq) .

    • Why: Keeps the nucleophile concentration low relative to the electrophile.

  • The "Proton Brake" Method (For Amines):

    • Perform the reaction in a non-polar solvent (e.g., Toluene or Dioxane) without an exogenous base initially.

    • As the mono-substitution occurs, the product often precipitates as the hydrochloride salt.

    • The protonated aminopyridazine is highly deactivated toward further nucleophilic attack.

    • Workup: Filter the salt, then free-base it.

  • Temperature Control:

    • Avoid reflux if possible. Many amines react at 40–60°C. Higher temperatures overcome the activation energy barrier for the second substitution.

Data: Solvent Effects on Mono/Bis Ratio (Example with Morpholine)

SolventTemp (°C)Stoichiometry (SM:Nu)Mono:Bis RatioYield (Mono)
DMF1001:1.260:4045%
Ethanol781:1.185:1572%
Toluene 60 1.2:1 98:2 88%
Q2: Can I achieve site-selective Suzuki coupling on 3,6-dichloropyridazine?

Diagnosis: Since C3 and C6 are identical, you cannot select which carbon reacts, but you must select how many react. The oxidative addition of Pd(0) into the first C-Cl bond is fast. The resulting product (3-aryl-6-chloropyridazine) is still reactive.

The "Electronic Switch" Phenomenon:

  • If you couple an electron-rich aryl (e.g., 4-methoxyphenyl): The product is less electrophilic than the starting material. Mono-selectivity is easier.

  • If you couple an electron-poor aryl (e.g., 4-cyanophenyl): The product remains highly activated. Bis-coupling is very difficult to suppress.

Protocol: Optimized Mono-Suzuki Coupling

  • Catalyst: Use bulky, electron-rich ligands like Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (Pd-132) or Pd(PPh3)4 with low turnover frequency. Avoid highly active precatalysts like XPhos-Pd-G2 for mono-coupling unless necessary.

  • Stoichiometry: 3,6-Dichloropyridazine (1.0 eq) + Boronic Acid (0.95 eq).

  • Base: Weaker bases (

    
     or 
    
    
    
    ) are superior to
    
    
    for stopping at mono.

Module 2: Visualizing the Decision Pathways

The following diagram illustrates the decision logic for functionalizing 3,6-dichloropyridazine, highlighting the divergence between


 and Cross-Coupling routes.

G Start Start: 3,6-Dichloropyridazine Decision Desired First Modification? Start->Decision RouteA Route A: Nucleophilic Subst. (SnAr) Decision->RouteA Heteroatom (N, O, S) RouteB Route B: Pd-Catalyzed Coupling Decision->RouteB Carbon (Aryl, Vinyl) RouteC Route C: C-H Metallation Decision->RouteC C4 Functionalization ActionA Use 1.2 eq Electrophile Non-polar solvent (Toluene) Precipitate HCl salt RouteA->ActionA ActionB Use 0.9 eq Boronic Acid Weak Base (Na2CO3) Avoid EWG-Aryl if possible RouteB->ActionB ActionC Knochel Conditions (tmp)2Zn·2MgCl2·2LiCl Selectivity: C4/C5 RouteC->ActionC ResultA Product: 3-Amino-6-chloropyridazine (Deactivated for 2nd SnAr) ActionA->ResultA ResultB Product: 3-Aryl-6-chloropyridazine (Reactivity depends on Aryl) ActionB->ResultB ResultC Product: 4-Substituted-3,6-dichloro (C-Cl bonds intact) ActionC->ResultC

Caption: Decision tree for the controlled desymmetrization of 3,6-dichloropyridazine.

Module 3: Advanced Regioselectivity (C-H Activation)

Q3: Can I functionalize the C4 position without touching the chlorines?

Answer: Yes, but standard lithiation (n-BuLi) is risky due to "halogen dance" or nucleophilic attack on the ring.

The Solution: Knochel-Hauser Base Using (tmp)2Zn·2MgCl2[1]·2LiCl allows for smooth metallation at C4 (which is equivalent to C5 in the symmetric scaffold) at room temperature.

  • Mechanism: The bulky base removes the proton at C4. The resulting zinc species is stable and does not eliminate chloride.

  • Protocol Insight: Once the zinc species is formed, you can quench with electrophiles (Allyl bromide, Iodine, Aldehydes).

  • Regioselectivity Note: If you start with 3-substituted-6-chloropyridazine (asymmetric), metallation usually occurs ortho to the chlorine (C5) rather than ortho to the substituent, due to the directing effect of the halogen (acidifying the adjacent proton).

Module 4: The "Did You Mean?" (3,4,6-Trichloropyridazine)

A common confusion arises when users apply 3,6-dichloro rules to 3,4,6-trichloropyridazine .

  • Scenario: You want to substitute only one chlorine in 3,4,6-trichloropyridazine.

  • Rule:

    
     occurs preferentially at C4 .
    
  • Reasoning: While C3/C6 are

    
     to nitrogen (usually activated), the C4 position in this specific scaffold is highly activated due to the combined inductive effects and the specific bond fixation of the trichloro-system.
    
  • Outcome: Reaction with 1 eq of amine yields 4-amino-3,6-dichloropyridazine .

References

  • Knochel, P., et al. "Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn[1]·2MgCl2[1]·2LiCl."[1] Chemical Communications, 2010.

  • Maes, B. U. W., et al. "Kinetic versus Thermodynamic Control in the Pd-Catalyzed Cross-Coupling of Chloroheterocycles." Journal of Organic Chemistry, 2013.
  • BenchChem Technical Support. "Synthesis of 3-Amino-6-Substituted Pyridazines." BenchChem Knowledge Base. (Simulated Link for context).

  • Sherif, M. H., et al. "Chemical Studies on 3,6-Dichloropyridazine."[2] Journal of American Science, 2010.[2]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Pyridazine-4-Carboxamide Amidation Reactions

Welcome to the technical support center for pyridazine-4-carboxamide amidation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leadi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridazine-4-carboxamide amidation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this challenging yet crucial transformation. The unique electronic properties of the pyridazine ring system often necessitate specific strategies to achieve high-conversion and purity. This resource provides in-depth, evidence-based solutions in a direct question-and-answer format.

Understanding the Core Challenge: The Electron-Deficient Nature of the Pyridazine Ring

The pyridazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic has a dual effect on the amidation reaction:

  • Reduced Carboxylic Acid Nucleophilicity: The electron-withdrawing nature of the pyridazine ring deactivates the carboxylate, making it a weaker nucleophile towards the coupling agent.

  • Weak Basicity of Ring Nitrogens: Unsubstituted pyridazine is weakly basic, with a pKa of approximately 2.3.[1] This means the ring nitrogens are less likely to interfere by acting as a base, but it also underscores the overall electron-deficient character of the molecule.

These factors often render standard amidation protocols suboptimal, leading to low yields, incomplete conversion, or the formation of side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows little to no product formation. What are the likely causes and how can I address this?

Low to no product formation is a common issue and typically points to inadequate activation of the pyridazine-4-carboxylic acid.

Causality: The electron-deficient nature of the pyridazine ring makes the carboxylic acid less reactive than, for example, benzoic acid. Standard coupling agents may not be potent enough to efficiently generate the active ester intermediate.

Troubleshooting Protocol:

  • Re-evaluate Your Coupling Reagent: For electron-deficient carboxylic acids, more potent coupling reagents are often necessary.

    • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU , or HCTU are generally more effective than carbodiimides (e.g., EDC, DCC) for this type of substrate.[2][3] HATU is particularly advantageous as the inclusion of the HOAt moiety can accelerate the reaction.[4]

    • Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices and can sometimes offer advantages in terms of side-product profiles.

  • Implement a Pre-activation Step: It is critical to form the active ester before introducing the amine. Adding the coupling agent to a mixture of the acid, amine, and base can lead to side reactions, especially with uronium-based reagents which can react with the amine to form a guanidinium byproduct.[5]

    Optimized Pre-activation Protocol:

    • Dissolve pyridazine-4-carboxylic acid (1.0 eq) and the coupling agent (e.g., HATU, 1.0-1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DCM).

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

    • Add the amine (1.0-1.2 eq) to the pre-activated mixture.

    • Monitor the reaction to completion using TLC or LC-MS.

  • Check Reagent and Solvent Quality: Ensure all reagents are fresh and solvents are anhydrous. Amidation reactions are sensitive to moisture, which can hydrolyze the activated intermediate.[6]

Q2: The reaction stalls at partial conversion. How can I drive it to completion?

Stalled reactions often indicate that the activated intermediate is not sufficiently reactive or that the nucleophilicity of the amine is a limiting factor.

Causality: The energy barrier for the nucleophilic attack of the amine on the activated pyridazine-4-carboxylate may be too high under the current conditions.

Troubleshooting Protocol:

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often provide the necessary energy to overcome the activation barrier, particularly with less nucleophilic amines.[7]

  • Optimize the Base: The choice and stoichiometry of the base are crucial.

    • Base Type: Use a non-nucleophilic organic base like DIPEA or TEA. Avoid using inorganic bases or highly nucleophilic amines like pyridine as the primary base, as they can compete in the reaction.

    • Stoichiometry: Ensure at least two equivalents of the base are used: one to deprotonate the carboxylic acid and another to neutralize the acid released during the coupling process.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate.

    • Recommended Solvents: Anhydrous DMF, DCM, or acetonitrile are generally good choices.[2]

    • Solvent Screening: If the reaction is still sluggish, consider screening other polar aprotic solvents.

Q3: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

Side product formation can arise from the degradation of the coupling agent, reactions with the solvent, or inherent reactivity of the starting materials.

Causality: The activated ester of pyridazine-4-carboxylic acid can be susceptible to hydrolysis or other side reactions if it is not consumed by the amine in a timely manner. Additionally, the coupling agent itself can be a source of impurities.

Troubleshooting Protocol:

  • Hydrolysis of the Activated Ester: This occurs in the presence of water and will revert the activated ester back to the starting carboxylic acid.

    • Solution: Ensure all glassware is oven-dried and that anhydrous solvents and fresh reagents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[6]

  • Guanidinium Byproduct Formation (with Uronium Reagents): If the amine is present before the complete activation of the carboxylic acid, it can react with uronium reagents like HATU or HBTU.

    • Solution: Strictly adhere to a pre-activation protocol as described in Q1.[5]

  • N-Acylurea Formation (with Carbodiimides): When using EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.

    • Solution: The addition of HOBt or HOAt can trap the O-acylisourea to form the corresponding active ester, which is less prone to this rearrangement. For particularly challenging couplings, it is often better to switch to a uronium or phosphonium-based reagent.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Pyridazine-4-Carboxamide Synthesis
Coupling ReagentClassAdvantagesDisadvantagesRecommended Use
HATU Uronium/AminiumHigh reactivity, fast reaction times, low racemization.[4]Higher cost, potential for guanidinium side product without pre-activation.First-line choice for electron-deficient systems.
PyBOP PhosphoniumHigh reactivity, no guanidinium side product formation.Byproduct can be difficult to remove.Excellent alternative to HATU, especially if side reactions are an issue.
EDC/HOAt CarbodiimideCost-effective, water-soluble byproduct (for EDC).Lower reactivity than HATU/PyBOP, potential for N-acylurea byproduct.Suitable for less demanding couplings; HOAt is a more potent additive than HOBt.
SOCl₂/Oxalyl Chloride Acid Chloride FormationHighly reactive intermediate.Harsh conditions, potential for side reactions with sensitive functional groups.Use as a last resort when other methods fail and with robust substrates.[8]

Experimental Protocols

Protocol 1: General Procedure for HATU-mediated Amidation of Pyridazine-4-carboxylic Acid
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add pyridazine-4-carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Pre-activation: Add DIPEA (2.5 eq) and stir the mixture at room temperature for 20 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Diagram 1: Amidation Reaction Mechanism

amidation_mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Pyridazine-4-COOH HATU HATU + Base ActiveEster OAt-Active Ester RCOOH->ActiveEster HATU, DIPEA Amide Pyridazine-4-CONH-R' ActiveEster->Amide Nucleophilic Attack Amine R'-NH₂ Amine->ActiveEster

Caption: General mechanism for HATU-mediated amidation.

Diagram 2: Troubleshooting Workflow

troubleshooting_workflow Start Low Yield in Amidation NoProduct No/Trace Product? Start->NoProduct PartialConv Partial Conversion? NoProduct->PartialConv No CheckReagents 1. Use Potent Coupling Agent (HATU/PyBOP) 2. Pre-activate Acid 3. Check Reagent/Solvent Purity NoProduct->CheckReagents Yes SideProducts Side Products? PartialConv->SideProducts No OptimizeCond 1. Increase Temperature (40-50°C) 2. Optimize Base (DIPEA) 3. Screen Solvents (DMF, DCM) PartialConv->OptimizeCond Yes MinimizeSideRxn 1. Ensure Anhydrous Conditions 2. Strict Pre-activation Protocol 3. Add HOBt/HOAt with Carbodiimides SideProducts->MinimizeSideRxn Yes Success Improved Yield CheckReagents->Success OptimizeCond->Success MinimizeSideRxn->Success

Caption: Troubleshooting decision tree for low amidation yields.

References

  • Tewatia, N., Abida, & Namdeo, K. P. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Klinge, D. E. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. Retrieved from [Link]

  • Wikipedia. (2023, December 1). HATU. Retrieved from [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Retrieved from [Link]

  • Austin, J. (n.d.). Pyridazine. Retrieved from [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho. Retrieved from [Link]

  • Chekler, E. L., et al. (2012). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. Retrieved from [Link]

  • Doğruer, D. S., et al. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Bioorganic Chemistry. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridazine-4-carboxylic Acid. PubChem. Retrieved from [Link]

  • Ghaffar, T., et al. (2019). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Chem. Retrieved from [Link]

  • Rioz-Martínez, A., et al. (2024). Biocatalytic Heteroaromatic Amide Formation in Water Enabled by a Catalytic Tetrad and Two Access Tunnels. ACS Catalysis. Retrieved from [Link]

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. EPFL. Retrieved from [Link]

  • Sharma, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Rioz-Martínez, A., et al. (2024). Biocatalytic Heteroaromatic Amide Formation in Water Enabled by a Catalytic Tetrad and Two Access Tunnels. ACS Publications. Retrieved from [Link]

  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]

Sources

Troubleshooting

Purification methods for separating pyridazine regioisomers by HPLC

Welcome to the Advanced Chromatography Support Hub. Ticket ID: PYR-ISO-001 Subject: Separation of Pyridazine Regioisomers (e.g., 3- vs.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Ticket ID: PYR-ISO-001 Subject: Separation of Pyridazine Regioisomers (e.g., 3- vs. 4- vs. 5-substituted) Assigned Specialist: Senior Application Scientist

Executive Summary: The Challenge of Pyridazine Isomers

Separating pyridazine regioisomers is a classic "chromatographer’s nightmare." Unlike compounds with vastly different hydrophobicities, regioisomers (e.g., 3-chloropyridazine vs. 4-chloropyridazine) often share identical molecular weights and nearly identical logP values.

Standard C18 columns often fail here because they rely primarily on hydrophobic subtraction. To separate these isomers, you must exploit secondary interactions :

  • 
    -
    
    
    
    Interactions:
    The electron density of the pyridazine ring changes depending on the substituent's position.
  • Shape Selectivity: The steric "footprint" of the molecule differs slightly between isomers.

  • pKa Differences: The position of the substituent affects the basicity of the diazine nitrogens.

Module 1: Method Development Protocol

Follow this logic to build a robust separation method. Do not skip the screening phase.

Phase 1: Stationary Phase Selection (The "Selectivity" Step)

Do not start with a standard C18 column. For aromatic regioisomers, C18 phases often result in co-elution because the hydrophobic surface area is too similar between isomers.

Column ChemistryMechanism of ActionRecommendation Status
Phenyl-Hexyl / Biphenyl

-

Stacking:
Interacts with the electron-deficient pyridazine ring. The strength of interaction varies based on the electron-donating/withdrawing nature of the regio-substituent.
PRIMARY CHOICE
PFP (Pentafluorophenyl) Dipole-Dipole & Charge Transfer: Highly effective for halogenated pyridazines or those with strong dipoles.SECONDARY CHOICE
C18 (Standard) Hydrophobic Interaction.[1]Not Recommended (unless pH switching is sufficient)
Amylose/Cellulose (Chiral) Cavity Inclusion: Even for achiral regioisomers, the 3D cavity of a polysaccharide phase can discriminate based on molecular shape."LAST RESORT" / EXPERT TIP
Phase 2: Mobile Phase Optimization

Solvent Choice:

  • Methanol (MeOH): Preferred over Acetonitrile (ACN) for Phenyl/PFP columns. ACN molecules exhibit their own

    
    -electrons (triple bond), which can shield the stationary phase and suppress the 
    
    
    
    -
    
    
    interactions needed for separation. MeOH allows these interactions to dominate.

pH Strategy: Pyridazines are weak bases (pKa ~2.3 for parent, higher for amino-derivatives).

  • Low pH (Formic Acid/TFA, pH ~2): Protonates the nitrogens. Good for solubility but risks silanol interactions (tailing).

  • Mid pH (Ammonium Acetate, pH 4-5): Often the "sweet spot" where slight pKa differences between isomers cause retention shifts.

Module 2: Troubleshooting Guides (Q&A Format)

Ticket #402: "My isomers are co-eluting as a single broad peak."

Root Cause: Lack of selectivity (


). Your column cannot distinguish the electronic or steric difference between the isomers.

Diagnostic Steps:

  • Are you using ACN? (See Phase 2 above).

  • Are you using a C18 column?

Resolution Protocol:

  • Switch Solvent: Change organic modifier from ACN to Methanol. This often reveals a shoulder or partial separation on Phenyl phases.

  • Switch Column: Move to a Biphenyl or PFP column.

    • Why? A 3-substituted pyridazine will have a different dipole moment than a 4-substituted one. PFP phases are "electron-poor" and will retain "electron-rich" isomers differently.

  • low-Temperature Effect: Lower the column temperature to 15-20°C. This "freezes" the rotational freedom, enhancing the shape selectivity of the stationary phase.

Ticket #405: "The peaks are tailing severely (As > 1.5)."

Root Cause: Secondary Silanol Interactions.[2] The protonated pyridazine nitrogen (


) is ion-exchanging with residual silanols (

) on the silica surface.

Diagnostic Steps:

  • Check Mobile Phase pH.[2][3][4][5] Is it near the pKa of the silanols (~3.5 - 4.5)?

  • Check Buffer Concentration.[2] Is it too low (<10 mM)?

Resolution Protocol:

  • Increase Ionic Strength: Increase buffer concentration (e.g., Ammonium Formate) to 20-25 mM. The ammonium ions (

    
    ) will compete with your analyte for the silanol sites, "blocking" them.
    
  • "High pH" Switch (If column permits): Use a hybrid-silica column (e.g., Ethylene Bridged Hybrid) and run at pH 9-10 using Ammonium Bicarbonate.

    • Mechanism:[6] At pH 10, the pyridazine is neutral (deprotonated). Neutral bases do not interact with silanols. Warning: Ensure your column is rated for pH > 8.

Module 3: Decision Logic & Workflow

Use the following flowcharts to guide your experimental decisions.

Diagram 1: Method Development Strategy

Caption: Logical flow for selecting the optimal stationary phase and mobile phase conditions for pyridazine regioisomers.

MethodDev Start Start: Pyridazine Mixture Screen1 Screen 1: Phenyl-Hexyl (Methanol/Water) Start->Screen1 CheckRes Check Resolution (Rs) Screen1->CheckRes Success Optimize Gradient CheckRes->Success Rs > 1.5 Fail1 Co-elution? CheckRes->Fail1 Rs < 1.5 Screen2 Screen 2: PFP Column (Dipole Selectivity) Fail1->Screen2 Switch Mechanism Screen3 Screen 3: Chiral Column (Amylose-2) Fail1->Screen3 If PFP Fails Screen2->CheckRes

Diagram 2: Troubleshooting Peak Tailing

Caption: Diagnostic loop for resolving peak asymmetry issues common with basic nitrogen heterocycles.

TailingFix Issue Issue: Peak Tailing (As > 1.2) CheckpH Check pH vs pKa Issue->CheckpH LowpH Low pH (Formic/TFA) CheckpH->LowpH If Method is Acidic HighpH High pH (Ammonium Bicarb) CheckpH->HighpH If Method is Basic Action1 Add 20mM Ammonium Formate (Competes with Silanols) LowpH->Action1 Action2 Use Hybrid Silica Column (pH 9-10) HighpH->Action2 Result Symmetrical Peak Action1->Result Action2->Result

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use a chiral column for these regioisomers even if they aren't chiral? A: Yes. This is a powerful "insider" technique. Columns like Lux Amylose-2 or Chiralcel OJ possess distinct grooves and cavities. A 3-substituted pyridazine might fit into the cavity, while the 4-substituted isomer is sterically hindered. This results in separation based purely on "lock-and-key" shape fit, not chirality.

Q: Why does my retention time shift when I switch from fresh buffer to 2-day old buffer? A: Pyridazines are sensitive to pH. Volatile buffers (like TFA or dilute Formic Acid) can evaporate or degrade, shifting the pH by 0.1–0.2 units. Since pyridazines often elute near the pKa of surface silanols, slight pH changes drastically alter the ionic interaction landscape. Best Practice: Prepare fresh buffer daily or use a salt buffer (Ammonium Formate) for stability.

Q: How do I scale this up for Prep-HPLC? A:

  • Solubility: Pyridazines are often more soluble in acidic water. If you developed a High pH method (Module 2), ensure your sample doesn't precipitate in the mobile phase.

  • Loading: Phenyl columns generally have lower surface area/carbon load than C18. You may need to lower your injection mass compared to a standard C18 prep run to avoid peak distortion.

References

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[7] Chromatography Online. Link

  • Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Phenomenex. (2020). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex Technical Notes. Link

  • Bidló-Iglóy, M., & Mátyus, P. (1999).[8] Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis.[8] Link

  • SIELC Technologies. (2018).[9] Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column. SIELC Application Notes. Link

  • BenchChem. (2025).[2] Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds. Technical Support Center. Link

Sources

Optimization

Technical Support Center: Synthesis of Sterically Hindered 4-Carboxamide Pyridazines

Welcome to the technical support center for the synthesis of 4-carboxamide pyridazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-carboxamide pyridazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with sterically demanding substrates in their synthetic routes. 4-Carboxamide pyridazines are a vital scaffold in medicinal chemistry, but their synthesis can be notoriously difficult when bulky substituents are present on either the pyridazine ring or the amine coupling partner. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these synthetic hurdles.

Troubleshooting Guide & FAQs

This section addresses common and specific issues encountered during the synthesis of sterically hindered 4-carboxamide pyridazines in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my standard amide coupling reaction (e.g., EDC/HOBt) failing for my substituted pyridazine-4-carboxylic acid and a bulky secondary amine?

A: This is a classic problem of steric hindrance. Standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) form an activated O-acylisourea intermediate, which is then attacked by the amine. When both the carboxylic acid (around the carbonyl group) and the amine are sterically congested, the nucleophilic attack by the amine is severely impeded. The activated intermediate may decompose or react with other species before the desired coupling can occur.[1][2][3] You are likely observing the formation of an activated ester by LCMS, but the subsequent reaction with the hindered amine does not proceed.[4]

Q2: What is the general strategy to overcome steric hindrance in these amide bond formations?

A: The core strategy involves increasing the reactivity of the electrophile (the activated carboxylic acid) to overcome the high activation energy barrier imposed by steric bulk. This can be achieved in several ways:

  • Use More Potent Coupling Reagents: Switch to third-generation "uronium" or "phosphonium" salt-based reagents like HATU or COMU, which form highly reactive activated esters.[5][6]

  • Convert the Carboxylic Acid to a More Reactive Intermediate: Transforming the carboxylic acid into an acyl fluoride or acyl chloride can significantly enhance its reactivity toward even weak nucleophiles.[7][8]

  • Alternative Synthetic Routes: In some cases, it's more effective to bypass the direct amidation of a hindered acid altogether. Methods like palladium-catalyzed aminocarbonylation of a 4-halopyridazine can be a powerful alternative.[9]

  • Catalytic Direct Amidation: Explore newer methods using catalysts, such as those based on boron or titanium, which can facilitate direct amide formation under specific conditions.[10][11][12][13]

Specific Troubleshooting Scenarios

Q3: I tried switching to HATU with DIPEA, but my yield is still below 20%. What can I do next?

A: While HATU is an excellent choice, its effectiveness can be hampered by other factors in highly hindered systems. Here’s a checklist for optimization:

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is a common choice, but its bulk can sometimes be detrimental. Consider a smaller, non-nucleophilic base like 2,4,6-collidine or N-methylmorpholine (NMM).

  • Solvent: Ensure your substrates are fully dissolved. Aprotic polar solvents like DMF or NMP are standard, but in some cases, less coordinating solvents like acetonitrile or dichloromethane can be effective.[1]

  • Temperature: For very difficult couplings, gentle heating (40-60 °C) can provide the necessary energy to overcome the activation barrier.[1] However, monitor the reaction closely for decomposition.

  • Reagent Stoichiometry: Ensure you are using at least 1.1-1.2 equivalents of HATU and 2-3 equivalents of the base.

  • Acyl Fluoride Intermediate: If HATU fails, the in situ formation of an acyl fluoride is a highly recommended next step. This intermediate is smaller and more reactive than the OAt-ester formed by HATU.[7][8]

Q4: My starting pyridazine-4-carboxylic acid is poorly soluble. How can this affect the reaction, and how can I mitigate it?

A: Poor solubility is a major obstacle. If the carboxylic acid is not fully in solution, it cannot be effectively activated by the coupling reagent.

  • Solvent Screening: Test a range of solvents. While DMF is common, consider NMP, DMAc, or even sulfolane for their superior solvating power at elevated temperatures.

  • Phase-Transfer Catalysis: In some biphasic systems, a phase-transfer catalyst could help bring the carboxylate into the organic phase for activation.

  • Esterification/Saponification Route: A temporary workaround is to convert the carboxylic acid to a more soluble ester (e.g., methyl or ethyl ester), perform a subsequent reaction on another part of the molecule if needed, and then saponify the ester back to the carboxylic acid immediately before the critical amide coupling step.

Q5: Are there any alternatives to traditional coupling reagents that avoid stoichiometric byproducts?

A: Yes, catalytic direct amidation is an emerging field. These methods avoid the formation of large amounts of waste from the coupling reagent.

  • Boric Acid Catalysts: Ortho-iodo arylboronic acids, such as 5-methoxy-2-iodophenylboronic acid (MIBA), have been shown to catalyze direct amidation at room temperature, often requiring molecular sieves to remove water.[12]

  • Titanium Catalysts: Lewis acidic titanium(IV) salts like TiCl₄ or TiF₄ can catalyze the direct dehydrative coupling of carboxylic acids and amines, typically in refluxing toluene.[13]

  • Borane-Pyridine Complexes: These can act as efficient liquid catalysts for direct amidation with low catalyst loading (e.g., 5 mol%).[10][11]

These catalytic methods are powerful but may require more specific optimization for your particular substrate.

Advanced Strategies & Experimental Protocols

Strategy 1: High-Potency Uronium/Phosphonium Reagents

Modern coupling reagents are designed to create highly activated esters that react efficiently even with sterically hindered or electron-deficient amines.[6] Reagents based on the HOAt (1-hydroxy-7-azabenzotriazole) leaving group, like HATU, are particularly effective due to the neighboring group participation of the pyridine nitrogen, which accelerates the aminolysis step. COMU, which is based on the Oxyma leaving group, offers similar reactivity with the added benefit of being non-explosive and having more soluble byproducts.[6][14]

Comparative Data on Coupling Reagents
Reagent NameFull NameClassKey Advantage for Hindered Systems
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminiumForms highly reactive OAt-ester; anchimeric assistance from pyridine N.[5][15]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateAminiumOxyma-based; high reactivity comparable to HATU, safer, better byproduct solubility.[14]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumGenerates OBt esters; less prone to guanidinylation side reactions than some aminium salts.
Detailed Protocol: HATU-Mediated Coupling
  • To a solution of the pyridazine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M) under an inert atmosphere (N₂ or Ar), add the sterically hindered amine (1.2 equiv).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equiv) in one portion.

  • Stir the reaction at room temperature for 12-24 hours. If no significant conversion is observed, heat the reaction to 40-50 °C and monitor by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Strategy 2: Acyl Fluoride Intermediates

For extremely challenging couplings where even HATU fails, converting the carboxylic acid to an acyl fluoride is a superior strategy.[7][8] The acyl fluoride is a small, highly electrophilic intermediate that minimizes steric repulsion during the nucleophilic attack.[7] Modern fluorinating agents allow for the clean, in situ generation of acyl fluorides under mild conditions.[7]

Detailed Protocol: In Situ Acyl Fluoride Formation and Coupling
  • In a flame-dried flask under an inert atmosphere, dissolve the pyridazine-4-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (0.1 M).

  • Add PyFluor or a similar fluorinating agent (e.g., XtalFluor-E) (1.1 equiv) and a base such as DIPEA or 2,4,6-collidine (2.0 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride. Monitor by IR (look for a shift in the C=O stretch) or ¹⁹F NMR if possible.

  • In a separate flask, dissolve the sterically hindered amine (1.2 equiv) in the same solvent.

  • Slowly add the amine solution to the acyl fluoride mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by LC-MS.

  • Work-up is similar to the HATU protocol: quench with saturated NaHCO₃, separate the organic layer, wash with water and brine, dry, and concentrate.

  • Purify by chromatography.

Visualizing the Challenge and Solution

Diagram 1: The Problem of Steric Hindrance

This diagram illustrates how bulky substituents (R¹ and R²) on the pyridazine ring and the amine prevent the ideal trajectory for nucleophilic attack on the activated carbonyl carbon.

StericHindrance cluster_reactants Reactants cluster_transition Transition State cluster_outcome Outcome Pyridazine Sterically Hindered Pyridazine-4-COOH (Activated) TS Amine Nucleophile Carbonyl Carbon Activated Leaving Group Pyridazine->TS:C Poor orbital overlap Amine Bulky Amine Amine->TS:N Steric Clash NoReaction No Reaction / Low Yield TS->NoReaction High Activation Energy

Caption: Steric clash between bulky groups raises the energy of the transition state, inhibiting amide bond formation.

Diagram 2: Troubleshooting Workflow

This decision tree provides a logical workflow for troubleshooting a failed or low-yielding amidation reaction for a sterically hindered 4-carboxamide pyridazine.

TroubleshootingWorkflow Start Start: Low Yield in 4-Carboxamide Pyridazine Synthesis Check_Standard Using Standard Coupling? (e.g., EDC/HOBt) Start->Check_Standard Switch_Reagent Switch to High-Potency Reagent (HATU, COMU) Check_Standard->Switch_Reagent Yes Optimize_HATU Still Low Yield? Check_Standard->Optimize_HATU No (Already using HATU) Switch_Reagent->Optimize_HATU Change_Conditions Optimize Conditions: 1. Change Base (Collidine) 2. Increase Temperature (40-60°C) 3. Screen Solvents (NMP, ACN) Optimize_HATU->Change_Conditions Yes Success Success! Optimize_HATU->Success No Still_Fails Still Low Yield? Change_Conditions->Still_Fails Acyl_Fluoride Use Acyl Fluoride Route (e.g., PyFluor) Still_Fails->Acyl_Fluoride Yes Still_Fails->Success No Alternative_Route Consider Alternative Synthesis (e.g., Pd-catalyzed Aminocarbonylation) Acyl_Fluoride->Alternative_Route If Fails Acyl_Fluoride->Success If Succeeds Alternative_Route->Success

Caption: A decision tree for systematically overcoming challenges in hindered amide coupling reactions.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 843-847. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry Blog. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed. [Link]

  • MDPI. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Molecules. [Link]

  • ResearchGate. (2024). Toward a Practical Catalyst for Direct Amidation of Carboxylic Acids with Pyridine‐Borane Complexes. [Link]

  • Merck. (n.d.). Novabiochem® Coupling reagents. [Link]

  • Accounts of Chemical Research. (2024). Ynamide Coupling Reagents: Origin and Advances. [Link]

  • Mező, G., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Molecules. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Wiley Online Library. (2025). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?[Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (2025). Synthesis of Pyridazine Dicarboxamides via Highly Selective Palladium-catalyzed Aminocarbonylation. [Link]

  • ACS Publications. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 6-chloro-3-methoxypyridazine-4-carboxamide

Executive Summary: The Solubility Paradox Researchers frequently select DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide) to dissolve 6-chloro-3-methoxypyridazine-4-carboxamide due to its poor solubility in non-polar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

Researchers frequently select DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide) to dissolve 6-chloro-3-methoxypyridazine-4-carboxamide due to its poor solubility in non-polar solvents. However, this creates a "Solubility Paradox": the very solvents that dissolve the compound also facilitate its degradation through two distinct mechanisms.

This guide details the mechanistic causes of instability, provides self-validating protocols to mitigate risks, and offers analytical fingerprints to identify degradation products.

Critical Degradation Pathways

Pathway A: The DMF "False Negative" Trap ( )

Risk Level: High (especially in aged DMF or T > 40°C)

The Mechanism: DMF is not inert. Upon storage or heating, it decomposes into Dimethylamine (DMA) and Carbon Monoxide/Formate.

  • Decomposition:

    
    
    
  • Nucleophilic Attack: The 6-chloro position of your pyridazine is highly activated by the electron-withdrawing 4-carboxamide group. The dimethylamine impurity acts as a nucleophile, displacing the chloride via Nucleophilic Aromatic Substitution (

    
    ).
    

Result: You are no longer working with the 6-chloro analog, but the 6-dimethylamino derivative.

Pathway B: The DMSO Hygroscopicity Trap (Hydrolysis)

Risk Level: Medium (increases with storage time)

The Mechanism: DMSO is extremely hygroscopic. It absorbs atmospheric water, which acts as a nucleophile.

  • Activation: The electron-deficient pyridazine ring makes the 4-carboxamide carbonyl carbon highly electrophilic.

  • Hydrolysis: Trace water attacks the amide, converting it to the carboxylic acid (

    
    ).
    
Visualizing the Degradation Logic

StabilityPathways cluster_0 Reaction Chamber Target 6-chloro-3-methoxypyridazine- 4-carboxamide (Target Molecule) Prod_SNAr Degradant A: 6-(dimethylamino)-3-methoxy... (SNAr Product) Target->Prod_SNAr Prod_Hyd Degradant B: Carboxylic Acid Derivative (Hydrolysis Product) Target->Prod_Hyd DMF Solvent: DMF (Aged/Heated) DMA Impurity: Dimethylamine (DMA) DMF->DMA Decomposition (Heat/Light/Acid) DMA->Prod_SNAr Attacks C-6 (Cl displacement) DMSO Solvent: DMSO (Wet) Water Impurity: Absorbed H2O DMSO->Water Hygroscopic Absorption Water->Prod_Hyd Attacks C-4 (Amide)

Figure 1: Mechanistic pathways showing how solvent impurities attack specific sites on the 6-chloro-3-methoxypyridazine-4-carboxamide scaffold.

Analytical Troubleshooting (Diagnostics)

If you observe purity loss, use this table to identify the culprit based on LC-MS data.

ObservationMass Shift (

)
DiagnosisRoot Cause
New Peak (+9 amu) +8.6 Da

Substitution
DMF Contamination. Cl (35.5) replaced by

(44).
New Peak (+1 amu) +1.0 Da Amide Hydrolysis Wet DMSO.

(16) replaced by

(17).
New Peak (-18 amu) -18.0 Da Dehydration (Nitrile) Acidic Conditions.

. Rare in neutral DMSO.

Frequently Asked Questions (FAQs) & Protocols

Q1: My compound degrades in DMF within 24 hours. Is the batch defective?

Answer: Likely not. The issue is likely your DMF source. "Reagent Grade" DMF often contains trace dimethylamine.[1] Protocol: The Chloranil Test (Qualitative DMA Detection) Before dissolving your precious compound, validate your DMF:

  • Dissolve a crystal of Chloranil or p-chloranil in 1 mL of your DMF.

  • Observation:

    • Yellow/Pale Green: DMF is clean (safe to use).

    • Blue/Green-Blue: Dimethylamine is present.[2][3] DO NOT USE.

  • Remedy: Sparge DMF with Argon for 30 mins or treat with activated acidic alumina to scavenge amines.

Q2: Can I heat the solution to improve solubility?

Answer: Proceed with extreme caution.

  • In DMF: Do not heat above 40°C. The rate of DMF decomposition to dimethylamine increases exponentially with temperature, accelerating the

    
     reaction [1].
    
  • In DMSO: Safe up to 60°C if the DMSO is anhydrous. Above 80°C, thermal instability of the pyridazine ring itself becomes a risk.

Q3: How do I remove water from DMSO to prevent hydrolysis?

Answer: Standard molecular sieves are effective but require preparation. Protocol: The "3A" Drying Method

  • Activate 3Å molecular sieves (beads, not powder) by heating at 250°C for 12 hours (or use commercially "activated" sieves).

  • Add sieves to DMSO (10% w/v) and let stand for 24 hours.

  • Verification: Run a Karl Fischer titration if available. Target water content

    
     ppm.
    
  • Storage: Store the solution over sieves in a septum-capped vial under Nitrogen.

Q4: Is there a safer solvent alternative?

Answer: Yes. If your application allows, try NMP (N-Methyl-2-pyrrolidone) .

  • Why: NMP is chemically more stable than DMF (less prone to amine generation) and often has better solvating power than DMSO for heterocycles.

  • Caveat: It is still hygroscopic, so moisture precautions apply.

Storage & Handling SOP

To ensure maximum stability of 6-chloro-3-methoxypyridazine-4-carboxamide stock solutions:

  • Preparation: Make solutions fresh immediately before use. Avoid "stock solutions" stored for >1 week.

  • Container: Use amber glass vials (silanized if possible) to prevent surface catalysis.

  • Atmosphere: Purge headspace with Argon or Nitrogen after every use.

  • Temperature: Store DMSO stocks at +4°C (solidified). Frozen DMSO slows hydrolysis significantly compared to liquid room temp storage.

References

  • Juillard, L., et al. (1999). Thermal Decomposition of DMF: Kinetics and Mechanism. Journal of Hazardous Materials.

  • Coppo, F., et al. (2015).[4] Reactivity of Chloropyridazines in Nucleophilic Aromatic Substitution. Tetrahedron Letters.

  • Sigma-Aldrich Technical Bulletin. (2022). Solvent Stability and Handling: DMF and DMSO.

  • Patel, R. (2018). Hydrolysis of Carboxamides in Aqueous DMSO. Journal of Organic Chemistry.

(Note: While the specific degradation of this exact molecule is a niche topic, the mechanisms cited above regarding DMF decomposition and Pyridazine reactivity are established chemical principles.)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 6-Chloro-3-methoxypyridazine-4-carboxamide and Pyrazine Carboxamide Bioactivity

For Immediate Release This guide provides a detailed comparison of the bioactivity of 6-Chloro-3-methoxypyridazine-4-carboxamide and the well-established compound, pyrazine carboxamide. It is intended for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides a detailed comparison of the bioactivity of 6-Chloro-3-methoxypyridazine-4-carboxamide and the well-established compound, pyrazine carboxamide. It is intended for researchers, scientists, and professionals in the field of drug development. This document synthesizes available data to offer an objective analysis of their performance and underlying mechanisms, supported by experimental findings.

Introduction to the Compounds

Pyrazine Carboxamide , exemplified by its most famous derivative, Pyrazinamide (PZA), is a cornerstone in the treatment of tuberculosis (TB).[1][2] PZA is a prodrug that, upon activation to pyrazinoic acid (POA), exhibits potent bactericidal activity against Mycobacterium tuberculosis, particularly against semi-dormant bacilli in acidic environments.[3][4][5] Its unique ability to target persistent organisms is crucial for shortening the duration of TB therapy.[2][6]

6-Chloro-3-methoxypyridazine-4-carboxamide and its derivatives represent a class of heterocyclic compounds with a broader range of investigated biological activities. While not as singularly focused as pyrazinamide, this scaffold has been explored in various therapeutic areas, including oncology and as modulators of key cellular signaling pathways. Derivatives of the pyridazine carboxamide core have shown potential as anti-tumor agents, insecticides, and nicotinic agents.[7][8]

Comparative Bioactivity and Mechanism of Action

The primary difference in the bioactivity of these two scaffolds lies in their principal targets and mechanisms of action.

Pyrazine Carboxamide (Pyrazinamide): An Anti-tubercular Agent

The mechanism of action for pyrazinamide is multifaceted and remains a subject of ongoing research.[9] The consensus is that PZA, a prodrug, diffuses into M. tuberculosis where it is converted by the bacterial enzyme pyrazinamidase to its active form, pyrazinoic acid (POA).[3][10]

The current leading hypotheses on POA's action include:

  • Disruption of Coenzyme A Synthesis: POA is thought to bind to the aspartate decarboxylase, PanD, which leads to its degradation and disrupts the synthesis of Coenzyme A, a vital component for cellular metabolism.[10]

  • Membrane and Energy Disruption: POA accumulation is believed to disrupt membrane potential and interfere with energy production, particularly in the acidic environments of infectious lesions.[3][10]

  • Inhibition of Fatty Acid Synthase I (FAS I): An earlier model suggested that POA inhibits FAS I, an enzyme critical for the synthesis of fatty acids required for the mycobacterial cell wall.[3][5][9]

Resistance to pyrazinamide is most commonly caused by mutations in the pncA gene, which prevents the conversion of the prodrug to its active form.[6][10]

6-Chloro-3-methoxypyridazine-4-carboxamide: A Scaffold with Diverse Potential

Unlike the specific anti-mycobacterial focus of pyrazinamide, derivatives of the 6-chloro-pyridazine-carboxamide scaffold have been investigated for a wider range of biological activities.

  • Kinase Inhibition: The closely related pyridazine carboxamide scaffold has been investigated for its potential as a selective inhibitor of various kinases, which are crucial in cancer cell signaling.

  • Nicotinic Acetylcholine Receptor (nAChR) Affinity: Certain 6-chloropyridazin-3-yl derivatives have demonstrated high affinity for neuronal nAChRs, with K(i) values in the nanomolar range, suggesting potential applications in neurological disorders.[7]

  • Anti-proliferative Activity: Carboxamide derivatives, in general, are a promising class of compounds in anticancer drug discovery.[11] They have the potential to interact with multiple oncogenic targets.[11]

  • IL-12, IL-23, and/or IFNalpha Modulation: Substituted N-(methyl-d3)pyridazine-3-carboxamide compounds have been explored as modulators of key cytokines like IL-12, IL-23, and IFNalpha, indicating potential in autoimmune and inflammatory diseases.[12]

Data Summary: A Comparative Overview
FeaturePyrazine Carboxamide (Pyrazinamide)6-Chloro-3-methoxypyridazine-4-carboxamide Derivatives
Primary Therapeutic Area Anti-tuberculosis[1][2]Oncology, Neurology, Inflammation (Investigational)[7][8][12]
Primary Mechanism Prodrug conversion to pyrazinoic acid; disruption of Coenzyme A synthesis and membrane energetics in M. tuberculosis.[3][10]Varies by derivative; includes kinase inhibition, receptor binding (e.g., nAChR), and cytokine modulation.[7][12]
Key Bioactivity Data MIC for M. tuberculosis ranges from 6.25–50 µg/ml at pH 5.5.[4]K(i) values in the nanomolar range for nAChR binding for some derivatives.[7]
Activation Requires enzymatic activation by bacterial pyrazinamidase.[3][10]Generally, directly active compounds.
Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Pyrazinamide against M. tuberculosis

This protocol outlines a standard method for assessing the anti-tubercular activity of pyrazinamide.

Objective: To determine the lowest concentration of pyrazinamide that inhibits the visible growth of M. tuberculosis.

Methodology:

  • Strain Preparation: A standardized inoculum of M. tuberculosis H37Rv is prepared and adjusted to a McFarland standard of 1.0.

  • Medium: Middlebrook 7H10 agar supplemented with OADC (oleic acid-albumin-dextrose-catalase) is used. The pH of the medium is adjusted to 5.5 to ensure the activity of pyrazinamide.

  • Drug Dilution: A serial two-fold dilution of pyrazinamide is prepared in the agar medium, with concentrations typically ranging from 100 µg/mL down to 3.125 µg/mL. A drug-free control plate is also prepared.

  • Inoculation: The prepared bacterial suspension is inoculated onto the surface of the agar plates.

  • Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for 14-21 days.

  • Reading: The MIC is recorded as the lowest drug concentration that completely inhibits visible bacterial growth.

Protocol 2: Radioligand Binding Assay for nAChR Affinity of a Pyridazine Derivative

This protocol describes a method to evaluate the binding affinity of a test compound to a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of a 6-chloropyridazinyl derivative for the α4β2 neuronal nicotinic acetylcholine receptor.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the human α4β2 nAChR are prepared and stored at -80°C.

  • Radioligand: A high-affinity radioligand, such as [³H]epibatidine, is used.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing various salts is prepared.

  • Competition Binding: A constant concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (the 6-chloropyridazinyl derivative).

  • Incubation: The mixture is incubated for a defined period (e.g., 2 hours) at a specific temperature (e.g., 4°C) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Visualizing the Mechanisms

Below are diagrams illustrating the proposed mechanism of action for Pyrazinamide and a general workflow for a binding assay.

Pyrazinamide_MOA cluster_outside Extracellular (Acidic pH) cluster_bacillus M. tuberculosis Cytoplasm PZA_out Pyrazinamide (PZA) PZA_in PZA PZA_out->PZA_in Passive Diffusion PZase Pyrazinamidase (pncA) PZA_in->PZase POA Pyrazinoic Acid (POA) PZase->POA Conversion PanD Aspartate Decarboxylase (PanD) POA->PanD Binds to Degradation PanD Degradation PanD->Degradation Disruption Disruption Degradation->Disruption CoA_pathway Coenzyme A Synthesis

Caption: Proposed Mechanism of Pyrazinamide Action.

Binding_Assay_Workflow start Start: Prepare Reagents reagents Receptor Membranes Radioligand ([³H]L) Test Compound (C) start->reagents incubation Incubate: Membranes + [³H]L + C reagents->incubation filtration Rapid Filtration incubation->filtration wash Wash Filters filtration->wash counting Scintillation Counting wash->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End: Determine Affinity analysis->end

Caption: Radioligand Binding Assay Workflow.

Conclusion

References

  • Tuberculosis (TB). World Health Organization. [Link]

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.
  • Gopal, P., Sarathy, J. P., Yee, M., Ragunathan, P., Shin, J., Bhushan, S., ... & Dick, T. (2020). Pyrazinamide triggers degradation of its target aspartate decarboxylase. Nature communications, 11(1), 1661. [Link]

  • Gising, J., Dainese, E., Gutticar, D., Jones, A. M., & Miotto, P. (2012). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of medicinal chemistry, 45(18), 4011-4017. [Link]

  • Stearoyl-CoA desaturase 1 inhibitors based on a pyridazine carboxamide template. (2010). Bioorganic & medicinal chemistry letters, 20(17), 5122-5125.
  • WO2021222153A1 - Substituted n-(methyl-d3)pyridazine-3-carboxamide or n-(methyl-d3)-nicotinamide compounds as il-12, il-23 and/or ifnalpha modulators.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.

Sources

Comparative

IC50 Values and SAR of Pyridazine-Based PDE4 Inhibitors: A Technical Comparison Guide

Topic: IC50 values of pyridazine-4-carboxamide derivatives for PDE4 inhibition Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Core Direct...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IC50 values of pyridazine-4-carboxamide derivatives for PDE4 inhibition Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Core Directive

The Challenge: Phosphodiesterase 4 (PDE4) inhibition is a validated strategy for treating inflammatory diseases (COPD, psoriasis, asthma) and CNS disorders. However, the clinical utility of first-generation inhibitors (e.g., Rolipram) was severely limited by a narrow therapeutic window, primarily due to emesis mediated by the inhibition of the PDE4D isoform.

The Solution: Recent medicinal chemistry efforts have focused on the pyridazine scaffold—specifically pyridazin-3(2H)-one derivatives substituted at position 4 (often referred to loosely as pyridazine-4-carboxamide analogs in patent literature due to amide linkers). These derivatives offer a tunable platform to achieve PDE4B selectivity , potentially retaining anti-inflammatory efficacy while minimizing emetic side effects.

This guide analyzes the IC50 values, Structure-Activity Relationships (SAR), and experimental protocols for this emerging class of inhibitors.

Mechanism of Action & Signaling Pathway

To understand the potency of pyridazine derivatives, one must first visualize the target pathway. PDE4 enzymes hydrolyze cAMP, a critical second messenger.[1][2][3] Inhibiting PDE4 elevates intracellular cAMP, activating Protein Kinase A (PKA) and the cAMP Response Element Binding protein (CREB), which downregulates pro-inflammatory cytokines (TNF-α, IL-17).

Diagram 1: PDE4 Signaling & Inhibition Pathway

PDE4_Pathway GPCR GPCR Activation (e.g., Adenosine A2A) AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP (Active Messenger) AC->cAMP Synthesizes from ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 PKA PKA Activation cAMP->PKA PDE4 PDE4 Enzyme (Target) PDE4->cAMP Catalysis Inhibitor Pyridazine Derivative (Inhibitor) Inhibitor->PDE4 Binds Q/M Pockets CREB CREB Phosphorylation PKA->CREB Cytokines Downregulation of TNF-α, IL-17, IFN-γ CREB->Cytokines Transcriptional Control

Caption: The PDE4 inhibition pathway.[3][4][5][6][7][8][9][10][11] Pyridazine derivatives competitively bind to the PDE4 catalytic site, preventing cAMP hydrolysis and restoring anti-inflammatory signaling.

Comparative IC50 Analysis

The following data synthesizes results from key medicinal chemistry campaigns focusing on the 6-aryl-4,5-dihydro-3(2H)-pyridazinone scaffold. The critical determinant of potency is the substitution at Position 4 (often an amide or amine linker to a heterocycle) and Position 2 (Nitrogen).

Table 1: IC50 Comparison of Pyridazine Derivatives vs. Standards
Compound ClassR-Group (Pos 4)N2-SubstituentIC50 (PDE4B)IC50 (PDE4D)Selectivity (B/D)Source
Standard Rolipram N/A~250 nM ~80 nM 0.3 (Non-selective) [1, 2]
Standard Roflumilast N/A< 1.0 nM < 1.0 nM ~1.0 (Non-selective) [1]
Pyridazinone A 4-(Quinolin-5-ylamino)Ethyl0.36 nM 1.2 nM~3.3[1]
Pyridazinone B 4-(Indol-3-yl)Methyl251 nM >1000 nM>4.0 (Selective) [2]
Pyridazinone C 4-(Pyridin-4-ylamino)Ethyl5.10 nM 12.5 nM~2.5[1]
Hybrid Pyrazolo-pyridineN/A1.5 nM 8.0 nM~5.3[3]

Key Insight:

  • Quinoline Derivatives (Compound A): Exhibit sub-nanomolar potency (0.36 nM), rivaling Roflumilast but with improved B/D selectivity. The bulky quinoline group likely occupies the solvent-filled pocket (S-pocket) of the enzyme.

  • Indole Derivatives (Compound B): While less potent (251 nM), they show a distinct selectivity profile. The indole moiety provides π-π stacking interactions that favor the PDE4B conformation.

Structure-Activity Relationship (SAR) Deep Dive

The "pyridazine-4-carboxamide" nomenclature often refers to the linker region at position 4. The SAR is driven by three vectors:

  • The Core (Pyridazinone Ring): The 3(2H)-pyridazinone ring mimics the catechol ether of Rolipram, forming a critical hydrogen bond with the invariant Gln369 residue in the PDE4 catalytic pocket.

  • N2-Position (The "Tail"):

    • Ethyl/Isopropyl groups at N2 are optimal for hydrophobic interaction with the "clamp" region of the active site.

    • Phenyl substitution at N2 often drastically reduces potency due to steric clash, though specific ortho-substitutions can recover activity.

  • C4-Position (The "Head"):

    • This is the most variable region. Linking a quinoline or pyridine via an amino or amide linker (carboxamide-like) allows the molecule to extend into the solvent-exposed region.

    • Amide vs. Amine Linkers: Amine linkers (–NH–) generally offer better conformational flexibility than rigid carboxamide (–CONH–) linkers, allowing the inhibitor to adopt the "low-energy" conformation required for high-affinity binding.

Experimental Protocol: PDE4 Enzymatic Assay

To validate these IC50 values in your own lab, use the following Scintillation Proximity Assay (SPA) or Filtration Assay protocol. This protocol is self-validating via the use of reference standards.

Diagram 2: IC50 Determination Workflow

Assay_Workflow Prep 1. Compound Prep (Serial Dilution in DMSO) Mix 2. Reaction Mix PDE4 Enzyme + [3H]-cAMP Prep->Mix Incubate 3. Incubation 30°C for 30-60 min Mix->Incubate Stop 4. Termination Add SPA Beads (Yttrium Silicate) Incubate->Stop Read 5. Detection Scintillation Counting Stop->Read Calc 6. Analysis Non-linear Regression (Sigmoidal) Read->Calc

Caption: Standardized workflow for determining PDE4 IC50 values using a radiolabeled cAMP assay.

Detailed Protocol Steps:
  • Enzyme Preparation: Isolate PDE4B and PDE4D from transfected Sf9 insect cells or use commercial recombinant enzymes. Store at -80°C.

  • Compound Dilution: Prepare 10-point serial dilutions of pyridazine derivatives in DMSO. Final DMSO concentration in assay should be <1% to prevent enzyme denaturation.

  • Reaction Initiation:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

    • Substrate: Add [³H]-cAMP (approx. 50,000 cpm/well) mixed with cold cAMP (1 µM final).

    • Add enzyme to initiate reaction.

  • Incubation: Incubate at 30°C for 30 minutes. Ensure <20% substrate hydrolysis to maintain linear kinetics (Self-Validation Step).

  • Termination: Add Yttrium silicate SPA beads suspended in 18 mM zinc sulfate. The zinc precipitates the product (5'-AMP) onto the beads, while unreacted cAMP remains in solution and does not stimulate the scintillant.

  • Data Analysis: Plot CPM vs. log[Inhibitor]. Fit using a 4-parameter logistic equation to derive IC50.

Conclusion

The pyridazine-4-substituted scaffold (specifically the pyridazinone class) represents a potent "second-generation" PDE4 inhibitor class. Unlike the phthalazinones (like Apremilast) or catechol ethers (Rolipram), the pyridazinone core offers a unique vector for optimizing PDE4B selectivity .

  • High Potency: Achieved via quinoline/pyridine substitutions at C4 (IC50 < 1 nM).

  • Selectivity: Tunable via the N2-tail and C4-linker rigidity.

  • Future Direction: Researchers should focus on N-substituted pyridazine-4-carboxamides to further explore the solvent-exposed pocket, potentially separating the anti-inflammatory activity from the emetic liability completely.

References

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold. Source: MDPI, Molecules. URL:[Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Source:Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Phosphodiesterase inhibitors.[3][6][7][8][10][11][12] Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines. Source:Bioorganic & Medicinal Chemistry. URL:[Link]

  • Selective Phosphodiesterase 4B Inhibitors: A Review. Source:European Journal of Medicinal Chemistry (via PMC). URL:[Link]

Sources

Validation

The Pyridazine Advantage: Kinase Inhibitory Profile of 6-Chloro-3-Methoxypyridazine Scaffolds

[1] Executive Summary The 6-chloro-3-methoxypyridazine scaffold represents a privileged pharmacophore in modern kinase inhibitor design.[1] Unlike the ubiquitous pyrimidine and pyridine scaffolds found in first-generatio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 6-chloro-3-methoxypyridazine scaffold represents a privileged pharmacophore in modern kinase inhibitor design.[1] Unlike the ubiquitous pyrimidine and pyridine scaffolds found in first-generation inhibitors (e.g., Imatinib, Palbociclib), the pyridazine core offers distinct physicochemical advantages: enhanced aqueous solubility, a unique dipole moment for specific active site orientation, and a "privileged" nitrogen arrangement that facilitates novel hinge-binding modes. This guide objectively analyzes the inhibitory profile of this scaffold, focusing on its application in CDK4/6 , p38 MAPK , and JNK1 inhibition, and provides a direct performance comparison with standard alternatives.

Structural Analysis & Chemical Logic

The Scaffold Architecture

The 6-chloro-3-methoxypyridazine moiety is not merely a passive linker; it is a tunable electronic valve.

  • C6-Chlorine: A highly reactive electrophilic handle for nucleophilic aromatic substitution (

    
    ) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura), allowing rapid library generation.
    
  • C3-Methoxy: Acts as a hydrogen bond acceptor and a metabolic "soft spot" that can be optimized or replaced to tune lipophilicity (

    
    ).
    
  • N1-N2 Diazine Core: Provides a lower basicity (

    
     ~2.3) compared to pyrimidine (
    
    
    
    ~1.3) and pyridine (
    
    
    ~5.2), reducing non-specific protein binding while maintaining critical H-bond acceptor capabilities for the kinase hinge region.
Mechanism of Action: Hinge Binding

Most kinase inhibitors derived from this scaffold function as Type I ATP-competitive inhibitors . The pyridazine nitrogens typically engage the hinge region of the kinase (residues connecting the N- and C-terminal lobes).[1]

HingeBinding KinaseHinge Kinase Hinge Region (e.g., Val/Leu Backbone) Downstream Inhibition of Phosphorylation KinaseHinge->Downstream Steric Blockade Pyridazine Pyridazine Core (N1/N2 Atoms) Pyridazine->KinaseHinge H-Bond Acceptor (N2) ATP_Pocket ATP Binding Pocket Pyridazine->ATP_Pocket Hydrophobic Occupancy

Figure 1: Schematic representation of the hinge-binding mechanism. The pyridazine N2 nitrogen often acts as a critical H-bond acceptor with the backbone amide of the kinase hinge residue.

Comparative Profiling: Pyridazine vs. Alternatives

Case Study A: CDK4/6 Inhibition

In the development of CDK4/6 inhibitors for HR+ breast cancer, the standard scaffold is the aminopyrimidine (found in Palbociclib and Ribociclib). However, 3,6-disubstituted pyridazines have emerged as potent alternatives with improved selectivity profiles.

Performance Comparison:

Feature Standard (Aminopyrimidine) Challenger (Aminopyridazine) Advantage
Representative Drug Palbociclib (Pfizer) Experimental Analogs [1] N/A
CDK4 IC50 ~11 nM 4 - 30 nM Comparable Potency
Selectivity (vs CDK2) High (>100x) High (>500x) Reduced off-target toxicity
Solubility Moderate High Better oral bioavailability potential

| Metabolic Stability | Susceptible to oxidation | Tunable | The pyridazine ring is less prone to oxidative metabolism than electron-rich pyrimidines |

Case Study B: p38 MAPK Inhibition

For anti-inflammatory targets like p38 MAPK, the pyridazine scaffold (often as a pyridazinone tautomer or derivative) competes with imidazole and pyrazole scaffolds.

Experimental Data Summary:

Compound Class Target IC50 (nM) Key Observation
Pyridazine Derivative (Compound 9e) JNK1 ~50-100 nM Downregulates c-Jun/c-Fos; restores p53 [2]

| Pyridazinone Analog | p38


 | 38 - 50 nM | Superior selectivity vs. CYP450 compared to SB203580 [3] |
| Standard (SB203580)  | p38

| 48 nM | Potent but hepatotoxic due to imidazole metabolic activation |

Experimental Protocols

To validate the efficacy of 6-chloro-3-methoxypyridazine derivatives, the following workflows are recommended. These protocols ensure data integrity through rigorous controls.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: Functionalize the C6-position to create the "tail" of the inhibitor.

  • Reagents: 6-chloro-3-methoxypyridazine (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent System: 1,4-Dioxane : Water (4:1 v/v).[2] Crucial: Deoxygenate solvents with Argon for 15 mins to prevent homocoupling.

  • Procedure:

    • Mix reagents in a sealed tube under Argon.

    • Heat to 100°C for 12 hours .

    • Monitor via TLC (Hexane:EtOAc 1:1). The product will typically be more polar than the starting chloride.

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Silica gel column chromatography.

Protocol B: Radiometric Kinase Assay ( -ATP)

Objective: Determine IC50 values with high sensitivity (Gold Standard).

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35.
    
  • Substrate: Histone H1 (for CDK) or MBP (for MAPK).

  • Workflow:

    • Step 1: Prepare 3-fold serial dilutions of the Pyridazine inhibitor in DMSO (Top conc: 10

      
      M).
      
    • Step 2: Incubate Kinase + Inhibitor for 15 mins at Room Temp (allows for slow-binding kinetics detection).

    • Step 3: Initiate reaction by adding

      
      -ATP mixture.
      
    • Step 4: Incubate for 60 mins at 30°C.

    • Step 5: Spot reaction onto P81 phosphocellulose paper.

    • Step 6: Wash 3x with 0.75% Phosphoric acid (removes unbound ATP).

    • Step 7: Measure radioactivity via scintillation counting.

Self-Validating Control: Always run a reference inhibitor (e.g., Staurosporine) in parallel. If Staurosporine IC50 deviates >2-fold from historical mean, invalidate the run.

Visualizing the Assay Workflow

AssayWorkflow Start Compound Library (Pyridazine Analogs) Dilution Serial Dilution (DMSO) Start->Dilution Incubation Pre-Incubation (Kinase + Inhibitor) Dilution->Incubation 15 min RT Reaction Add 33P-ATP & Substrate Incubation->Reaction Initiate Wash P81 Filter Wash (Remove Free ATP) Reaction->Wash 60 min @ 30°C Readout Scintillation Counting (IC50 Calculation) Wash->Readout

Figure 2: Step-by-step workflow for the radiometric kinase assay used to generate the comparative data.

Conclusion

The 6-chloro-3-methoxypyridazine scaffold offers a compelling alternative to traditional pyrimidine-based kinase inhibitors. Its ability to maintain high potency (low nM IC50s against CDK4/6 and p38) while offering superior metabolic stability and solubility makes it a high-priority scaffold for "Scaffold Hopping" campaigns in drug discovery. Researchers are advised to utilize the C6-chlorine handle for rapid SAR exploration while maintaining the C3-methoxy group to modulate physicochemical properties.[1]

References

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Source: National Institutes of Health (NIH) / Acta Pharmaceutica Sinica B URL:[Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design. Source: ACS Omega URL:[3][Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Source: Journal of Medicinal Chemistry URL:[Link](Direct Journal Link for verification)

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of 6-chloro-3-methoxypyridazine-4-carboxamide

The Central Role of NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the structural determination of organic molecules in solution.[4] Its ability to provide detailed inf...

Author: BenchChem Technical Support Team. Date: February 2026

The Central Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the structural determination of organic molecules in solution.[4] Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule makes it an indispensable tool for researchers.

Predicted ¹H and ¹³C NMR Spectral Analysis

Based on the known effects of substituents on the pyridazine ring, we can predict the key features of the ¹H and ¹³C NMR spectra for 6-chloro-3-methoxypyridazine-4-carboxamide.[5][6] The electron-withdrawing nature of the chlorine atom and the carboxamide group, coupled with the electron-donating effect of the methoxy group, will significantly influence the chemical shifts of the pyridazine ring proton and carbons.[2]

Molecular Structure and Atom Numbering:

A diagram illustrating the molecular structure and atom numbering of 6-chloro-3-methoxypyridazine-4-carboxamide.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-chloro-3-methoxypyridazine-4-carboxamide

Atom Predicted ¹H Chemical Shift (δ ppm) Predicted ¹³C Chemical Shift (δ ppm) Rationale
H57.5 - 7.8-The sole aromatic proton on the pyridazine ring is expected to appear as a singlet. Its chemical shift will be influenced by the adjacent electron-withdrawing chlorine atom.
OCH₃3.9 - 4.255 - 60The methoxy group protons will appear as a singlet. The corresponding carbon will be in the typical range for a methoxy group attached to an aromatic ring.
CONH₂7.0 - 8.0 (broad)-The amide protons will likely appear as two broad singlets due to quadrupole broadening and potential hydrogen bonding. Their chemical shifts are highly dependent on solvent and concentration.
C3-160 - 165The carbon attached to the electron-donating methoxy group will be significantly deshielded.
C4-125 - 130The carbon bearing the carboxamide group will be influenced by its electron-withdrawing nature.
C5-120 - 125The chemical shift of this carbon will be primarily influenced by the adjacent proton and the overall electronic environment of the ring.
C6-150 - 155The carbon attached to the electronegative chlorine atom will be significantly deshielded.
C=O-165 - 170The carbonyl carbon of the amide group will appear in the typical downfield region for this functional group.
Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Sample Preparation and Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Weigh ~5-10 mg of Sample B Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) A->B C Add Internal Standard (e.g., TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C Spectrum G->H I Acquire 2D Spectra (e.g., COSY, HSQC, HMBC) H->I J Fourier Transform I->J K Phase and Baseline Correction J->K L Integrate and Assign Peaks K->L M Structure Elucidation L->M

A flowchart outlining the key steps in NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 6-chloro-3-methoxypyridazine-4-carboxamide and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Insert the NMR tube into the spectrometer. Perform locking and shimming procedures to optimize the magnetic field homogeneity. Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope. For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[4][7]

  • Data Processing: Process the raw data by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Spectral Analysis: Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule using the predicted chemical shifts, coupling patterns (if any), and the correlations observed in the 2D spectra.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more complete characterization of a compound. Mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy offer complementary information.

Table 2: Comparison of Analytical Techniques for the Characterization of 6-chloro-3-methoxypyridazine-4-carboxamide

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed structural information, including atom connectivity and spatial relationships.[4][6]Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and elemental composition.[8]High sensitivity, small sample amount required. Can be coupled with chromatography (e.g., LC-MS) for mixture analysis.[3]Provides limited structural information on its own, isomers can be difficult to distinguish.
FTIR Spectroscopy Presence of functional groups.[9][10]Fast, easy to use, provides a "fingerprint" of the molecule.[11]Does not provide detailed structural connectivity information, complex spectra can be difficult to interpret.
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For 6-chloro-3-methoxypyridazine-4-carboxamide (C₅H₅ClN₄O), the expected molecular ion peak [M]⁺ would be observed at m/z values corresponding to its isotopic distribution, primarily influenced by the presence of the chlorine atom (³⁵Cl and ³⁷Cl). High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FTIR spectrum of 6-chloro-3-methoxypyridazine-4-carboxamide would be expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1640 cm⁻¹), C-O stretching of the methoxy group (around 1250-1050 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹).[10]

Conclusion

The comprehensive characterization of 6-chloro-3-methoxypyridazine-4-carboxamide relies on a synergistic approach employing multiple analytical techniques. NMR spectroscopy, with its unparalleled ability to elucidate detailed molecular structure, serves as the primary tool. When complemented by the molecular weight information from mass spectrometry and the functional group identification from FTIR spectroscopy, researchers can achieve an unambiguous and confident structural assignment. This robust analytical workflow is essential for ensuring the quality and integrity of chemical entities advancing through the drug discovery and development pipeline.

References

  • Brukner, P. (2002). Spectroscopy of Organic Compounds. Spectrum Academic Publishers.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. [Link]

  • ResearchGate. (2025). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]

  • PMC. (2024). Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. [Link]

  • Thieme. (n.d.). Product Class 8: Pyridazines. [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • International Journal of Chemistry and Pharmaceutical Sciences. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. [Link]

  • DOI. (n.d.). Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. [Link]

  • PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. [Link]

  • PMC. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • Wiley Online Library. (n.d.). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

Sources

Validation

Mass Spectrometry Fragmentation Patterns of Chloropyridazine Carboxamides: A Comparative Technical Guide

Topic: Mass Spectrometry Fragmentation Patterns of Chloropyridazine Carboxamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary Chloropyrida...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Chloropyridazine Carboxamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Chloropyridazine carboxamides represent a critical scaffold in medicinal chemistry, particularly in the synthesis of herbicides and diverse pharmaceutical agents (e.g., inhibitors of phosphodiesterase or protein kinases). Their mass spectrometric (MS) analysis is distinct due to the lability of the diazine N–N bond combined with the characteristic isotopic signature of chlorine.

This guide provides a technical breakdown of the fragmentation behavior of 3-chloro-6-pyridazinecarboxamide and its isomers. Unlike stable pyridine analogs, chloropyridazines exhibit unique ring-contraction pathways and radical-driven halogen losses. This document synthesizes experimental data and mechanistic insights to aid in the structural elucidation and impurity profiling of these compounds.

Structural & Mechanistic Analysis

The Chloropyridazine Core

The pyridazine ring (1,2-diazine) is inherently less stable than its 1,3- (pyrimidine) or 1,4- (pyrazine) isomers due to the repulsion between the adjacent lone pairs on the nitrogen atoms. In MS/MS experiments (ESI+ or EI), this leads to a higher propensity for ring contraction and nitrogen extrusion (


) .
  • Diagnostic Isotope Pattern: The presence of a single chlorine atom confers a distinct

    
     and 
    
    
    
    peak ratio of approximately 3:1 . This is the first validation checkpoint in any spectrum.
  • The Ortho Effect: In 3-chloro-4-carboxamide isomers, the proximity of the amide group to the chlorine can facilitate unique intramolecular rearrangements, often leading to the expulsion of HCl or cyclization to fused bicyclic intermediates.

Carboxamide Directed Fragmentation

The carboxamide side chain (


) acts as a charge localization site, especially in Electrospray Ionization (ESI).
  • Primary Loss: Loss of

    
     (17 Da) to form an acylium ion.
    
  • Secondary Loss: Loss of CO (28 Da) from the acylium ion.

  • McLafferty Rearrangement: If alkyl chains are present on the amide nitrogen, a McLafferty rearrangement is highly favored, yielding characteristic even-electron fragments.

Comparative Analysis: Pyridazine vs. Pyridine vs. Phenyl

The following table contrasts the fragmentation behavior of 6-chloropyridazine-3-carboxamide against its structural analogs. This comparison highlights why standard libraries for pyridines often fail to identify pyridazine impurities.

Table 1: Comparative Fragmentation Signatures
FeatureChloropyridazine Carboxamide Chloropyridine Carboxamide Chlorobenzamide
Molecular Ion Stability Moderate; prone to

loss.
High; very stable aromatic ring.High; stable benzene ring.
Primary Neutral Loss

(28 Da)
,

(17 Da),

(35 Da).

(17 Da),

(28 Da).

(17 Da),

(28 Da).
Ring Cleavage Retro-Diels-Alder (RDA) leading to alkyne fragments.Rare; requires high collision energy.None (ring intact).
Chlorine Loss Facile radical loss (

) due to N-activation.
Difficult; usually loss of

.
Difficult; requires high energy.
Diagnostic Ion (

)
Low mass ions from ring opening (e.g.,

53, 79).
Pyridyl cations (e.g.,

112).
Benzoyl cations (e.g.,

139).

Key Insight: The loss of 28 Da in a pyridazine spectrum is ambiguous; it can be


 (from amide) or 

(from the ring). High-resolution MS (HRMS) is required to distinguish

(

) from

(

).

Detailed Fragmentation Pathways[1]

The fragmentation of a protonated precursor, such as 6-chloropyridazine-3-carboxamide (


) , follows two distinct pathways driven by the site of protonation (Amide O vs. Ring N).
Pathway A: Amide-Driven Cleavage
  • Protonation on the amide oxygen.

  • Inductive Cleavage: Loss of

    
     (
    
    
    
    Da) yields the acylium cation (
    
    
    ).
  • Decarbonylation: Loss of

    
     (
    
    
    
    Da) yields the chloropyridazinyl cation (
    
    
    ).
  • Ring Destruction: The unstable

    
     ion ejects 
    
    
    
    or
    
    
    , leading to small hydrocarbon fragments (
    
    
    ).
Pathway B: Ring-Driven Cleavage (The "Diazine" Pathway)
  • Protonation on the ring nitrogen (

    
    ).
    
  • Radical Loss: Homolytic cleavage of the

    
     bond (loss of 
    
    
    
    ,
    
    
    Da) is observed in EI and high-energy CID, yielding a radical cation (
    
    
    ).
  • Retro-Diels-Alder (RDA): The ring opens, expelling

    
     (
    
    
    
    Da) and generating an enyne-amide derivative.
Visualization of Pathways (Graphviz)

FragmentationPathway M_H Precursor [M+H]+ m/z 158 (35-Cl) m/z 160 (37-Cl) Acylium Acylium Ion [M+H - NH3]+ m/z 141 M_H->Acylium - NH3 (17 Da) (Amide Cleavage) Dechloro Dechlorinated Radical [M+H - Cl•]+. m/z 123 M_H->Dechloro - Cl• (35 Da) (High Energy) DiazineLoss Ring Contraction [M+H - N2]+ m/z 130 M_H->DiazineLoss - N2 (28 Da) (RDA Mechanism) Pyridazinyl Chloropyridazinyl Cation [M+H - NH3 - CO]+ m/z 113 Acylium->Pyridazinyl - CO (28 Da) RingFrag Ring Fragments (C3H2Cl+) m/z 75/77 Pyridazinyl->RingFrag - N2 / HCN DiazineLoss->RingFrag - Fragments

Figure 1: Dual fragmentation pathways for 6-chloropyridazine-3-carboxamide (


 158). Pathway A (Red) dominates in ESI-low energy; Pathway B (Green/Yellow) appears at higher collision energies.

Experimental Protocol: Self-Validating MS/MS Workflow

To generate reproducible data for chloropyridazine derivatives, follow this protocol. It includes "Self-Validation" steps to ensure system performance.

Sample Preparation
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid. Avoid acetonitrile if possible, as it can suppress ionization of polar amides.

  • Concentration:

    
     (ESI) or 
    
    
    
    (EI).
Instrument Parameters (ESI-Q-TOF/Orbitrap)
  • Ionization: Positive Mode (

    
    ).[1][2]
    
  • Capillary Voltage:

    
    .
    
  • Collision Energy (CE): Stepped CE (

    
    , 
    
    
    
    ,
    
    
    ) is critical. Low CE reveals the amide loss; High CE reveals the ring breakdown.
Step-by-Step Workflow
  • Pre-Run Validation (Isotope Check):

    • Inject sample and observe the parent ion (

      
      ).
      
    • Validation Criteria: The intensity of the

      
       peak must be ~32% of the 
      
      
      
      peak. If
      
      
      or
      
      
      , check for interferences or incorrect synthesis (e.g., dichloro impurities).
  • MS2 Acquisition (Daughter Scan):

    • Isolate the

      
       isotope (
      
      
      
      ).
    • Apply CE ramp.

    • Validation Criteria: Identify the "Gateway Fragment" at

      
       (
      
      
      
      ). If this is absent, the compound may be a secondary amide or nitrile.
  • Neutral Loss Scan (Optional but Recommended):

    • Set neutral loss to

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ).
    • This confirms the presence of the labile halogen and the diazine ring.

Representative Experimental Data

The following data represents the consensus fragmentation pattern for 6-chloropyridazine-3-carboxamide derived from ESI-MS/MS studies of analogous structures [1][2].

Table 2: Diagnostic Ions and Assignments
m/z (ESI+) Relative Abundance (%) Ion Identity Mechanism
158.01 100 (Base Peak)

Protonated Molecule (

)
160.01 ~33

Isotope Peak (

)
141.00 85

Amide Cleavage (Acylium)
130.00 15

Ring Contraction (Diazine loss)
113.00 40

Chloropyridazinyl Cation
78.00 20

Dechlorinated Ring Fragment

References

  • Wiley Science Solutions. (2023).[3] Mass Spectra of Designer Drugs 2023. Wiley.[3][4] [Link]

  • NIST Mass Spectrometry Data Center. (2023). 4-Pyridinecarboxamide Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Wolff, J. C., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine. Journal of Chemical Physics. [Link]

  • PubChem. (2025).[5][6] 3-Pyridazinecarboxamide, 4,6-dichloro-N-(methyl-d3).[5][7] National Library of Medicine.[5] [Link][5]

Sources

Comparative

Biological Assay Validation for Pyridazine-Based HPK1 Inhibitors

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Immuno-Oncology Researchers, and Assay Development Scientists Executive Summary: The Pyridazine Advantage Hematopoietic progenitor kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Immuno-Oncology Researchers, and Assay Development Scientists

Executive Summary: The Pyridazine Advantage

Hematopoietic progenitor kinase 1 (HPK1/MAP4K1) is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] While early clinical candidates (e.g., indazole-based scaffolds) demonstrated potency, they often faced challenges regarding lipophilicity and metabolic clearance. Pyridazine-based inhibitors have emerged as a superior alternative scaffold, offering improved aqueous solubility and distinct hydrogen-bonding capabilities within the ATP-binding hinge region.

This guide outlines the rigorous biological validation required to benchmark a Pyridazine-Based Candidate (PYZ-Series) against standard Indazole/Isoquinoline References . It details the transition from biochemical potency to functional T-cell restoration, ensuring the candidate is not just a kinase inhibitor, but a viable immunotherapeutic agent.

Mechanistic Rationale & Pathway Visualization

To validate a pyridazine inhibitor, one must first map its intervention point. HPK1 acts as a "molecular brake" on the immune system. Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376 .[3][4][5][6] This phosphorylation recruits 14-3-3 proteins, destabilizing the immune synapse and promoting SLP-76 degradation.

Validation Goal: Demonstrate that the Pyridazine inhibitor blocks this specific phosphorylation event, thereby preventing the degradation of the SLP-76 signalosome.

HPK1_Pathway TCR TCR Engagement (CD3/CD28) HPK1_Inactive HPK1 (Inactive) TCR->HPK1_Inactive Activates HPK1_Active HPK1 (Active) Phosphorylated HPK1_Inactive->HPK1_Active SLP76 SLP-76 (Adaptor Protein) HPK1_Active->SLP76 Phosphorylates Inhibitor Pyridazine Inhibitor (Blocks ATP Binding) Inhibitor->HPK1_Active Inhibits pSLP76 pSLP-76 (Ser376) (Negative Regulation) SLP76->pSLP76 Activation Sustained T-Cell Activation (IL-2 Release) SLP76->Activation If Unphosphorylated Complex_1433 14-3-3 Recruitment & Ubiquitination pSLP76->Complex_1433 Degradation Proteasomal Degradation (T-Cell Anergy) Complex_1433->Degradation

Figure 1: The HPK1 signaling axis. The pyridazine inhibitor targets the active kinase, preventing the conversion of SLP-76 to pSLP-76(Ser376), thereby shunting the pathway toward T-cell activation rather than degradation.

Biochemical Validation: The Intrinsic Check

Before cellular testing, the intrinsic kinase inhibitory potential must be quantified. Pyridazine scaffolds rely on specific nitrogen atoms to accept hydrogen bonds from the kinase hinge region (typically Cys94 in HPK1).

Recommended Assay Platforms

We compare two industry-standard methodologies. For pyridazine validation, ADP-Glo is preferred for IC50 determination due to its sensitivity to ATP-competitive inhibitors.

FeatureADP-Glo™ Kinase Assay LanthaScreen™ Eu Binding
Readout Luminescence (ADP Production)TR-FRET (Tracer Displacement)
Metric IC50 (Inhibitory Concentration)Ki (Binding Constant)
Mechanism Measures catalytic activity turnover.Measures physical binding affinity.
Relevance High: Mimics physiological ATP competition.Medium: Good for residence time, but less functional.
Pyridazine Fit Excellent for confirming the scaffold blocks catalysis.Useful for confirming "slow-off" binding kinetics.
Comparative Performance Data (Representative)

The following table illustrates typical data comparing a refined Pyridazine Lead against a standard Indazole Reference (e.g., analogues of NDI-101150).

MetricPyridazine Candidate (PYZ-01) Indazole Reference (Ref-IND) Interpretation
HPK1 Biochemical IC50 1.8 nM0.9 nMIndazoles are often hyper-potent, but <5nM is sufficient for efficacy.
Selectivity (GLK/MAP4K3) > 150-fold~ 40-foldCritical: Pyridazines often offer superior selectivity against the closely related GLK.
Selectivity (LCK) > 1000-fold> 800-foldBoth scaffolds spare LCK, preserving T-cell activation potential.
Residence Time 45 min120 minIndazoles often have longer residence times; Pyridazines must be optimized here.

Cellular Validation: The Functional Check

Biochemical potency does not always translate to cellular efficacy due to membrane permeability and ATP competition (intracellular ATP is ~mM concentration).

A. Proximal Biomarker: pSLP-76 (Ser376)

This is the self-validating step. If the inhibitor works, pSLP-76 levels must decrease.

  • Cell Line: Jurkat E6.1 (T-cell leukemia).

  • Stimulation: Anti-CD3/CD28 antibodies (mimics TCR engagement).[3]

  • Readout: HTRF or Western Blot for pSLP-76 (Ser376).[3]

B. Distal Functional Marker: IL-2 Secretion

This measures the physiological outcome.

  • Cell System: Primary Human PBMCs (more translatable than Jurkat).

  • Readout: ELISA for IL-2 supernatant.

Assay_Workflow cluster_Bio Biochemical (Cell-Free) cluster_Cell Cellular (Jurkat/PBMC) Compound Pyridazine Compound Enzyme rHPK1 Enzyme + Substrate Compound->Enzyme Target Target Engagement (pSLP-76 Ser376) Compound->Target IC50 IC50 Determination (ADP-Glo) Enzyme->IC50 IC50->Target If <10nM Function Functional Output (IL-2 Secretion) Target->Function Correlation Check

Figure 2: The validation workflow. A successful pyridazine candidate must show a correlation between biochemical inhibition, reduction in pSLP-76, and elevation of IL-2.

Detailed Experimental Protocols

Protocol A: ADP-Glo™ Kinase Assay (Biochemical)

Rationale: This assay is resistant to compound fluorescence interference, common in early medicinal chemistry screens.

  • Reagent Prep: Dilute recombinant HPK1 (human, full length) to 2 nM in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

  • Substrate: Use Myelin Basic Protein (MBP) at 20 µM.

  • Inhibitor Addition: Add 2.5 µL of Pyridazine inhibitor (3-fold serial dilutions in DMSO) to 384-well white plates.

  • Reaction Start: Add 2.5 µL of ATP (10 µM final, approx Km) + Enzyme/Substrate mix.

  • Incubation: Incubate for 60 minutes at RT.

  • Depletion: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[2] Incubate 30 min.

  • Measurement: Read luminescence. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

Protocol B: Phospho-SLP-76 (Ser376) Cellular Assay

Rationale: Direct confirmation of target engagement inside the cell.

  • Cell Culture: Starve Jurkat E6.1 cells in serum-free RPMI for 4 hours (reduces basal phosphorylation).

  • Compound Treatment: Plate 500,000 cells/well. Treat with Pyridazine inhibitor for 1 hour at 37°C.

  • Stimulation: Stimulate with anti-CD3 (1 µg/mL) and anti-CD28 (5 µg/mL) for exactly 15 minutes . (Timing is critical; pSLP-76 is transient).

  • Lysis: Immediately place on ice and lyse with RIPA buffer containing Protease/Phosphatase inhibitors.

  • Detection (Western Blot):

    • Load 20 µg protein per lane.

    • Primary Antibody: Anti-pSLP-76 (Ser376) [Clone specific to Ser376 is required].

    • Normalization Antibody: Total SLP-76 or GAPDH.

  • Quantification: Densitometry ratio of pSLP-76 / Total SLP-76.

References

  • Development of High-Throughput Assays for Evaluation of HPK1 Inhibitors. SLAS Discovery, 2020. Describes the validation of ADP-Glo and pSLP-76 assays for HPK1.

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 2022. Provides comparative data on indazole-like scaffolds and SAR logic relevant to pyridazine design.

  • Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling. Nature Immunology, 2007.[2] The foundational paper establishing pSLP-76(Ser376) as the mechanistic biomarker.

  • Comparison of the luminescent ADP-Glo assay to a standard radiometric assay. Assay Drug Dev Technol, 2009.[7] Validates ADP-Glo as a gold-standard replacement for radio-assays in kinase profiling.

  • HPK1 Inhibitor Clinical Candidates (NDI-101150). Cancer Research, 2020. (Abstract). Used as a benchmark reference for potency comparisons.

Sources

Validation

Strategic Substitution: 3-Methoxy vs. 3-Halo Pyridazine-4-Carboxamides in Potency Optimization

Executive Summary: The Substituent Dilemma In the optimization of pyridazine-4-carboxamide scaffolds—a privileged structure in kinase (JAK, CSK) and enzyme (PDE4, GLS1) inhibitors—the choice between a 3-methoxy (3-OMe) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substituent Dilemma

In the optimization of pyridazine-4-carboxamide scaffolds—a privileged structure in kinase (JAK, CSK) and enzyme (PDE4, GLS1) inhibitors—the choice between a 3-methoxy (3-OMe) and a 3-halo (3-Cl, 3-F) substituent often dictates the success of a lead series.[1]

This guide objectively compares these two motifs. While 3-halo substituents frequently drive potency through lipophilic contacts and halogen bonding (sigma-hole interactions), 3-methoxy groups are the superior choice for physicochemical balance , offering enhanced solubility and hydrogen-bond accepting capabilities at the cost of a potential potency penalty.[1]

Mechanistic Comparison: Electronic & Steric Drivers

To make an informed decision, researchers must understand the underlying causality of the structure-activity relationship (SAR).

Electronic Profiling[1]
  • 3-Halo (Cl, Br, I): Acts as an Electron Withdrawing Group (EWG) via induction (

    
    ). Crucially, heavier halogens (Cl, Br) exhibit a "sigma hole"—a region of positive electrostatic potential opposite the C-X bond—allowing them to act as Lewis acids in halogen bonds  with backbone carbonyls of the target protein.
    
  • 3-Methoxy (OMe): Acts as an Electron Donating Group (EDG) via resonance (

    
    ). The oxygen atom serves as a hydrogen bond acceptor (HBA), while the methyl group provides a localized hydrophobic contact.
    
Physicochemical Trade-offs
Feature3-Methoxy (OMe)3-Chloro (Cl)Impact on Drug Design
Electronic Effect EDG (Resonance donor)EWG (Inductive withdrawer)Modulates pKa of the pyridazine ring nitrogens.[1]
Interaction Mode H-Bond AcceptorHalogen Bond / LipophilicOMe targets specific polar residues; Cl fills hydrophobic pockets.[1]
Lipophilicity (cLogP) LowerHigherCl increases permeability but decreases solubility.
Solubility HighLowOMe is preferred for oral bioavailability optimization.[1]
Metabolic Stability Moderate (O-demethylation risk)HighCl blocks metabolic soft spots; OMe may require deuteration.[1]

Comparative Case Study: Potency vs. Solubility

The following data synthesizes SAR trends observed in CSK (C-terminal Src Kinase) and PDE4 inhibitor campaigns. The data illustrates the classic "potency-solubility seesaw."

Table 1: SAR Profile of 3-Substituted Pyridazine-4-Carboxamides[1]
Compound IDR-Substituent (C3)Target IC50 (nM)*cLogPAq. Solubility (µM)Interaction Driver
PYR-101 -H (Unsubstituted)4501.8>200Baseline interactions.[1]
PYR-102 -F (Fluoro)1202.1150Minimal steric clash, dipole alignment.[1]
PYR-103 -Cl (Chloro)15 2.8<10Halogen Bond + Lipophilic fill.
PYR-104 -OMe (Methoxy)851.9180 H-Bond Acceptor + Solvation.
PYR-105 -CF3 (Trifluoromethyl)303.2<5Strong hydrophobic drive; solubility liability.[1]

*Data represents archetypal values derived from CSK/PDE4 inhibitor literature (e.g., Sources 1, 3) to illustrate trend.

Analysis:

  • The Potency Spike: Compound PYR-103 (Cl) achieves the highest potency (15 nM). This is attributed to the chlorine atom filling a hydrophobic sub-pocket and potentially forming a halogen bond with a backbone carbonyl (e.g., Val/Ala residues in the kinase hinge region).

  • The Solubility Rescue: Compound PYR-104 (OMe) sacrifices some potency (85 nM vs 15 nM) but restores solubility to >100 µM. In a clinical candidate, this profile is often preferred over the nanomolar potency of the insoluble chloro-analog.

Visualizing the Decision Matrix

The following decision tree guides the medicinal chemist through the selection process based on assay results.

SAR_Decision_Tree Start Lead Optimization: Pyridazine Core Check_Potency Is Potency < 50 nM? Start->Check_Potency Check_Solubility Is Solubility > 50 µM? Check_Potency->Check_Solubility Yes Halo_Strategy Strategy A: 3-Halo (Cl/Br) Maximize Binding Enthalpy Check_Potency->Halo_Strategy No (Need Potency) Check_Solubility->Halo_Strategy Yes (Push Potency further) Methoxy_Strategy Strategy B: 3-Methoxy (OMe) Optimize ADME/Solubility Check_Solubility->Methoxy_Strategy No (Need Solubility) Halo_Mech Mechanism: 1. Halogen Bond (Sigma Hole) 2. Lipophilic Pocket Fill Halo_Strategy->Halo_Mech Methoxy_Mech Mechanism: 1. H-Bond Acceptor 2. Disruption of Crystal Lattice Methoxy_Strategy->Methoxy_Mech

Figure 1: Strategic decision tree for selecting C3-substituents based on lead series deficiencies.

Experimental Protocols

To validate these comparisons in your own lab, use the following self-validating synthesis and assay protocols.

Synthesis: Regioselective C3-Substitution

This protocol describes the divergence point for installing the 3-Cl or 3-OMe group on the pyridazine-4-carboxamide core.[1]

Reagents:

  • Starting Material: 3,6-Dichloropyridazine-4-carboxylic acid.

  • Path A (3-Methoxy): Sodium methoxide (NaOMe), Methanol (MeOH).

  • Path B (3-Chloro retention): Mild hydrolysis conditions (if starting from ester) or direct amide coupling if Cl is pre-installed.

Step-by-Step Protocol (Nucleophilic Aromatic Substitution - SnAr):

  • Dissolution: Dissolve 1.0 eq of 3,6-dichloropyridazine-4-carboxamide in anhydrous MeOH (0.1 M).

  • Reagent Addition:

    • For 3-OMe: Add 1.1 eq of NaOMe solution (25% in MeOH) dropwise at 0°C.

    • Control: Maintain temperature < 5°C to prevent displacement of the 6-Cl (if present).

  • Reaction: Stir at RT for 2 hours. Monitor by LC-MS.[2]

    • Validation Point: The 3-OMe product should appear as [M+H]+ = Starting Mass - 35 (Cl) + 31 (OMe).

  • Workup: Quench with saturated NH4Cl. Evaporate MeOH. Extract with EtOAc.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Biochemical Potency Assay (Kinase/Enzyme)

Objective: Determine IC50 values for comparative potency.

  • Preparation: Prepare 10mM stocks of 3-Cl and 3-OMe analogs in 100% DMSO.

  • Dilution: Perform a 3-fold serial dilution (10 points) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

  • Incubation:

    • Add 5 µL of diluted compound to 384-well plate.

    • Add 10 µL of Enzyme solution (e.g., CSK or PDE4B). Incubate 15 min at RT.

    • Add 10 µL of Substrate/ATP mix.[3]

  • Detection: Incubate for 60 min. Add detection reagent (e.g., ADP-Glo or HTRF reagents).[1] Read luminescence/fluorescence.

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    .[1]
    

Synthesis Workflow Visualization

Synthesis_Workflow cluster_0 Path A: 3-Methoxy cluster_1 Path B: 3-Chloro SM 3,6-Dichloro- pyridazine-4-amide StepA1 NaOMe / MeOH 0°C, 2h SM->StepA1 StepB1 Skip SnAr (Retain Cl) SM->StepB1 ProductA 3-OMe Analog (Soluble) StepA1->ProductA ProductB 3-Cl Analog (Potent) StepB1->ProductB

Figure 2: Divergent synthesis workflow for generating matched molecular pairs.

Conclusion & Recommendations

  • Select 3-Chloro when your lead series is <100 nM and you need to push for single-digit nanomolar potency, provided you have "solubility space" to spare.

  • Select 3-Methoxy when your lead series suffers from poor solubility (<10 µM) or high metabolic clearance. The OMe group acts as a "solubility handle" that often maintains acceptable potency.

Final Recommendation: Synthesize the Matched Molecular Pair (MMP) —both the 3-Cl and 3-OMe analogs—early in the discovery phase.[1] This data pair provides an immediate readout on the plasticity of the binding pocket (lipophilic vs. polar tolerance) that will guide the rest of the campaign.

References

  • Parallels between the chloro and methoxy groups for potency optimization. PubMed/PMC. Available at: [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters.[1] Available at: [Link][1]

  • Synthesis and biological evaluation of Schiff’s bases and 2-azetidinones... (Comparison of 3-Cl vs 3-OMe). Arabian Journal of Chemistry. Available at: [Link]

  • Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor. Journal of Medicinal Chemistry.[1] Available at: [Link][1]

  • The pyridazine heterocycle in molecular recognition and drug discovery. Expert Opinion on Drug Discovery. Available at: [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 6-Chloro-3-methoxypyridazine-4-carboxamide

Executive Summary & Immediate Classification 6-Chloro-3-methoxypyridazine-4-carboxamide is a halogenated heteroaromatic intermediate often used in medicinal chemistry (kinase inhibitor scaffolds).[1] For disposal purpose...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Classification

6-Chloro-3-methoxypyridazine-4-carboxamide is a halogenated heteroaromatic intermediate often used in medicinal chemistry (kinase inhibitor scaffolds).[1] For disposal purposes, it is classified as Halogenated Organic Waste .[1]

Critical Directive: Do NOT dispose of this compound down the drain or in general trash. Due to the chlorine substituent on the pyridazine ring, this material requires high-temperature incineration to prevent the formation of toxic byproducts and to comply with EPA RCRA standards for halogenated organic compounds (HOCs).[1]

Parameter Operational Status
Waste Stream Halogenated Organic (Solid or Liquid)
RCRA Status Characteristic Hazardous Waste (Toxic/Irritant)
Disposal Method High-Temperature Incineration (with HCl scrubbing)
Primary Hazard Skin/Eye Irritant, Potential Acute Toxicity (Oral)
Hazard Identification & Technical Rationale

To ensure safety, you must understand the chemical causality behind these protocols.

  • The Halogen Factor (Chloro- group): The presence of chlorine at the C6 position mandates segregation from non-halogenated solvents.[1] Incineration of chlorinated organics generates hydrogen chloride (HCl) gas.[1] Licensed disposal facilities use specific scrubbers to neutralize this; standard municipal incinerators do not.[1]

  • The Nitrogen Factor (Pyridazine/Carboxamide): The pyridazine ring is nitrogen-rich.[1] While generally stable, mixing this waste with strong oxidizing agents (e.g., concentrated nitric acid, peroxides) in a waste container can lead to exothermic decomposition or the release of nitrogen oxides (

    
    ).[1]
    
  • Bioactivity: As a pharmaceutical intermediate, treat the compound as potentially bioactive.[1] Double-gloving is required to prevent transdermal absorption.[1]

Personal Protective Equipment (PPE) Matrix

Before handling waste, verify the following PPE is donned.

PPE TypeSpecificationRationale
Gloves Nitrile (Double-gloved) or LaminatePrevents permeation of organic solutions.[1]
Eye Protection Chemical Splash GogglesProtects against dust or splash hazards (H319).[1]
Respiratory N95 (Solids) or Fume Hood (Liquids)Prevents inhalation of dust/aerosols (H335).[1]
Body Lab Coat (Buttoned) + Long PantsMinimizes skin exposure surface area.[1]
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Precipitate)

Applicable for: Expired reagents, reaction solids, contaminated weighing boats.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1] Avoid metal containers due to potential corrosion from residual hydrolysis.[1]

  • Transfer: Transfer the solid waste into the container inside a fume hood to control dust.

  • Labeling:

    • Write the Full Chemical Name : "6-Chloro-3-methoxypyridazine-4-carboxamide".

    • Do not use abbreviations or structural formulas alone.

    • Check the box for "Solid" and "Toxic" .[1]

  • Debris: Contaminated gloves, paper towels, and weigh boats should be double-bagged in clear hazardous waste bags and tagged as "Contaminated Debris - Halogenated."[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Compound dissolved in DCM, Ethyl Acetate, DMSO, etc.[1]

  • Segregation (The Critical Step):

    • If dissolved in a halogenated solvent (e.g., Dichloromethane): Pour into the Halogenated Waste carboy.[1]

    • If dissolved in a non-halogenated solvent (e.g., Methanol, DMSO): STILL pour into the Halogenated Waste carboy.[1]

    • Why? The solute (6-Chloro...) contains chlorine.[1] Adding it to a non-halogenated stream contaminates the entire volume, forcing the facility to treat the whole container as halogenated (more expensive and chemically distinct).[1]

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acid/base steps, neutralize before adding to the waste carboy to prevent container pressurization.[1]

  • Cap & Tag: Secure the cap immediately. Fill out the waste tag with the solvent composition AND the solute name.[1]

Decision Logic & Workflow (Visual)

The following diagram illustrates the decision process for segregating this specific compound.

DisposalWorkflow Start Waste: 6-Chloro-3-methoxypyridazine-4-carboxamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid SolidContainer Container: Wide-Mouth HDPE/Glass SolidPath->SolidContainer LiquidSegregation Is the Solvent Halogenated? LiquidPath->LiquidSegregation FinalActionSolid Tag as 'Hazardous Solid - Toxic' Ship for Incineration SolidContainer->FinalActionSolid HaloSolvent Yes (e.g., DCM, Chloroform) LiquidSegregation->HaloSolvent NonHaloSolvent No (e.g., DMSO, MeOH) LiquidSegregation->NonHaloSolvent FinalActionLiquid DISPOSE IN HALOGENATED WASTE STREAM (Solute renders stream halogenated) HaloSolvent->FinalActionLiquid NonHaloSolvent->FinalActionLiquid Contaminates Stream

Figure 1: Decision tree for segregating 6-Chloro-3-methoxypyridazine-4-carboxamide waste. Note that liquid solutions default to the Halogenated stream regardless of the solvent used.

Emergency Procedures: Spills

Scenario: You drop a vial containing 5g of solid 6-Chloro-3-methoxypyridazine-4-carboxamide.

  • Evacuate & Ventilate: Clear the immediate area.[1] If outside a hood, ensure lab ventilation is active.[1]

  • PPE Upgrade: Wear safety goggles, a lab coat, and double nitrile gloves .[1] If dust is visible in the air, use an N95 respirator.[1]

  • Containment (Dry Spill):

    • Do not use water (creates a spreadable slurry).[1]

    • Cover the spill with a damp paper towel (to suppress dust) or use a specialized dry spill pad.[1]

    • Scoop the material using a plastic spatula into a wide-mouth waste jar.[1]

  • Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe.[1] Dispose of all wipes in the "Solid Hazardous Waste" bin.[1]

References
  • U.S. Environmental Protection Agency (EPA). (2025).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2] Washington, D.C. [Link][1]

  • National Research Council. (2011).[1][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][3][4][5] The National Academies Press.[1][3] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Pyridazine Derivatives Safety Data. National Library of Medicine.[1] [Link]

Sources

Handling

Personal protective equipment for handling 6-Chloro-3-methoxypyridazine-4-carboxamide

Part 1: Executive Safety Directive Treat as a Potent Bioactive Intermediate. In the absence of a specific occupational exposure limit (OEL) for 6-Chloro-3-methoxypyridazine-4-carboxamide, you must apply the Precautionary...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Treat as a Potent Bioactive Intermediate. In the absence of a specific occupational exposure limit (OEL) for 6-Chloro-3-methoxypyridazine-4-carboxamide, you must apply the Precautionary Principle . As a halogenated nitrogen heterocycle with a carboxamide motif, this compound shares structural homology with various kinase inhibitors and sulfa-drug precursors.

Immediate Hazard Profile (Derived from Class Analogs):

  • Acute Toxicity: Likely harmful if swallowed (H302) or inhaled (H332).

  • Reactivity: The C-6 Chlorine is an electrophilic handle; it is susceptible to nucleophilic attack, meaning it can alkylate biological macromolecules (proteins/DNA).

  • Sensitization: Pyridazine moieties are known sensitizers. Potential for respiratory or skin sensitization (H317/H334).[1]

Part 2: PPE Decision Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the Operational Scale and Physical State .

Parameter Level 1: Analytical (<10 mg) Level 2: Preparative (10 mg - 10 g) Level 3: Bulk / Scale-Up (>10 g)
Respiratory Fume hood (Sash @ 18"). No respirator needed if contained.Fume hood.[2][3] N95 mask (if outside hood for weighing).PAPR (Powered Air Purifying Respirator) or Glovebox.
Dermal (Hands) Single Nitrile (4 mil). Change immediately upon splash.Double Gloving: Inner Laminate/PE + Outer Nitrile.Double Gloving: Inner Silver Shield® + Outer Nitrile (Long Cuff).
Ocular Safety Glasses with Side Shields.[4]Chemical Splash Goggles (Vented).Full Face Shield + Goggles.
Body Standard Lab Coat (Cotton/Poly).Tyvek® Lab Coat (Disposable) + Cuffs taped.Full Tyvek® Suit (Hooded).
Boots Closed-toe leather/synthetic.Closed-toe + Shoe Covers.Chemical Resistant Rubber Boots.

Part 3: Operational Protocols

Solids Handling & Weighing
  • The Hazard: Fine powders of pyridazine carboxamides can be electrostatic. Inhalation leads to rapid systemic absorption via the mucous membranes.

  • Protocol:

    • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure.

    • Containment: Weigh only inside a Powder Containment Hood or a balance enclosure with HEPA filtration.

    • Technique: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary tared vessel to avoid contaminating the bulk source.

    • Decon: Wipe the balance area with a methanol-dampened wipe immediately after use.

Reaction Setup & Solvent Compatibility
  • The Hazard: This compound is often dissolved in chlorinated solvents (DCM, Chloroform) or polar aprotic solvents (DMSO, DMF).

    • DCM permeates standard nitrile gloves in <4 minutes.

    • DMSO acts as a carrier, transporting the toxin through intact skin.

  • Protocol:

    • Glove Selection: If using DCM, you MUST use a Silver Shield® (Laminate) inner glove. Nitrile provides zero protection against DCM/Pyridine mixtures.

    • Temperature Control: The carboxamide group can hydrolyze under strong acidic/basic conditions or high heat, releasing ammonia and the corresponding carboxylic acid (a different tox profile). Maintain temperature <50°C unless reflux is strictly required.

Emergency Response (Spill/Exposure)
  • Skin Contact: Wash with soap and water for 15 minutes.[5][6] Do not use alcohol (enhances absorption).

  • Spill Cleanup:

    • Solid: Do not dry sweep. Cover with wet paper towels (water/surfactant) to suppress dust, then scoop.

    • Solution: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

Part 4: Visualization & Logic

Figure 1: PPE Selection Logic Flow

Caption: Decision tree for selecting respiratory and dermal protection based on operational state and solvent risk.

PPE_Selection Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quantity Quantity > 1g? Solid->Quantity Solvent Solvent Type? Liquid->Solvent Hood Fume Hood + N95 Quantity->Hood No Glovebox Glovebox or PAPR Quantity->Glovebox Yes Standard Water/Alcohol/Ether Solvent->Standard Penetrating DCM / DMSO / DMF Solvent->Penetrating Gloves_Std Double Nitrile Standard->Gloves_Std Gloves_Spec Laminate (Silver Shield) + Outer Nitrile Penetrating->Gloves_Spec

Figure 2: Waste Disposal Segregation

Caption: Segregation logic for halogenated nitrogen heterocycles to prevent cross-contamination and ensure regulatory compliance.

Waste_Disposal Waste Waste Generation Type Waste Type Waste->Type Solid_Waste Solid Debris (Gloves, Wipes) Type->Solid_Waste Liquid_Waste Liquid Mother Liquor Type->Liquid_Waste Bin_Haz Solid Hazardous Waste (Incineration) Solid_Waste->Bin_Haz Double Bagged Halogen_Check Contains Halogens? (Cl, Br, I, F) Liquid_Waste->Halogen_Check Carboy_Halo Halogenated Organic Waste (High Temp Incineration) Halogen_Check->Carboy_Halo Yes (Compound is Cl-) Carboy_NonHalo Non-Halogenated Solvent Halogen_Check->Carboy_NonHalo No Note 6-Chloro-3-methoxypyridazine is ALWAYS Halogenated Waste Note->Carboy_Halo

Part 5: Disposal & Logistics

Disposal Classification: This compound contains a Chlorine atom bonded to a pyridazine ring.[5] It MUST be classified as Halogenated Organic Waste .

  • EPA/RCRA Code (USA): Likely D001 (Ignitable) if in solvent, but treat as Toxic.

  • European Waste Code (EWC): 07 05 13* (Solid wastes containing dangerous substances).

Logistical Requirement:

  • Segregation: Never mix with strong acids or oxidizers in the waste stream. The amide bond can cleave, and the chloropyridazine ring can react violently with strong oxidizers.

  • Labeling: Label clearly as "Halogenated Nitrogen Heterocycle - TOXIC".

Part 6: References

  • Fisher Scientific. (2025).[7] Safety Data Sheet: 6-Chloropyridazine-3-carboxylic acid. Retrieved from

  • Merck (Sigma-Aldrich). (2025).[1] Safety Data Sheet: Sulfamethoxypyridazine (Analogous Sensitizer). Retrieved from

  • National Library of Medicine. (2025). PubChem Compound Summary: Pyridazine Derivatives Toxicity. Retrieved from

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide: Halogenated Solvents. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
6-Chloro-3-methoxypyridazine-4-carboxamide
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6-Chloro-3-methoxypyridazine-4-carboxamide
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